S-p-Methylbenzyl-L-cysteine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAPFSZIUBUTNW-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553909 | |
| Record name | S-[(4-Methylphenyl)methyl]-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42294-52-0 | |
| Record name | S-[(4-Methylphenyl)methyl]-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
S-p-Methylbenzyl-L-cysteine chemical structure and properties
An In-depth Technical Guide to S-p-Methylbenzyl-L-cysteine
Introduction
This compound is a derivative of the naturally occurring amino acid L-cysteine, characterized by the attachment of a p-methylbenzyl group to the sulfur atom.[1] This modification enhances its reactivity and solubility, making it a compound of significant interest in pharmaceutical research, biochemistry, and drug development.[2] Its potential applications are diverse, ranging from roles in cancer treatment and neuroprotection to antioxidant research and protein engineering.[2] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and known biological activities, tailored for researchers and professionals in the life sciences.
Chemical Structure and Properties
This compound is a chiral molecule with the L-configuration at the α-carbon.[1] The presence of both hydrophilic amino acid functionalities and a lipophilic aromatic group gives it an amphiphilic character, influencing its solubility.[1] At physiological pH, it exists predominantly as a zwitterion.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoic acid | [1][] |
| CAS Number | 42294-52-0 | [1][2][4][5][6][7] |
| Molecular Formula | C₁₁H₁₅NO₂S | [1][2][4][5][6][7] |
| Molecular Weight | 225.31 g/mol | [1][5][6] |
| Melting Point | >195°C (with decomposition) | [1][6] |
| Boiling Point (Predicted) | 392.9 ± 42.0 °C | [6] |
| Density (Predicted) | 1.223 ± 0.06 g/cm³ | [6] |
| pKa (Carboxylic Acid) | ~2.1 | [1][6] |
| pKa (Amino Group) | ~9.8 | [1] |
| Solubility | Slightly soluble in aqueous acid (when heated).[6] Solubility is influenced by both polar (amino and carboxyl) and non-polar (aromatic) groups.[1] | [1][6] |
| Appearance | White solid | [6] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [2][6] |
Biological Activities and Potential Applications
This compound exhibits a range of biological activities that make it a candidate for therapeutic development and a tool for biochemical research.[1][2] Its structure allows for interactions with various biomolecules, including the formation of disulfide bonds, which is crucial in protein structure and stability.[1][2]
Key reported biological activities include:
-
Antioxidant Properties : Like other cysteine derivatives, it may function as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.[1][2] This suggests potential applications in preventing or treating diseases related to oxidative stress.[1][2]
-
Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, a property that could be leveraged in various therapeutic contexts.[1][2]
-
Cytotoxicity : Research has indicated potential cytotoxic effects against specific cancer cell lines, highlighting its potential utility in oncology.[1]
-
Modulation of Cellular Pathways : It has been explored for its ability to modulate cellular pathways, particularly in the contexts of cancer therapy and neuroprotection.[2]
References
- 1. Buy this compound | 42294-52-0 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 4. This compound - 楚肽生物科技 [apeptides.com]
- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 6. 42294-52-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. CAS NO. 42294-52-0 | this compound | C11H15NO2S [localpharmaguide.com]
S-p-Methylbenzyl-L-cysteine IUPAC nomenclature and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of S-p-Methylbenzyl-L-cysteine, a derivative of the amino acid L-cysteine. This document details its chemical identity, synthesis, and known biological activities, offering valuable information for its application in research and development.
Core Compound Details
| Property | Value |
| IUPAC Nomenclature | (2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoic acid[1] |
| CAS Number | 42294-52-0[2] |
| Molecular Formula | C₁₁H₁₅NO₂S |
| Molecular Weight | 225.31 g/mol [2] |
| Canonical SMILES | CC1=CC=C(C=C1)CSCC(C(=O)O)N[2] |
| InChI Key | QOAPFSZIUBUTNW-JTQLQIEISA-N[2] |
Synthesis Protocol
The synthesis of this compound typically involves the S-alkylation of L-cysteine with p-methylbenzyl chloride. A general procedure is outlined below, based on common methods for synthesizing similar S-substituted cysteine derivatives.
Materials:
-
L-cysteine hydrochloride monohydrate
-
p-Methylbenzyl chloride
-
Sodium hydroxide (NaOH) or another suitable base
-
Solvent (e.g., ethanol, water, or a biphasic mixture)
-
Hydrochloric acid (HCl) for pH adjustment
-
Ethyl acetate and hexanes for recrystallization
Procedure:
-
Dissolution of L-cysteine: Dissolve L-cysteine hydrochloride monohydrate in an aqueous solution of sodium hydroxide at 0°C with stirring. The basic conditions deprotonate the thiol group, making it a potent nucleophile.
-
Schotten-Baumann Reaction: To the chilled solution, add p-methylbenzyl chloride dropwise. Concurrently, add an aqueous solution of sodium hydroxide to maintain the pH of the reaction mixture between 8 and 10. This pH is crucial for the selective S-alkylation over N-alkylation.
-
Reaction Monitoring: Stir the reaction mixture for several hours at 0-5°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with a nonpolar solvent like dichloromethane to remove any unreacted p-methylbenzyl chloride.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with hydrochloric acid. The product, this compound, will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Experimental Protocols for Biological Activity Assessment
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol outlines a common method to assess the antioxidant capacity of this compound by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid or Trolox (as a positive control)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.
-
Prepare a series of dilutions of this compound and the positive control (e.g., ascorbic acid) in methanol.
-
-
Assay:
-
To each well of a 96-well plate, add a specific volume of the test compound or control solution.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a blank control containing only the solvent and a negative control containing the solvent and the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance of the test sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
MTT Incubation: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis:
-
The percentage of cell viability is calculated as:
where Abs_sample is the absorbance of the treated cells and Abs_control is the absorbance of the vehicle-treated cells.
-
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.
-
Putative Signaling Pathway and Mechanism of Action
While the specific signaling pathways modulated by this compound are not yet fully elucidated, based on the known activities of other cysteine derivatives and the cellular response to oxidative stress, a putative mechanism can be proposed. Cysteine derivatives are known to influence cellular redox balance, which can in turn affect various signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway.
The MAPK pathway is a crucial signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of the MAPK pathway. It is plausible that this compound, through its potential antioxidant or pro-oxidant activities, could modulate the MAPK pathway. For instance, by scavenging reactive oxygen species (ROS), it might attenuate the activation of pro-inflammatory and pro-apoptotic branches of the MAPK pathway (e.g., JNK and p38). Conversely, under certain conditions, it might induce oxidative stress, leading to the activation of these pathways and subsequent cytotoxicity in cancer cells.
Below is a conceptual diagram illustrating this hypothesized relationship.
Caption: Putative modulation of the MAPK pathway by this compound via ROS.
Conclusion
This compound is a cysteine derivative with potential applications in pharmaceutical and biomedical research. Its synthesis is achievable through established chemical methods. The provided experimental protocols for assessing its antioxidant and cytotoxic activities offer a foundation for further investigation into its biological effects. The proposed involvement with the MAPK signaling pathway provides a testable hypothesis for future studies to elucidate its precise mechanism of action. This guide serves as a valuable resource for researchers interested in exploring the therapeutic potential of this compound.
References
In Vitro Biological Activity of S-p-Methylbenzyl-L-cysteine and Related Compounds: A Technical Guide
Disclaimer: Scientific literature with specific in vitro biological activity data for S-p-Methylbenzyl-L-cysteine is limited. This guide summarizes the known biological activities of closely related S-substituted cysteine derivatives, namely S-allyl-L-cysteine (SAC), S-trityl-L-cysteine (STLC), and S-benzyl-L-cysteine (SBC), to provide a comprehensive overview of the potential activities of this class of compounds for researchers, scientists, and drug development professionals. The data presented herein should be attributed to the specified analogue and not directly to this compound unless otherwise stated.
Introduction
S-substituted cysteine derivatives are a class of compounds with diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. These molecules, structurally related to the amino acid cysteine, have garnered interest in the scientific community for their potential therapeutic applications. This technical guide provides a detailed overview of the in vitro biological activities of key S-substituted cysteine compounds, focusing on their cytotoxic and apoptotic effects on cancer cells, enzyme inhibition, and underlying mechanisms of action.
Cytotoxic and Antiproliferative Activity
S-substituted cysteine derivatives have demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines. The potency of these compounds varies depending on the specific derivative, the cancer cell type, and the duration of exposure.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values and other cytotoxicity data for S-allyl-L-cysteine (SAC) and S-trityl-L-cysteine (STLC) in various human cancer cell lines.
| Compound | Cell Line | Assay | Incubation Time | IC50 / % Inhibition | Reference |
| S-allyl-L-cysteine (SAC) | MCF-7 (Breast Adenocarcinoma) | LDH Cytotoxicity | 24 and 48 hours | < 0.2% cytotoxicity at 2245 µM | [1] |
| MCF-7 (Breast Adenocarcinoma) | MTT | 24 hours | 25% reduction in viable cells at 4.50 mM | [2] | |
| MDA-MB-231 (Breast Adenocarcinoma) | MTS | 24 hours | No significant decrease in viable cells up to 4.50 mM | [2] | |
| T24 (Bladder Cancer) | CCK-8 | 48 hours | 52.98 mM | [3] | |
| T24R2 (Cisplatin-resistant Bladder Cancer) | CCK-8 | 48 hours | 19.87 mM | [3] | |
| SJ-N-KP (Neuroblastoma) | MTT | 48 hours | Anti-proliferative effect at 20 mM | [4] | |
| IMR5 (MYCN-amplified Neuroblastoma) | MTT | 48 hours | Anti-proliferative effect at 20 mM | [4] | |
| HCC827 (Lung Cancer) | Not specified | 24, 48, and 72 hours | Concentration- and time-dependent decrease in cell viability at 10 and 20 mM | [5][6] | |
| NCI-H1975 (Lung Cancer) | Not specified | 24, 48, and 72 hours | Concentration- and time-dependent decrease in cell viability at 10 and 20 mM | [5][6] | |
| S-trityl-L-cysteine (STLC) | HeLa (Cervical Cancer) | Not specified | Not specified | IC50 = 700 nM (for mitotic arrest) | [7] |
| NCI 60 cell line panel | Not specified | Not specified | GI50 = 1.31 µM | [7] |
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism of the anticancer activity of S-substituted cysteine derivatives is the induction of apoptosis (programmed cell death) and arrest of the cell cycle.
S-allyl-L-cysteine (SAC) has been shown to induce apoptosis in various cancer cell lines, including breast, bladder, and neuroblastoma cells.[1][3][4] This is often accompanied by cell cycle arrest, particularly in the S-phase or G2/M phase.[3]
S-trityl-L-cysteine (STLC) is a potent inhibitor of the mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar spindle during mitosis.[8][9] Inhibition of Eg5 by STLC leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptosis.[8][9][10] STLC has been observed to induce apoptosis and cell cycle arrest in a dose-dependent manner in neuroblastoma cells.[8][9]
Signaling Pathways
The biological effects of S-substituted cysteine derivatives are mediated through the modulation of various intracellular signaling pathways.
Apoptotic Signaling Pathway
The induction of apoptosis by these compounds often involves the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Key molecular events include:
-
Modulation of Bcl-2 family proteins: An increase in the pro-apoptotic/anti-apoptotic protein ratio (e.g., Bax/Bcl-2).[3]
-
Caspase activation: Activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[11]
-
Mitochondrial membrane depolarization: Loss of mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[4]
The following diagram illustrates a generalized apoptotic signaling pathway potentially activated by S-substituted cysteine derivatives.
Caption: Generalized apoptotic signaling pathway modulated by S-substituted cysteine derivatives.
Other Signaling Pathways
-
AKT Pathway: S-allyl-L-cysteine has been shown to inhibit the AKT signaling pathway, which is crucial for cell survival.[3]
-
MAPK and NF-κB Pathways: S-trityl-L-cysteine-mediated apoptosis and cell cycle arrest in neuroblastoma cells are triggered by the activation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[8][9]
-
Nrf2 and NF-κB: In lung cancer cells, S-allylcysteine induces cytotoxic effects through the downregulation of Nrf2 and NF-κB.[5][6]
Enzyme Inhibition
S-substituted cysteine derivatives can act as inhibitors of various enzymes.
| Compound | Enzyme | Inhibition Type | Ki / IC50 | Reference |
| S-benzyl-L-cysteine (SBC) | ASCT2 (Alanine, Serine, Cysteine Transporter 2) | Competitive | Apparent Ki = 780 µM | [12] |
| S-trityl-L-cysteine (STLC) | Eg5 (Mitotic Kinesin) | Not specified | IC50 = 140 nM (microtubule-activated ATPase activity) | [7] |
| Eg5 (Mitotic Kinesin) | Not specified | IC50 = 1 µM (basal ATPase activity) | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the S-substituted cysteine derivative for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Analysis by Western Blot
This protocol outlines the detection of key apoptosis-related proteins.
-
Cell Lysis: After treatment with the compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: A typical experimental workflow for in vitro analysis of S-cysteine derivatives.
Conclusion
References
- 1. Effect of S-Allyl –L-Cysteine on MCF-7 Cell Line 3-Mercaptopyruvate Sulfurtransferase/Sulfane Sulfur System, Viability and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aged garlic extract and its constituent, S-allyl-L-cysteine, induce the apoptosis of neuroblastoma cancer cells due to mitochondrial membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-allylcysteine induces cytotoxic effects in two human lung cancer cell lines via induction of oxidative damage, downre… [ouci.dntb.gov.ua]
- 6. S-allylcysteine induces cytotoxic effects in two human lung cancer cell lines via induction of oxidative damage, downregulation of Nrf2 and NF-κB, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agscientific.com [agscientific.com]
- 8. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma. | Semantic Scholar [semanticscholar.org]
- 11. Induction of apoptosis by the garlic-derived compound S-allylmercaptocysteine (SAMC) is associated with microtubule depolymerization and c-Jun NH(2)-terminal kinase 1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
S-p-Methylbenzyl-L-cysteine: A Technical Guide to its Potential Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence detailing the specific molecular mechanisms of action for S-p-Methylbenzyl-L-cysteine (S-p-MBC) is limited in publicly available scientific literature. This guide synthesizes the known biological activities of S-p-MBC, its structural analogs, and related S-substituted cysteine derivatives to propose a hypothesized mechanism of action and to provide a framework for future research.
Introduction
This compound is a derivative of the amino acid L-cysteine, characterized by the attachment of a p-methylbenzyl group to the sulfur atom.[1] Like other S-substituted cysteine derivatives, S-p-MBC exhibits a range of biological activities, including antioxidant properties and enzyme inhibition.[1] Research suggests potential cytotoxic effects against specific cancer cell lines, indicating its potential utility in oncology.[1] This document provides an in-depth exploration of the putative mechanisms through which S-p-MBC may exert its biological effects, focusing on key cellular signaling pathways implicated in inflammation, cell survival, and cell adhesion.
Core Biological Activities
Enzyme Inhibition
This compound has been shown to inhibit certain enzymes, including the cysteine proteases papain and cathepsins.[1] The mechanism of inhibition likely involves the interaction of the S-p-methylbenzyl group with the active site of these enzymes, sterically hindering substrate access or interfering with the catalytic residues. The catalytic activity of papain, for instance, is dependent on a free thiol group from a cysteine residue (Cys25) in its active site.[[“]] Inhibitors can act by covalently modifying this critical cysteine.[[“]]
Antioxidant Properties
Similar to other cysteine derivatives, S-p-MBC is suggested to possess antioxidant properties.[1] This activity may stem from the ability of the sulfur atom to participate in redox reactions, thereby scavenging free radicals and protecting cells from oxidative stress. The antioxidant mechanism of cysteine disulfides involves a two-step reaction with hydroxyl radicals, where the disulfide is converted to a more potent antioxidant, sulfenic acid.[3]
Hypothesized Mechanism of Action in Cellular Signaling
Based on the activities of structurally related compounds, a potential mechanism of action for this compound can be postulated. It is important to reiterate that the following pathways are proposed based on indirect evidence and require direct experimental validation for S-p-MBC.
Inhibition of NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various diseases, including cancer and chronic inflammatory conditions. The activity of the IκB kinase (IKK) complex, which is crucial for NF-κB activation, is dependent on critical cysteine residues.[4] It is plausible that S-p-MBC, as a cysteine derivative, could modulate the redox state of these critical cysteines or directly interact with them, thereby inhibiting IKK activity and subsequent NF-κB activation.
Hypothesized NF-κB Inhibition by this compound
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its hyperactivation is a hallmark of many cancers. While direct evidence is lacking for S-p-MBC, some S-substituted cysteine derivatives have demonstrated anti-cancer effects. The mechanism could involve the modulation of upstream regulators of the PI3K/Akt pathway or direct interaction with key kinases in the cascade.
Postulated Modulation of PI3K/Akt Pathway by this compound
Caption: Postulated modulation of the PI3K/Akt signaling pathway by this compound.
Downregulation of VCAM-1 Expression
Vascular cell adhesion molecule-1 (VCAM-1) is an adhesion molecule expressed on endothelial cells in response to inflammatory cytokines. It plays a crucial role in the recruitment of leukocytes to sites of inflammation. The expression of VCAM-1 is largely regulated by the NF-κB pathway. Therefore, if S-p-MBC inhibits NF-κB activation, it would consequently lead to the downregulation of VCAM-1 expression, thereby exerting an anti-inflammatory effect.
Induction of Apoptosis
The potential cytotoxic effects of S-p-MBC on cancer cells suggest that it may induce apoptosis. This could be a consequence of inhibiting pro-survival signaling pathways like NF-κB and PI3K/Akt. Inhibition of these pathways can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) and the activation of the intrinsic or extrinsic apoptotic cascades, ultimately resulting in programmed cell death.
Quantitative Data for S-substituted L-cysteine Derivatives
| Compound | Target/Assay | IC50 / EC50 | Cell Line / System | Reference |
| S-trityl-L-cysteine analog | Mitotic Kinesin Eg5 | Ki(app) of 100 nM | In vitro | [5] |
| S-trityl-L-cysteine analog | Mitotic Arrest | EC50 of 200 nM | - | [5] |
| 6,6′-dihydroxythiobinupharidine | Cathepsin S | IC50 = 3.2 μM | In vitro | [6] |
| 6,6′-dihydroxythiobinupharidine | Cathepsin L | IC50 = 13.2 μM | In vitro | [6] |
| 6,6′-dihydroxythiobinupharidine | Papain | IC50 = 70.4 μM | In vitro | [6] |
| 6,6′-dihydroxythiobinupharidine | Cathepsin B | IC50 = 1359.4 μM | In vitro | [6] |
Experimental Protocols
The following are detailed, generalized protocols for investigating the hypothesized mechanisms of action of this compound.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Experimental Workflow for NF-κB Luciferase Reporter Assay
Caption: Workflow for an NF-κB luciferase reporter assay to test S-p-MBC activity.
Methodology:
-
Cell Culture and Seeding: Culture human embryonic kidney (HEK293T) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells into a 96-well white, clear-bottom plate at a density of 5 x 104 cells per well and incubate overnight.
-
Transfection: Transfect cells with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB inducer, such as tumor necrosis factor-alpha (TNF-α) at a final concentration of 10 ng/mL, for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.
PI3K/Akt Pathway Activation by Western Blot
This method assesses the phosphorylation status of key proteins in the PI3K/Akt pathway.
Methodology:
-
Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., MCF-7, PC-3) in 6-well plates. Once the cells reach 70-80% confluency, treat them with different concentrations of this compound for various time points. Include a positive control for pathway activation (e.g., IGF-1) and a vehicle control.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-PI3K, total PI3K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.
VCAM-1 Expression by Flow Cytometry
This protocol quantifies the cell surface expression of VCAM-1 on endothelial cells.
Methodology:
-
Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs) to confluence in 12-well plates. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the HUVECs with TNF-α (10 ng/mL) for 4-6 hours to induce VCAM-1 expression.
-
Cell Staining: Detach the cells using a non-enzymatic cell dissociation solution. Wash the cells with FACS buffer (PBS with 1% BSA). Incubate the cells with a fluorescently labeled anti-VCAM-1 antibody or an isotype control antibody for 30 minutes on ice in the dark.
-
Flow Cytometry: Wash the cells to remove unbound antibody and resuspend them in FACS buffer. Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Data Analysis: Determine the mean fluorescence intensity (MFI) for VCAM-1 staining and normalize it to the isotype control. Calculate the percentage of VCAM-1 positive cells and the fold change in MFI relative to the stimulated control.
Apoptosis Assessment by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Methodology:
-
Cell Culture and Treatment: Seed a cancer cell line of interest in 6-well plates. Treat the cells with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting and Staining: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+).
Conclusion
This compound is a cysteine derivative with demonstrated antioxidant and enzyme-inhibiting properties. While direct evidence for its mechanism of action in key cellular signaling pathways is currently lacking, its structural similarity to other biologically active S-substituted cysteine derivatives suggests a potential role in modulating inflammatory and pro-survival pathways such as NF-κB and PI3K/Akt. The proposed inhibitory effects on these pathways may lead to anti-inflammatory outcomes, such as the downregulation of VCAM-1, and anti-cancer effects, including the induction of apoptosis. The experimental protocols outlined in this guide provide a robust framework for the systematic investigation of these hypothesized mechanisms, which will be crucial for elucidating the therapeutic potential of this compound. Further research, including quantitative biochemical assays, cell-based studies, and in vivo models, is necessary to fully characterize its molecular targets and pharmacological profile.
References
Antioxidant Properties of S-p-Methylbenzyl-L-cysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-p-Methylbenzyl-L-cysteine is a derivative of the amino acid L-cysteine, which has garnered interest for its potential therapeutic applications, including its role as an antioxidant. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, drawing upon existing literature for structurally similar compounds to infer its potential mechanisms of action. This document details direct and indirect antioxidant capacities, relevant signaling pathways, and standardized experimental protocols for evaluating its efficacy. Due to a lack of specific quantitative data for this compound in the public domain, this guide leverages data from analogous cysteine derivatives to provide a robust framework for future research and development.
Introduction to this compound and Oxidative Stress
This compound belongs to the class of S-substituted cysteine derivatives. The core structure, featuring a thiol group, is a key determinant of the antioxidant properties of cysteine and its analogues. This thiol group can directly scavenge reactive oxygen species (ROS) or participate in cellular antioxidant defense systems. Oxidative stress, characterized by an imbalance between the production of ROS and the ability of the biological system to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidant compounds like this compound are therefore of significant interest as potential therapeutic agents.
Direct Antioxidant Properties: Free Radical Scavenging
Comparative Quantitative Data of Cysteine Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values for various cysteine derivatives from published studies, providing a benchmark for the potential antioxidant activity of this compound. A lower IC50 value indicates a higher antioxidant potency.
| Compound | Assay | IC50 Value | Reference |
| N-Boc-L-cysteine methyl ester | DPPH | (1048.67 ± 43.25) × 10⁻³ µmol/mL | [1] |
| N-Boc-L-cysteine methyl ester + Sm-cluster | DPPH | (8.49 ± 0.16) × 10⁻³ µmol/mL | [1] |
| Trolox (Standard) | DPPH | (18.48 ± 0.26) × 10⁻³ µmol/mL | [1] |
Indirect Antioxidant Properties: Modulation of Cellular Defense Mechanisms
Beyond direct radical scavenging, cysteine derivatives can exert antioxidant effects by upregulating endogenous antioxidant defense systems. A key pathway in this process is the Keap1-Nrf2 signaling pathway.
The Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Keap1, a cysteine-rich protein, binds to Nrf2 and facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds or oxidative stress can induce conformational changes in Keap1, often through the modification of its reactive cysteine residues. This disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression.
Given that this compound possesses a reactive thiol group, it is hypothesized to activate the Nrf2 pathway in a manner similar to other cysteine derivatives. This would lead to the enhanced expression of a suite of protective enzymes.
Potential Upregulation of Antioxidant Enzymes
The activation of the Nrf2 pathway by this compound would be expected to increase the expression of several key antioxidant enzymes:
-
Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties.
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone radicals.
-
Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.
-
Glutathione S-Transferases (GSTs): A family of enzymes that catalyze the conjugation of GSH to a wide variety of electrophilic compounds, facilitating their detoxification.
-
Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): These enzymes work in concert to detoxify superoxide radicals and hydrogen peroxide. Studies on S-methyl-L-cysteine have shown it can improve the activities of these enzymes.[2]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the antioxidant properties of this compound.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of this compound and the positive control in methanol.
-
To each well of a 96-well plate, add a specific volume of the sample or control solution.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound and the positive control.
-
Add a small volume of the sample or control solution to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Antioxidant Capacity Assessment
Caption: General experimental workflow for assessing the antioxidant properties of this compound.
Hypothesized Keap1-Nrf2 Signaling Pathway Activation
Caption: Hypothesized activation of the Keap1-Nrf2 pathway by this compound.
Conclusion and Future Directions
This compound holds promise as an antioxidant compound, likely acting through both direct free radical scavenging and the modulation of endogenous antioxidant defense systems such as the Keap1-Nrf2 pathway. While direct quantitative evidence for its efficacy is currently lacking, the data from structurally related cysteine derivatives suggest that it warrants further investigation. Future research should focus on performing the standardized antioxidant assays detailed in this guide to determine its IC50 values. Furthermore, cell-based assays are crucial to confirm its ability to mitigate intracellular oxidative stress and to definitively establish its role in activating the Nrf2 signaling pathway. Such studies will be instrumental in validating the therapeutic potential of this compound for diseases associated with oxidative stress.
References
Enzyme Inhibition Profile of S-p-Methylbenzyl-L-cysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-p-Methylbenzyl-L-cysteine is a derivative of the amino acid L-cysteine, characterized by the attachment of a p-methylbenzyl group to the sulfur atom. This modification confers specific biochemical properties, including the potential to interact with and inhibit various enzymes. This technical guide provides a comprehensive overview of the known enzyme inhibition profile of this compound and its close structural analog, S-benzyl-L-cysteine. The document details the enzymes targeted, the nature of the inhibition, and the experimental methodologies used for these assessments.
Enzyme Inhibition Data
Table 1: Quantitative Inhibition Data for S-benzyl-L-cysteine (SBC)
| Inhibitor | Target Enzyme | Type of Inhibition | Kic (mM) | Kiu (mM) |
| S-benzyl-L-cysteine (SBC) | O-acetylserine(thiol) lyase (OAS-TL) | Non-competitive | 4.29 | 5.12 |
This data indicates that S-benzyl-L-cysteine binds to both the free enzyme and the enzyme-substrate complex with similar affinities, characteristic of non-competitive inhibition.
Signaling Pathways and Cellular Effects
Currently, there is a lack of direct evidence in the scientific literature linking this compound to the modulation of specific signaling pathways. Studies on related compounds, such as S-methyl-L-cysteine, have suggested involvement in pathways like PI3K/Akt and p38 MAPK in response to oxidative stress. However, these findings cannot be directly extrapolated to this compound. Further research is required to elucidate the downstream cellular effects and potential signaling cascades affected by this compound.
The inhibition of O-acetylserine(thiol) lyase by the analog S-benzyl-L-cysteine disrupts the synthesis of L-cysteine, a crucial precursor for numerous biomolecules, including proteins and glutathione. This disruption can lead to a range of cellular effects, including impaired growth and increased oxidative stress.
Experimental Protocols
Detailed experimental protocols for assessing the inhibition of cysteine proteases like papain and cathepsins are provided below. These are generalized methods and would require optimization for the specific investigation of this compound.
Papain Inhibition Assay (General Protocol)
This assay is based on the hydrolysis of a chromogenic or fluorogenic substrate by papain.
Materials:
-
Papain (from Carica papaya latex)
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) for spectrophotometric assay or a fluorogenic substrate like Z-Phe-Arg-AMC for a fluorometric assay.
-
Assay Buffer: 50 mM Phosphate buffer, pH 6.5, containing 2 mM EDTA and 5 mM L-cysteine (for papain activation).
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate (UV-transparent or black for fluorescence).
-
Microplate reader.
Procedure:
-
Prepare a stock solution of papain in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the papain solution to wells containing either the inhibitor dilutions or buffer (for control).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the change in absorbance (at 253 nm for BAEE) or fluorescence (Ex/Em appropriate for the fluorophore) over time.
-
Calculate the initial reaction velocities (rates) from the linear portion of the progress curves.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value. For Ki determination, the assay should be repeated with varying substrate concentrations.
Cathepsin Inhibition Assay (General Protocol)
This protocol is suitable for various cathepsins (e.g., Cathepsin B, L, S, K) using a fluorogenic substrate.
Materials:
-
Recombinant human cathepsin enzyme.
-
Fluorogenic Substrate: e.g., Z-FR-AMC for Cathepsin L and B, Z-VVR-AMC for Cathepsin S.
-
Assay Buffer: 100 mM Sodium acetate, pH 5.5, containing 5 mM DTT and 5 mM EDTA.
-
Inhibitor: this compound in DMSO.
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Activate the cathepsin enzyme by pre-incubating it in the assay buffer at 37°C.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In the microplate, add the activated cathepsin solution to wells containing the inhibitor dilutions or buffer.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Start the enzymatic reaction by adding the fluorogenic substrate.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the released fluorophore (e.g., AMC: Ex ~360 nm, Em ~460 nm).
-
Calculate the initial reaction rates.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value. Ki values can be determined by performing the assay at multiple substrate concentrations and analyzing the data using appropriate kinetic models (e.g., Michaelis-Menten, Dixon plots).
Unveiling the Cytotoxic Potential of S-p-Methylbenzyl-L-cysteine: A Technical Guide for Cancer Research
Disclaimer: This technical guide addresses the topic of the cytotoxic effects of S-p-Methylbenzyl-L-cysteine on cancer cell lines. It is important to note that publicly available research specifically detailing the cytotoxic effects, including quantitative data and specific signaling pathways for this compound, is limited. Therefore, this document provides a comprehensive framework for research in this area by presenting data and methodologies from studies on structurally related S-substituted L-cysteine derivatives, such as S-allyl-L-cysteine (SAC) and S-benzyl-L-cysteine. These examples are intended to serve as a valuable reference for researchers, scientists, and drug development professionals interested in investigating the potential of this compound as an anti-cancer agent.
Introduction
S-substituted L-cysteine derivatives are a class of compounds that have garnered significant interest in cancer research due to their potential cytotoxic and chemopreventive properties. The structural modifications on the sulfur atom of the cysteine molecule can lead to varied biological activities, including the induction of apoptosis and cell cycle arrest in cancer cells. This guide focuses on this compound, a derivative with potential applications in cancer therapy. While direct experimental data is sparse, research on analogous compounds suggests that this compound may exert its effects through various mechanisms, making it a compelling candidate for further investigation. This document outlines the current understanding based on related compounds, provides detailed experimental protocols for assessing its efficacy, and visualizes key cellular pathways and experimental workflows.
Quantitative Data on Related S-Substituted L-Cysteine Derivatives
To provide a quantitative perspective on the potential efficacy of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of related S-substituted L-cysteine compounds against various cancer cell lines. This data is crucial for comparative analysis and for designing initial dose-response experiments for this compound.
| Compound | Cancer Cell Line | IC50 Value | Incubation Time | Reference |
| S-allyl-L-cysteine (SAC) | T24 (Bladder Cancer) | 52.98 mM | 48 h | [1] |
| S-allyl-L-cysteine (SAC) | T24R2 (Cisplatin-resistant Bladder Cancer) | 19.87 mM | 48 h | [1] |
| S-allyl-L-cysteine (SAC) | HCC827 (Lung Cancer) | 10-20 mM (Concentration-dependent decrease in viability) | 24, 48, 72 h | [2] |
| S-allyl-L-cysteine (SAC) | NCI-H1975 (Lung Cancer) | 10-20 mM (Concentration-dependent decrease in viability) | 24, 48, 72 h | [2] |
| Monoorganotin Schiff base compound with a benzyl moiety | MCF-7 (Breast Cancer) | 2.5 ± 0.50 µg/mL | 48 h | [3] |
| Cyclo-(Leu-S-Bzl-Cys) with 5-Fluorouracil | HCT116 (Colorectal Cancer) | Decreased the IC50 of 5-FU | Not Specified | [4] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and reliable research. The following sections provide methodologies for key assays to evaluate the cytotoxic effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence are detected in different channels.
-
Data Interpretation:
-
Annexin V-FITC negative and PI negative: Viable cells.
-
Annexin V-FITC positive and PI negative: Early apoptotic cells.
-
Annexin V-FITC positive and PI positive: Late apoptotic or necrotic cells.
-
Annexin V-FITC negative and PI positive: Necrotic cells.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to the major groove of double-stranded DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The PI fluorescence intensity is measured.
-
Data Analysis: Generate a histogram of DNA content versus cell count. The G0/G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have a DNA content between 2N and 4N. The percentage of cells in each phase can be quantified using cell cycle analysis software.
Visualization of Signaling Pathways and Experimental Workflows
Diagrams are powerful tools for visualizing complex biological processes and experimental designs. The following diagrams were created using the DOT language for Graphviz.
Generic Apoptosis Signaling Pathway
This diagram illustrates a simplified, generic signaling cascade for apoptosis, which is a common mechanism of action for many cytotoxic compounds.
Experimental Workflow for Cytotoxicity Assessment
This flowchart outlines a logical sequence of experiments to comprehensively evaluate the cytotoxic effects of a novel compound.
Conclusion and Future Directions
While direct evidence for the cytotoxic effects of this compound on cancer cell lines is currently lacking in the scientific literature, the data from structurally similar S-substituted L-cysteine derivatives provide a strong rationale for its investigation as a potential anti-cancer agent. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to systematically evaluate its efficacy and elucidate its mechanism of action. Future research should focus on performing the described assays to determine the IC50 values of this compound across a panel of cancer cell lines, investigating its ability to induce apoptosis and cell cycle arrest, and identifying the specific signaling pathways it modulates. Such studies will be crucial in determining the therapeutic potential of this compound and paving the way for its further development in oncology.
References
- 1. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-allylcysteine induces cytotoxic effects in two human lung cancer cell lines via induction of oxidative damage, downregulation of Nrf2 and NF-κB, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release - PubMed [pubmed.ncbi.nlm.nih.gov]
S-p-Methylbenzyl-L-cysteine Protein Interaction Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-p-Methylbenzyl-L-cysteine (S-p-MBC) is a derivative of the amino acid L-cysteine with demonstrated biological activities, including antioxidant and enzyme-inhibiting properties.[1][2][3] Its structural similarity to other S-alkylated cysteine derivatives suggests potential applications in modulating cellular pathways, particularly those sensitive to oxidative stress and involved in cell signaling. This technical guide provides an in-depth overview of the methodologies for studying the protein interactions of S-p-MBC, summarizes the current, though limited, understanding of its biological effects, and presents frameworks for data presentation and visualization to aid researchers in this field. While comprehensive proteomic and quantitative interaction data for S-p-MBC are not yet widely available, this guide draws upon established techniques for studying cysteine-reactive compounds and data from closely related molecules to provide a foundational resource for future investigations.
Introduction to this compound
This compound is a sulfur-containing amino acid derivative characterized by a p-methylbenzyl group attached to the sulfur atom of L-cysteine.[2][3] This modification confers specific chemical properties that are key to its biological activity. The thiol group of cysteine is highly nucleophilic and a common site for post-translational modifications and interactions with small molecules. The S-alkylation in S-p-MBC blocks this reactivity but also creates a molecule that can interact with proteins through non-covalent and potentially covalent mechanisms, influencing their function.
Studies on S-p-MBC and related compounds have indicated several biological activities of interest:
-
Enzyme Inhibition: S-p-MBC has been shown to inhibit enzymes such as papain and cathepsins.[1][2]
-
Antioxidant Properties: Like other cysteine derivatives, it is suggested to have antioxidant effects, potentially through scavenging free radicals.[1][2][3]
-
Modulation of Protein Function: The molecule is believed to interact with certain proteins, thereby influencing their function and stability.[1][2]
Given the reactivity of cysteine residues in protein function, S-p-MBC holds potential as a chemical probe to study cellular pathways and as a lead compound in drug development.
Potential Signaling Pathway Interactions
Direct studies on the signaling pathways modulated by this compound are limited. However, research on the closely related compound S-Methyl-L-cysteine (SMLC) provides valuable insights into potential mechanisms of action.
MsrA/p38 MAPK Signaling Pathway
SMLC has been shown to protect against atrial remodeling in atrial fibrillation by inhibiting oxidative stress through the MsrA/p38 MAPK signaling pathway.[4] Methionine sulfoxide reductase A (MsrA) is an enzyme that repairs oxidized methionine residues in proteins, and its activity is crucial for mitigating oxidative damage. SMLC can substitute for methionine in oxidation reactions and mediate MsrA to scavenge free radicals.[4] The p38 mitogen-activated protein kinase (MAPK) is a key signaling molecule involved in cellular responses to stress, inflammation, and apoptosis. The inhibitory effect of SMLC on the p38 MAPK pathway suggests a role in downregulating stress-induced signaling.[4]
Based on this, a hypothesized mechanism for S-p-MBC could involve similar interactions with components of the oxidative stress response and downstream signaling cascades like the p38 MAPK pathway.
References
- 1. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 42294-52-0 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. S-Methyl-L-cysteine targeting MsrA attenuates Ang II-induced oxidative stress and atrial remodeling via the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability and Degradation Kinetics of S-p-Methylbenzyl-L-cysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-p-Methylbenzyl-L-cysteine is a derivative of the amino acid L-cysteine with potential applications in pharmaceutical and biochemical research. Understanding its thermodynamic stability and degradation kinetics is crucial for its development as a therapeutic agent or research tool. This technical guide provides a comprehensive overview of the available information on the stability of this compound, outlines experimental protocols for its analysis, and discusses its potential degradation pathways. While specific experimental thermodynamic and kinetic data for this molecule are not extensively available in public literature, this guide synthesizes information from closely related analogues and established principles of drug stability testing to provide a robust framework for its characterization.
Introduction
This compound is a sulfur-containing amino acid derivative characterized by a p-methylbenzyl group attached to the sulfur atom of L-cysteine. This modification significantly alters the physicochemical properties of the parent amino acid, including its stability, solubility, and biological activity. The enhanced stability of this compound compared to L-cysteine makes it an interesting candidate for various applications, including drug development and protein engineering. This document details the current understanding of its stability and provides methodologies for its comprehensive analysis.
Thermodynamic Stability
The thermodynamic stability of this compound is notably enhanced compared to unmodified L-cysteine. The presence of the para-methylbenzyl group contributes to this increased stability through resonance stabilization and steric hindrance effects, which protect the thioether bond.
Thermal Stability
This compound demonstrates thermal stability up to approximately 195°C, at which point it undergoes decomposition concurrently with melting.[1] This is a significant improvement over L-cysteine, which degrades at a lower temperature. The primary mechanism of thermal degradation is the fragmentation of the benzyl thioether linkage, a process that requires substantial activation energy.[1] Based on structural analogy with similar compounds, the activation energy for this degradation is estimated to be in the range of 150-200 kJ/mol.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₂S | [2] |
| Molecular Weight | 225.31 g/mol | [2] |
| IUPAC Name | (2R)-2-amino-3-[(4-methylphenyl)methyl]sulfanylpropanoic acid | [2] |
| Decomposition Temperature | ~195°C | [1] |
Degradation Kinetics and Pathways
The degradation of this compound can be induced by various environmental factors, including pH, temperature, light, and oxidizing agents. Understanding the kinetics and pathways of degradation is essential for developing stable formulations and defining appropriate storage conditions. Forced degradation studies are a critical tool for elucidating these aspects.[3][4][5]
Forced Degradation Studies
Forced degradation studies, or stress testing, are intentionally designed to accelerate the degradation of a drug substance to identify likely degradation products and validate the stability-indicating power of analytical methods.[3][4][5] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][6]
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄, room temperature to elevated temperature (e.g., 60°C) | Cleavage of the thioether bond |
| Base Hydrolysis | 0.1 M - 1 M NaOH or KOH, room temperature to elevated temperature (e.g., 60°C) | Cleavage of the thioether bond, racemization |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature | Oxidation of the sulfur atom to sulfoxide or sulfone |
| Thermal Degradation | Dry heat (e.g., 105°C) or in solution at elevated temperatures | Fragmentation of the benzyl thioether linkage |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic cleavage |
Potential Degradation Pathways
The primary degradation pathway for this compound is expected to be the cleavage of the C-S (thioether) bond.[1] Oxidation of the sulfur atom is another likely degradation route, leading to the formation of the corresponding sulfoxide and sulfone.
Diagram 1: Proposed Degradation Pathways of this compound
Caption: Proposed major degradation pathways for this compound.
Experimental Protocols
4.1. Stability-Indicating HPLC Method
Table 3: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30-35 min: 90% to 10% B35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
4.2. Forced Degradation Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize with 1 M NaOH, and dilute with the mobile phase to the target concentration.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for a specified time. At each time point, withdraw a sample, neutralize with 1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Store at room temperature, protected from light, for a specified time. At each time point, withdraw a sample and dilute with the mobile phase.
-
Thermal Degradation:
-
Solution: Incubate an aliquot of the stock solution at 60°C.
-
Solid State: Place the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 105°C). At each time point, withdraw a sample, dissolve if necessary, and dilute with the mobile phase.
-
-
Photodegradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
Diagram 2: Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting and analyzing forced degradation studies.
4.3. LC-MS for Impurity Identification
To identify the structure of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. The same chromatographic conditions as the HPLC method can be used, with the eluent directed to a mass spectrometer.
Table 4: Proposed LC-MS Parameters
| Parameter | Recommended Condition |
| Ionization Source | Electrospray Ionization (ESI), positive ion mode |
| Scan Range | m/z 100 - 1000 |
| Capillary Voltage | 3-4 kV |
| Source Temperature | 120-150 °C |
| Desolvation Temperature | 300-350 °C |
Data analysis should involve extracting ion chromatograms for the expected m/z values of potential degradation products (e.g., sulfoxide: M+16; sulfone: M+32). Tandem MS (MS/MS) can be used to obtain fragmentation data for structural elucidation.
Metabolic Pathways
While specific metabolic pathways for this compound are not well-documented, studies on analogous compounds provide insights. The metabolism of S-benzyl-N-malonyl-L-cysteine in rats involves the action of C-S lyase to produce benzyl thiol, with hippuric acid being a major urinary metabolite.[1] Similarly, the metabolism of benzyl isothiocyanate and its cysteine conjugate in rats primarily leads to the corresponding mercapturic acid excreted in the urine. This suggests that a likely metabolic route for this compound involves cleavage of the thioether bond followed by further biotransformation of the resulting fragments.
Diagram 3: Postulated Metabolic Fate of S-Alkyl-Cysteine Derivatives
Caption: General metabolic pathways for S-substituted cysteine derivatives.
Conclusion
This compound exhibits enhanced thermal stability compared to its parent amino acid, L-cysteine, due to its S-p-methylbenzyl substitution. Its primary degradation pathways are anticipated to be the cleavage of the thioether linkage and oxidation of the sulfur atom. While specific quantitative thermodynamic and kinetic data are limited, this guide provides a comprehensive framework for its stability assessment based on established principles and data from analogous compounds. The detailed experimental protocols for forced degradation studies and stability-indicating HPLC methods offer a solid foundation for researchers and drug development professionals to thoroughly characterize the stability profile of this compound, a critical step in its potential journey from a research compound to a valuable therapeutic or biochemical tool.
References
- 1. Metabolism in the rat of a model xenobiotic plant metabolite S-benzyl-N-malonyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 42294-52-0 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
Navigating the Solubility of S-p-Methylbenzyl-L-cysteine: A Technical Guide for Researchers
For Immediate Release
This technical guide addresses the solubility characteristics of S-p-Methylbenzyl-L-cysteine, a critical parameter for its application in pharmaceutical development, antioxidant research, and enzyme inhibition studies. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a framework for researchers, scientists, and drug development professionals to determine solubility in common research buffers. It combines qualitative insights, a detailed experimental protocol for solubility determination, and workflows for its application in relevant assays.
Understanding the Solubility Profile of this compound
This compound is a derivative of the amino acid L-cysteine, featuring a p-methylbenzyl group attached to the sulfur atom. This modification significantly alters its physicochemical properties, including solubility. The molecule possesses an amphiphilic nature, with the hydrophilic amino acid backbone and the lipophilic p-methylbenzyl group.[1] This dual character dictates its solubility behavior in aqueous solutions. The presence of the hydrophobic p-methylbenzyl group generally decreases its solubility in aqueous buffers compared to its parent molecule, L-cysteine.[1]
At physiological pH, this compound exists predominantly as a zwitterion.[1] Its solubility is influenced by the pH of the buffer system, which affects the protonation state of the carboxylic acid (pKa ~2.1) and amino (~9.8) groups.[1]
Table 1: Experimentally Determined Solubility of this compound in Common Research Buffers
| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) | Observations |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Data to be determined | Data to be determined | |
| Tris-HCl | 7.4 | 25 | Data to be determined | Data to be determined | |
| Tris-HCl | 8.0 | 25 | Data to be determined | Data to be determined | |
| Citrate Buffer | 5.0 | 25 | Data to be determined | Data to be determined | |
| Add other relevant buffers |
Experimental Protocol for Solubility Determination
The following is a detailed gravimetric method for determining the saturation solubility of this compound in a chosen research buffer. This method is adapted from established protocols for similar amino acid derivatives.[2]
Objective: To determine the saturation solubility of this compound in a specific aqueous buffer at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected research buffer (e.g., PBS, Tris-HCl)
-
Microcentrifuge tubes or glass vials
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Syringe and syringe filters (0.22 µm)
-
Lyophilizer or vacuum oven
-
pH meter
Methodology:
-
Buffer Preparation: Prepare the desired research buffer at the target pH and concentration. Ensure the pH is accurately measured and adjusted.
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed microcentrifuge tube or vial containing a known volume of the buffer. The presence of undissolved solid is crucial to ensure the solution reaches saturation.
-
Equilibration: Tightly cap the tube/vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. Gentle agitation will facilitate dissolution.
-
Phase Separation: After equilibration, centrifuge the tube at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess, undissolved solid.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a pre-weighed tube. This step is critical to remove any remaining solid particulates.
-
Solvent Removal: Freeze the filtered solution and lyophilize until all the water is removed. Alternatively, the water can be evaporated in a vacuum oven at a temperature that does not degrade the compound.
-
Mass Determination and Calculation: Weigh the tube containing the dried solute. The mass of the dissolved this compound can be calculated by subtracting the initial weight of the empty tube.
-
Solubility Calculation:
-
Solubility (mg/mL) = Mass of dried solute (mg) / Volume of supernatant withdrawn (mL)
-
Molar Solubility (mM) = (Solubility in g/L) / (Molecular Weight of this compound) x 1000
-
References
Stereochemical configuration and conformational analysis of S-p-Methylbenzyl-L-cysteine
An In-depth Technical Guide on the Stereochemical Configuration and Conformational Analysis of S-p-Methylbenzyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a protected derivative of the naturally occurring amino acid L-cysteine, pivotal in peptide synthesis and various biochemical studies. The p-methylbenzyl group provides acid-labile protection for the thiol functionality, preventing its oxidation and unwanted side reactions during synthetic procedures. A thorough understanding of its three-dimensional structure, including its absolute stereochemical configuration and preferred conformations, is critical for its effective application in drug design and development, where precise molecular architecture dictates biological activity. This document provides a comprehensive technical overview of the stereochemistry and conformational landscape of this compound, supported by detailed experimental protocols and data.
Stereochemical Configuration
The stereochemistry of this compound is defined by the chiral center at the alpha-carbon (Cα). This configuration is inherited from its parent amino acid, L-cysteine.
Cahn-Ingold-Prelog (CIP) Convention
According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents attached to the Cα are ranked based on atomic number. For L-cysteine and its S-alkylated derivatives, the priority order is:
-
-NH₂ (Nitrogen, atomic number 7)
-
-SH or -S-R (Sulfur, atomic number 16)
-
-COOH (Carbon, bonded to two Oxygens)
-
-H (Hydrogen, atomic number 1)
Due to the high atomic number of the sulfur atom in the side chain, the priority of the side chain (-CH₂-S-p-methylbenzyl) is higher than that of the carboxyl group. When viewing the molecule with the lowest priority group (the hydrogen atom) pointing away, the arrangement of the remaining groups from highest to lowest priority (amino → side chain → carboxyl) follows a clockwise direction.
Consequently, this compound is assigned the (R) configuration . This is a notable exception, as most other naturally occurring L-amino acids have the (S) configuration.[1][2] The "L" designation, which is based on the Fischer projection relative to L-glyceraldehyde, is retained and is crucial for its recognition in biological systems.[1][2]
Conformational Analysis
The conformation of this compound is determined by the rotational freedom around its single bonds, primarily the Cα-Cβ and Cβ-S bonds. The overall shape of the molecule in a given environment (solution or solid state) is a result of the interplay between steric hindrance, intramolecular hydrogen bonding, and crystal packing forces.
-
Solid-State Conformation: In the crystalline form, the molecule adopts a specific, low-energy conformation. X-ray crystallography studies on the closely related S-benzyl-L-cysteine have shown that two different conformers can coexist in the asymmetric unit of the crystal.[3] These conformers primarily differ in the torsion angle around the Cα-Cβ bond, adopting either an anti or a gauche arrangement.[3] This indicates a relatively low energy barrier between these conformations.
-
Solution-State Conformation: In solution, the molecule exists as a dynamic equilibrium of multiple conformers. The relative populations of these conformers can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing the ³JHH coupling constants.[4] Computational methods, such as quantum chemical calculations, are also employed to model the potential energy surface and identify stable conformers in different solvent environments.[4] The conformational preferences are influenced by a combination of hyperconjugative and steric effects rather than strong intramolecular hydrogen bonds.[4]
Experimental Protocols
Synthesis of this compound
A standard method for the synthesis is the alkylation of L-cysteine with p-methylbenzyl chloride in the presence of a base.
Protocol:
-
Dissolution: L-cysteine is dissolved in an aqueous basic solution (e.g., sodium hydroxide) under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the thiol group.
-
Alkylation: A solution of p-methylbenzyl chloride in an alcohol (e.g., ethanol) is added dropwise to the L-cysteine solution at a controlled temperature (typically 0-5 °C).
-
Reaction: The mixture is stirred and allowed to warm to room temperature, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Precipitation: Upon completion, the pH of the solution is adjusted to the isoelectric point of this compound (around pH 5-6) using an acid (e.g., acetic acid). This causes the product to precipitate out of the solution.
-
Isolation and Purification: The crude product is collected by filtration, washed with cold water and ethanol, and then dried under a vacuum. Further purification can be achieved by recrystallization.
Structural Characterization
Purpose: To confirm the chemical structure and investigate conformational preferences in solution. Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., D₂O with NaOD to aid dissolution, or DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For detailed structural assignment, 2D NMR experiments like COSY and HSQC may be performed.
-
Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard. Coupling constants (J) are measured to infer dihedral angles.
Purpose: To definitively determine the solid-state three-dimensional structure and absolute configuration. Protocol:
-
Crystallization: Grow single crystals of the compound suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion techniques using a solvent/anti-solvent system.
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[5]
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined using direct methods or Patterson methods to generate an initial electron density map.[5]
-
Model Building and Refinement: An atomic model is built into the electron density map. The model is then refined by least-squares methods to improve the fit between the calculated and observed diffraction data.[5]
Purpose: To confirm the overall chirality and study conformational changes in solution. Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1-1.0 mg/mL) in a suitable solvent (e.g., water, methanol) that is transparent in the desired UV region.
-
Data Acquisition: Place the solution in a quartz cuvette and record the CD spectrum, which measures the differential absorption of left and right circularly polarized light over a range of wavelengths (typically 190-250 nm).
-
Analysis: The L-enantiomer will produce a characteristic CD spectrum with specific positive or negative Cotton effects, which will be a mirror image of the spectrum of the D-enantiomer.[6][7]
Quantitative Data
The following tables summarize expected and representative data for this compound and its close analogs.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
(Predicted values based on the structure and data from similar compounds like S-benzyl-L-cysteine)
| Atom Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Cα-H | ~4.0 - 4.5 | - |
| Cβ-H ₂ | ~3.0 - 3.5 | - |
| Benzyl-CH ₂ | ~3.8 - 4.2 | - |
| Methyl-CH ₃ | ~2.3 | ~21 |
| Aromatic-H | ~7.1 - 7.3 | ~129 - 138 |
| C α | - | ~53 |
| C β | - | ~34 |
| Benzyl-C H₂ | - | ~36 |
| C =O | - | ~172 |
Table 2: Representative Crystallographic Data
(Data based on the closely related analog, S-benzyl-L-cysteine, as a proxy.[3])
| Parameter | Molecule A | Molecule B |
| Space Group | P2₁ | P2₁ |
| Unit Cell a (Å) | 5.58 | 5.58 |
| Unit Cell b (Å) | 7.49 | 7.49 |
| Unit Cell c (Å) | 24.51 | 24.51 |
| Unit Cell β (°) | 92.5 | 92.5 |
| Torsion Angle N-Cα-Cβ-S (°) | -176.5 (anti) | 64.8 (gauche) |
| Torsion Angle Cα-Cβ-S-C(benzyl) (°) | -70.1 | -173.2 |
Conclusion
This compound possesses the (R) configuration at its α-carbon, a key stereochemical feature derived from its parent L-cysteine. Its conformational flexibility, characterized by rotations around the Cα-Cβ and Cβ-S bonds, allows it to adopt different arrangements in solid and solution states. A comprehensive characterization using synthesis, NMR, X-ray crystallography, and CD spectroscopy is essential for validating its structure and purity. The detailed protocols and data presented in this guide serve as a valuable resource for researchers utilizing this important compound in peptide synthesis and drug discovery.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Conformational study of L-methionine and L-cysteine derivatives through quantum chemical calculations and 3JHH coupling constant analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate-Specific Amino Acid Sensing Using a Molecular d/ l-Cysteine Probe for Comprehensive Stereochemical Analysis in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of S-p-Methylbenzyl-L-cysteine
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-p-Methylbenzyl-L-cysteine is a derivative of the amino acid L-cysteine, where the thiol group is protected by a p-methylbenzyl (4-methylbenzyl, Meb) group. This modification is particularly valuable in peptide synthesis, as it prevents the unwanted formation of disulfide bonds and other side reactions involving the highly reactive thiol group.[1] The p-methylbenzyl protecting group is stable under various conditions used in peptide synthesis but can be selectively removed when needed.[1] This compound serves as a crucial building block in the synthesis of complex peptides and has applications in pharmaceutical development, antioxidant research, and protein engineering.[2]
Synthesis Methods Overview
The primary method for synthesizing this compound is through the direct S-alkylation of L-cysteine with p-methylbenzyl chloride. This reaction is typically performed in a basic aqueous or mixed solvent system. The base deprotonates the thiol group of L-cysteine to form a thiolate anion, which is a potent nucleophile. This thiolate then attacks the electrophilic benzylic carbon of p-methylbenzyl chloride in a nucleophilic substitution reaction to form the desired thioether linkage.[1][3]
Alternative strategies can involve using protected forms of L-cysteine to avoid side reactions at the amino or carboxyl groups, followed by a final deprotection step.[1][4] However, direct alkylation under controlled pH is often efficient due to the higher nucleophilicity of the thiol group compared to the amino group at appropriate pH levels.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a common protected intermediate used in peptide synthesis.
| Parameter | Value | Notes | Source(s) |
| This compound | |||
| Molecular Formula | C₁₁H₁₅NO₂S | [1][5] | |
| Molecular Weight | ~225.31 g/mol | In some sources, it is rounded to 225.3 g/mol . | [1][5] |
| Purity | >98% | Typical purity for commercially available reagent. | [5] |
| CAS Number | 42294-52-0 | [1][5] | |
| Fmoc-S-p-Methylbenzyl-L-cysteine | |||
| Molecular Formula | C₂₆H₂₅NO₄S | Fmoc-protected version for solid-phase peptide synthesis. | |
| Molecular Weight | 447.6 g/mol | ||
| Purity | ≥ 98% | ||
| Melting Point | 151-157 °C | ||
| Optical Rotation | [α]²⁵D = -29.2° ± 0.5° | (c=1% in Methanol) |
Diagrams of Synthesis Workflow
The following diagrams illustrate the general strategy and a detailed experimental workflow for the synthesis of this compound.
Caption: General synthesis strategy for this compound.
Caption: Detailed experimental workflow for direct S-alkylation.
Experimental Protocol: Direct S-Alkylation
This protocol details a common and direct method for the synthesis of this compound.
Materials:
-
L-Cysteine hydrochloride monohydrate
-
p-Methylbenzyl chloride (4-Methylbenzyl chloride)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), concentrated and dilute (e.g., 2M)
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel)
-
Appropriate TLC eluent (e.g., n-butanol:acetic acid:water = 4:1:1)
-
Ninhydrin stain
Procedure:
-
Preparation of Cysteine Solution:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve L-cysteine hydrochloride monohydrate (1 equivalent) in a 1:1 mixture of deionized water and ethanol.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add an aqueous solution of sodium hydroxide (2.2 equivalents) dropwise while stirring. Maintain the temperature below 10 °C. This neutralizes the hydrochloride and deprotonates the thiol group to form the sodium thiolate.
-
-
Alkylation Reaction:
-
In a separate beaker, dissolve p-methylbenzyl chloride (1.1 equivalents) in a minimal amount of ethanol.
-
Add the p-methylbenzyl chloride solution dropwise to the cold cysteine thiolate solution over 30-60 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture vigorously for 12-18 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC. Spot the reaction mixture against the starting materials (L-cysteine and p-methylbenzyl chloride).
-
Visualize the spots using a UV lamp (for the benzyl group) and/or by dipping in a ninhydrin solution and heating (for the amino group of cysteine and the product). The reaction is complete when the L-cysteine spot has disappeared.
-
-
Product Isolation and Workup:
-
Once the reaction is complete, cool the mixture again in an ice bath.
-
Slowly acidify the solution to a pH of approximately 5-6 by adding 2M HCl dropwise. The product is zwitterionic and least soluble around its isoelectric point, causing it to precipitate.[1]
-
Continue stirring in the ice bath for another 30-60 minutes to ensure complete precipitation.
-
Collect the white solid precipitate by vacuum filtration.
-
Wash the solid cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of cold ethanol to aid in drying.
-
-
Purification:
-
For higher purity, the crude product can be recrystallized. A common solvent system is a hot aqueous ethanol solution.
-
Dissolve the crude solid in a minimum amount of the hot solvent mixture, then allow it to cool slowly to room temperature and finally in a refrigerator to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, Mass Spectrometry, and Melting Point analysis. Purity can be further assessed by HPLC.
-
References
- 1. Buy this compound | 42294-52-0 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The hydrolysis and alkylation activities of S-(2-haloethyl)-L-cysteine analogs--evidence for extended half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. This compound - 楚肽生物科技 [apeptides.com]
Application Notes and Protocols for the Use of S-p-Methylbenzyl-L-cysteine in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-p-Methylbenzyl-L-cysteine (Cys(Meb)) is a valuable derivative of the amino acid L-cysteine utilized in solid-phase peptide synthesis (SPPS). The p-methylbenzyl group serves as a protective shield for the reactive thiol side chain of cysteine, preventing undesirable side reactions such as oxidation and alkylation during peptide chain elongation.[1][2] This protecting group is characterized by its acid lability, allowing for its removal under specific acidic conditions, and its stability under the basic conditions typically used for Fmoc group removal in SPPS.[1] The strategic use of Cys(Meb) is crucial for the successful synthesis of complex peptides, particularly those containing multiple cysteine residues where regioselective disulfide bond formation is required.[2][3]
These application notes provide detailed protocols and data for the effective incorporation of this compound into synthetic peptides using Fmoc-based SPPS.
Chemical Structure
Caption: Chemical structure of this compound.
Data Presentation
Table 1: Properties of the p-Methylbenzyl (Meb) Protecting Group
| Property | Description | References |
| Chemical Nature | Benzyl-based protecting group for the thiol function of cysteine. | [2] |
| Nα-Protection Strategy | Compatible with Fmoc-based Solid-Phase Peptide Synthesis (SPPS). | [1] |
| Stability | Stable to basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF). | [1] |
| Lability | Cleaved by strong acids, such as Trifluoroacetic Acid (TFA) or Hydrogen Fluoride (HF). | [1][4] |
| Orthogonality | Orthogonal to base-labile (Fmoc) and very acid-labile (e.g., Mmt) protecting groups. | [1] |
Table 2: Recommended Reagents for Deprotection of Cys(Meb)
| Cleavage Cocktail Components | Purpose | Typical Concentration | References |
| Trifluoroacetic Acid (TFA) | Primary cleavage reagent to remove the Meb group and cleave the peptide from the resin. | 90-95% | [1][4] |
| Dimethyl Sulfoxide (DMSO) | Can be used in acidic oxidative treatment for deprotection. | Varies | [1] |
| Scavengers (e.g., EDT, TIS) | Cation scavengers to prevent re-attachment of the protecting group and protect sensitive residues from alkylation. EDT also helps keep the cysteine in a reduced state. | 2.5 - 5% | |
| Water | Scavenger and solvent. | 2.5 - 5% |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Cys(Meb)-OH in SPPS
This protocol outlines the manual steps for coupling Fmoc-Cys(Meb)-OH during Fmoc-based SPPS.
Workflow for Amino Acid Coupling
Caption: Workflow for the incorporation of Fmoc-Cys(Meb)-OH.
Materials:
-
Fmoc-Cys(Meb)-OH
-
Peptide synthesis resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Coupling Reagents:
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIEA (N,N-Diisopropylethylamine)
-
-
Deprotection Solution: 20% piperidine in DMF
-
Washing Solvents: DMF, DCM
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Cys(Meb)-OH (3-5 equivalents relative to resin substitution) in DMF.
-
Add HBTU (0.95 equivalents relative to the amino acid) and HOBt (1 equivalent).
-
Add DIEA (2 equivalents) and allow the mixture to pre-activate for 1-2 minutes. To minimize racemization, especially with cysteine residues, it is recommended to use hindered bases like 2,4,6-trimethylpyridine (TMP) in place of DIEA.[5]
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (Kaiser) test to confirm the absence of free primary amines.[6]
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
Capping (Optional): If the ninhydrin test is positive, cap any unreacted amino groups with a solution of acetic anhydride and DIEA in DMF.
-
Cycle Repetition: Repeat the deprotection, washing, activation, and coupling steps for the subsequent amino acids in the peptide sequence.
Protocol 2: Cleavage and Deprotection of the Meb Group
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the S-p-Methylbenzyl protecting group.
Deprotection and Cleavage Pathway
Caption: General workflow for cleavage and deprotection.
Materials:
-
Peptide-resin with the complete sequence
-
Cleavage Cocktail: A common mixture is 90-95% Trifluoroacetic Acid (TFA), 2.5-5% Triisopropylsilane (TIS) as a scavenger, and 2.5-5% water. For peptides containing multiple Cys(Meb) residues, the addition of 2.5% ethanedithiol (EDT) is recommended to maintain the reduced state of the thiol group.
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. The p-methylbenzyl group is acid-labile and will be cleaved during this step.[1]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Slowly add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
-
Isolation and Washing:
-
Centrifuge the precipitated peptide suspension to form a pellet.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers and cleavage byproducts.
-
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether.
-
Purification:
-
Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Lyophilization: Lyophilize the purified peptide fractions to obtain the final product as a fluffy white powder.
Potential Side Reactions and Mitigation
The synthesis of cysteine-containing peptides can be prone to specific side reactions.[7]
-
Racemization: Cysteine residues are susceptible to racemization during activation, particularly with base-mediated methods.[6][8]
-
β-Elimination: For C-terminal cysteine residues attached to Wang-type resins, base-catalyzed elimination can occur, leading to the formation of dehydroalanine and subsequent side products like 3-(1-piperidinyl)alanine.[9]
-
Mitigation: Utilize 2-chlorotrityl or other sterically hindered resins for the synthesis of peptides with C-terminal cysteine.
-
-
S-Alkylation during Cleavage: Cationic species generated during TFA cleavage can alkylate the free thiol group of cysteine.[10]
-
Mitigation: Employ an efficient scavenger cocktail, such as those containing TIS and EDT, to quench reactive cations.
-
By following these protocols and being mindful of potential side reactions, researchers can successfully utilize this compound for the synthesis of high-quality peptides for a variety of research and drug development applications.
References
- 1. Buy this compound | 42294-52-0 [smolecule.com]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of S-p-Methylbenzyl-L-cysteine in Pharmaceutical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-p-Methylbenzyl-L-cysteine is a derivative of the amino acid L-cysteine, which has garnered significant interest in pharmaceutical research due to its potential therapeutic applications. Its unique chemical structure, featuring a methylbenzyl group attached to the sulfur atom of cysteine, confers specific biological activities. This document provides detailed application notes and experimental protocols for investigating the utility of this compound in key areas of pharmaceutical development, including its antioxidant, anti-cancer, and neuroprotective properties.
Antioxidant Activity
This compound is postulated to exhibit antioxidant properties by scavenging free radicals, a mechanism implicated in cellular protection against oxidative stress-related diseases.[1]
Quantitative Data on Antioxidant Activity of Cysteine Derivatives
| Compound | Assay | IC50 / Activity | Reference |
| S-allyl-L-cysteine + Caffeic Acid (1:20 ratio) | DPPH Scavenging | EC50mix: 314.31 µg/mL | [2] |
| S-allyl-L-cysteine + Caffeic Acid (1:35 ratio) | ABTS Scavenging | EC50mix: 269.09 µg/mL | [2] |
| N-Boc-L-cysteine methyl ester + Sm-cluster | DPPH Scavenging | IC50: (5.70 ± 0.17) × 10−3 μmol/mL (under Xe lamp) | [3] |
Experimental Protocols for Antioxidant Activity Assessment
This protocol is adapted for the evaluation of the free radical scavenging activity of this compound.[4][5][6]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
In a 96-well plate, add 100 µL of various concentrations of this compound solution (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
As a control, add 100 µL of methanol instead of the sample solution to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the following formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100
This protocol outlines the procedure to determine the antioxidant capacity of this compound against the ABTS radical cation.[7][8]
Materials:
-
This compound
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare various concentrations of this compound in ethanol.
-
In a 96-well plate, add 10 µL of the sample solutions to 190 µL of the diluted ABTS radical cation solution.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] x 100
Anti-Cancer Activity
Cysteine derivatives have shown potential as anti-cancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[9]
Quantitative Data on Cytotoxicity of Cysteine Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values of various cysteine derivatives against different cancer cell lines, which can serve as a benchmark for evaluating this compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| S-Allyl-L-cysteine | MCF-7 (Breast) | ~2245 (after 48h incubation) | [9] |
| Unspecified Benzoxazole Derivative | MCF-7 (Breast) | <100 | [10] |
| Unspecified Benzoxazole Derivative | A549 (Lung) | <100 | [10] |
| Monobenzyltin Compound | MCF-7 (Breast) | 2.5 µg/mL (after 48h) | [11] |
| 3,6-disubstituted pyridazine | MDA-MB-231 (Breast) | 0.99 ± 0.03 | [12] |
| 3,6-disubstituted pyridazine | T-47D (Breast) | 0.43 ± 0.01 | [12] |
| Dihydroquinoline derivative | T47D (Breast) | 2.20 ± 1.5 | [12] |
| Dihydroquinoline derivative | MCF-7 (Breast) | 3.03 ± 1.5 | [12] |
| Dihydroquinoline derivative | MDA-MB-231 (Breast) | 11.90 ± 2.6 | [12] |
Experimental Protocol for Cytotoxicity Assessment
This protocol describes how to assess the cytotoxic effects of this compound on a cancer cell line, such as MCF-7 (human breast adenocarcinoma).[11][13][14]
Materials:
-
This compound
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare a stock solution of this compound in DMSO and dilute it with culture medium to obtain various final concentrations (e.g., 10, 25, 50, 100, 200 µM). The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability: Cell Viability (%) = (Abs_sample / Abs_control) x 100
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway: Potential Inhibition of p38 MAPK Pathway in Cancer Cells
Cysteine derivatives may exert their anti-cancer effects by modulating signaling pathways such as the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation and apoptosis.
Caption: Putative inhibition of the p38 MAPK pathway by this compound.
Neuroprotective Effects
The neuroprotective potential of cysteine derivatives is an active area of research, with proposed mechanisms involving the modulation of endogenous hydrogen sulfide (H2S) production through the cystathionine-β-synthase (CBS) pathway.
Experimental Workflow for Assessing Neuroprotection
Caption: Experimental workflow for evaluating the neuroprotective effects of this compound.
Experimental Protocols for Neuroprotection Studies
This protocol details a method to evaluate the protective effect of this compound against oxidative stress-induced cell death in the human neuroblastoma cell line SH-SY5Y.[15][16][17][18]
Materials:
-
This compound
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS
-
Hydrogen peroxide (H₂O₂)
-
MTT solution
-
DMSO
Procedure:
-
Culture SH-SY5Y cells in DMEM/F12 medium.
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM (this concentration should be optimized for the specific cell line) and incubate for 24 hours.
-
Assess cell viability using the MTT assay as described in section 2.1.
This protocol is for the quantification of H₂S production in cell lysates, which is a key indicator of the engagement of the CBS/H₂S pathway.[1][19][20]
Materials:
-
This compound treated and untreated cell lysates
-
HEPES buffer (100 mM, pH 7.4)
-
L-cysteine (1 M)
-
Lead acetate (40 mM)
-
Spectrophotometer
Procedure:
-
Prepare cell lysates from SH-SY5Y cells treated with or without this compound.
-
In a cuvette, add 815 µL of HEPES buffer, 10 µL of lead acetate, and 100 µL of cell lysate.
-
Incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of L-cysteine.
-
Immediately monitor the increase in absorbance at 390 nm for 10 minutes, which corresponds to the formation of lead sulfide (PbS).
-
The rate of H₂S production is proportional to the rate of increase in absorbance.
Signaling Pathway: CBS/H₂S Pathway in Neuroprotection
This compound may promote the enzymatic activity of Cystathionine-β-synthase (CBS), leading to increased production of H₂S, which has been shown to have neuroprotective effects.[21][22][23]
Caption: Proposed modulation of the CBS/H₂S pathway by this compound.
Enzyme Inhibition
Some cysteine derivatives have been shown to inhibit certain enzymes, such as papain, a cysteine protease.
Experimental Protocol for Enzyme Inhibition
This protocol can be used to determine the inhibitory effect of this compound on papain activity.[24][25]
Materials:
-
This compound
-
Papain
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate
-
Activation buffer (containing EDTA, Mercaptoethanol, and L-cysteine HCl)
-
pH meter or automatic titrator
Procedure:
-
Activate papain by dissolving it in the activation buffer.
-
Prepare a reaction mixture containing the substrate BAEE in a buffer at pH 6.2.
-
Add different concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the activated papain solution.
-
Monitor the hydrolysis of BAEE by titrating the acid produced with a standardized NaOH solution to maintain a constant pH of 6.2.
-
The rate of NaOH consumption is proportional to the enzyme activity.
-
Calculate the percentage of inhibition by comparing the enzyme activity in the presence and absence of the inhibitor.
Conclusion
The protocols and data presented in these application notes provide a framework for the investigation of this compound in pharmaceutical development. The potential of this compound as an antioxidant, anti-cancer, and neuroprotective agent warrants further detailed investigation. The provided experimental designs and signaling pathway diagrams offer a starting point for researchers to explore the therapeutic promise of this compound and its derivatives.
References
- 1. Assay Methods for H2S Biogenesis and Catabolism Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of S-Allyl –L-Cysteine on MCF-7 Cell Line 3-Mercaptopyruvate Sulfurtransferase/Sulfane Sulfur System, Viability and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. preprints.org [preprints.org]
- 17. High-Frequency, Low-Intensity Pulsed Electric Field and N-Acetylcysteine Synergistically Protect SH-SY5Y Cells Against Hydrogen Peroxide-Induced Cell Damage In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantification of Hydrogen Sulfide and Cysteine Excreted by Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Papain - Assay | Worthington Biochemical [worthington-biochem.com]
- 25. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols: S-p-Methylbenzyl-L-cysteine as a Tool for Studying Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-p-Methylbenzyl-L-cysteine (MeBnCys) is a derivative of the amino acid L-cysteine characterized by the presence of a p-methylbenzyl group attached to the sulfur atom. Its structural similarity to other cysteine-containing compounds known to modulate cellular redox states suggests its potential as a valuable tool for investigating oxidative stress pathways. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in a wide range of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders.
These application notes provide a comprehensive overview of the theoretical framework for using MeBnCys in oxidative stress research, alongside detailed protocols for its experimental application. While direct experimental evidence for MeBnCys's specific antioxidant mechanisms is emerging, its chemical structure strongly suggests it may act as a modulator of the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.
Putative Mechanism of Action: Nrf2-Keap1 Pathway Modulation
The primary hypothesized mechanism of action for this compound in modulating oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
Electrophilic compounds and ROS can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes. These genes encode for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (GSH) synthesis and regeneration.[1][2]
Given its electrophilic p-methylbenzyl moiety, MeBnCys is postulated to interact with the reactive cysteine sensors of Keap1, thereby initiating the Nrf2-mediated antioxidant response.
Data from Related Compounds
While quantitative data for this compound is not yet widely available, studies on structurally similar compounds provide a valuable reference for its potential effects. The following tables summarize data from studies on S-methyl-L-cysteine (SMC) and S-benzyl-L-cysteine (SBC). It is crucial to note that these are different compounds, and their activities may not be directly translatable to MeBnCys.
Table 1: Effects of S-methyl-L-cysteine (SMC) on Markers of Oxidative Stress and Insulin Resistance in High Fructose Diet (HFD)-fed Rats [3]
| Parameter | Control | HFD | HFD + SMC (100 mg/kg) |
| Plasma Glucose (mmol/L) | 4.85 ± 0.32 | 7.99 ± 0.99 | 5.91 ± 0.17 |
| Plasma Insulin (µU/mL) | 12.33 ± 3.45 | 49.32 ± 16.09 | 47.54 ± 16.09 |
| HOMA-IR | 2.65 ± 0.72 | 17.52 ± 5.76 | 12.75 ± 1.20 |
| Malondialdehyde (nmol/mL) | 2.31 ± 0.21 | 4.28 ± 0.45 | 3.12 ± 0.34 |
| Glutathione (GSH) (mg/g Hb) | 5.89 ± 0.67 | 3.42 ± 0.62 | 4.75 ± 1.20 |
| Glutathione Peroxidase (GPx) (U/g Hb) | 56.32 ± 8.12 | 29.36 ± 5.76 | 43.56 ± 10.12 |
| Catalase (U/g Hb) | 89.32 ± 10.21 | 78.45 ± 9.87 | 85.67 ± 11.23 |
Table 2: Effects of S-benzyl-L-cysteine (SBC) on Oxidative Stress Markers in Ipomoea grandifolia
| Parameter | Control | 1.0 mM SBC (Roots) | 1.0 mM SBC (Leaves) |
| Reactive Oxygen Species (ROS) | 100% | 155% | 150% |
| Conjugated Dienes | 100% | 161% | 177% |
| Malondialdehyde | 100% | 130% | No significant change |
Experimental Protocols
The following protocols are provided as a guide for researchers wishing to investigate the effects of this compound on oxidative stress. These are generalized protocols and may require optimization for specific cell lines or experimental models.
Protocol 1: Assessment of Cytotoxicity of MeBnCys
Before evaluating the antioxidant properties of MeBnCys, it is essential to determine its cytotoxic profile to identify a non-toxic working concentration range.
Materials:
-
Cell line of interest (e.g., HepG2, SH-SY5Y)
-
Complete cell culture medium
-
This compound (MeBnCys)
-
Vehicle (e.g., DMSO or sterile PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of MeBnCys in the appropriate vehicle. Prepare serial dilutions of MeBnCys in cell culture medium to achieve a range of final concentrations (e.g., 1 µM to 1 mM). Include a vehicle-only control.
-
Treatment: Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of MeBnCys or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Intracellular Glutathione (GSH) Levels
This protocol describes the quantification of intracellular GSH, a key antioxidant, following treatment with MeBnCys.
Materials:
-
Cells and culture reagents
-
MeBnCys and vehicle
-
Oxidative stress inducer (e.g., hydrogen peroxide or tert-butyl hydroperoxide) - optional
-
GSH assay kit (commercially available kits are recommended)
-
Microplate reader (fluorometric or colorimetric)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to attach.
-
Pre-treat cells with non-toxic concentrations of MeBnCys (determined from Protocol 1) for a specified duration (e.g., 12-24 hours).
-
(Optional) Induce oxidative stress by adding an oxidative agent for a short period (e.g., 1-2 hours).
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them according to the instructions of the GSH assay kit.
-
GSH Assay: Perform the GSH assay following the manufacturer's protocol. This typically involves a reaction that produces a fluorescent or colorimetric product proportional to the amount of GSH.
-
Protein Quantification: Determine the protein concentration of the cell lysates (e.g., using a BCA assay) to normalize the GSH levels.
-
Data Analysis: Calculate the GSH concentration and normalize it to the protein content. Compare the GSH levels in MeBnCys-treated cells to control cells.
Protocol 3: Nrf2 Nuclear Translocation by Immunofluorescence
This protocol visualizes the translocation of Nrf2 from the cytoplasm to the nucleus, a key step in its activation.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
MeBnCys and vehicle
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA, 22.52 mg/mL glycine in PBST)
-
Primary antibody against Nrf2
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with MeBnCys or vehicle for the desired time (e.g., 1-4 hours).
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.
-
Nuclear Staining: Wash with PBST and stain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Nrf2 translocation is indicated by the co-localization of the Nrf2 signal with the DAPI signal in the nucleus.
Protocol 4: Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay quantitatively measures the activation of the Nrf2 pathway by assessing the transcriptional activity of the ARE.[4][5][6]
Materials:
-
ARE-luciferase reporter cell line (stably transfected) or transient transfection reagents with an ARE-luciferase reporter plasmid
-
MeBnCys and vehicle
-
Positive control (e.g., sulforaphane)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed the ARE-luciferase reporter cells in a white, clear-bottom 96-well plate.
-
Treatment: Treat the cells with various concentrations of MeBnCys, vehicle, and a positive control for a predetermined time (e.g., 16-24 hours).
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
-
Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (if necessary) and express the results as fold induction over the vehicle control.
Applications in Drug Development
The study of compounds like this compound that potentially modulate the Nrf2 pathway is of significant interest in drug development. The Nrf2 pathway is a therapeutic target for a range of diseases characterized by oxidative stress. MeBnCys can be utilized as a tool to:
-
Validate the Nrf2 pathway as a therapeutic target: By observing the downstream effects of Nrf2 activation by MeBnCys in disease models, researchers can further validate the therapeutic potential of targeting this pathway.
-
Identify and characterize novel Nrf2 activators: MeBnCys can serve as a reference compound in screening assays designed to identify more potent and specific Nrf2 activators.
-
Investigate the role of oxidative stress in disease models: By inducing a cytoprotective response with MeBnCys, researchers can study the impact of mitigating oxidative stress on disease progression and cellular function.
Conclusion
This compound holds promise as a research tool for the investigation of cellular responses to oxidative stress. Based on its chemical structure, a primary mechanism of action is hypothesized to be the activation of the Keap1-Nrf2 signaling pathway. The provided protocols offer a framework for systematically evaluating the cytotoxic and antioxidant properties of MeBnCys and for elucidating its mechanism of action. Further research is warranted to fully characterize the biological activities of this compound and to validate its utility in the study and potential therapeutic modulation of oxidative stress-related diseases.
References
- 1. s-Ethyl Cysteine and s-Methyl Cysteine Protect Human Bronchial Epithelial Cells Against Hydrogen Peroxide Induced Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of S-Methyl-L-Cysteine on Oxidative Stress, Inflammation and Insulin Resistance in Male Wistar Rats Fed with High Fructose Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Note: Quantitative Analysis of S-p-Methylbenzyl-L-cysteine using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-p-Methylbenzyl-L-cysteine is a derivative of the amino acid L-cysteine, characterized by the attachment of a p-methylbenzyl group to the sulfur atom. This modification lends the molecule unique physicochemical properties, making it a subject of interest in various fields of research, including drug development and metabolic studies. Its potential biological activities, such as antioxidant and enzymatic inhibitory effects, necessitate a robust and sensitive analytical method for its precise quantification in biological matrices.
This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound. The protocol provided herein is adapted from established methods for similar S-substituted cysteine analogs and is suitable for use in research and drug development settings.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of this compound is depicted below. It involves sample preparation through protein precipitation, followed by chromatographic separation and detection by tandem mass spectrometry.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is designed for the extraction of this compound from biological matrices like plasma or urine.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
This compound standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog)
-
Acetonitrile (ACN), ice-cold
-
Trichloroacetic acid (TCA), 5% in water (optional)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 13,000 x g and 4°C)
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS grade water
-
LC-MS grade formic acid
Procedure:
-
Pipette 50 µL of the biological sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.
-
Spike with an appropriate amount of internal standard.
-
Add 150 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to sample) to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% Formic Acid).
-
Vortex to ensure the analyte is fully dissolved.
-
Centrifuge the reconstituted sample at 13,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the final supernatant to an LC autosampler vial for analysis.
LC-MS/MS Method
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Adapted from a similar method[1][2])
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
Mass Spectrometry Conditions (Predicted)
The following parameters are predicted based on the structure of this compound and typical fragmentation patterns of similar molecules. Optimization on the specific instrument is recommended.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Instrument dependent, optimize for signal |
| MRM Transitions | See Table 1 |
Table 1: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) |
| This compound | 226.1 | 134.1 | 15 |
| 226.1 | 74.0 | 25 |
Note: The precursor ion corresponds to [M+H]+. Product ion 134.1 likely corresponds to the loss of the cysteine moiety, and 74.0 corresponds to the decarboxylated and deaminated cysteine backbone.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the LC-MS/MS method for this compound analysis, based on validated methods for analogous compounds.[1][2][3] These values should be established and validated for each specific laboratory and instrument.
Table 2: Calibration Curve and Sensitivity
| Parameter | Expected Value |
| Linear Range | 0.05 - 10 µM |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.02 µM |
| Limit of Quantification (LOQ) | 0.05 µM |
Table 3: Precision and Accuracy
| Quality Control Sample | Concentration (µM) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | 0.15 | < 15% | < 15% | 85 - 115% |
| Mid QC | 1.5 | < 15% | < 15% | 85 - 115% |
| High QC | 7.5 | < 15% | < 15% | 85 - 115% |
Putative Metabolic Pathway
The metabolism of S-substituted cysteines generally involves several key biotransformation reactions. The putative metabolic pathway for this compound is illustrated below, highlighting potential enzymatic conversions.
Caption: Putative metabolic pathway of this compound.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound in biological matrices using LC-MS/MS. The detailed protocols for sample preparation and the outlined chromatographic and mass spectrometric conditions offer a solid starting point for method development and validation. The provided tables of expected quantitative performance and the diagram of the putative metabolic pathway serve as valuable resources for researchers and scientists in the field of drug development and metabolism. It is crucial to perform in-house validation of this method to ensure its suitability for the intended application.
References
- 1. Metabolome Analysis Revealed Increase in S-Methylcysteine and Phosphatidylisopropanolamine Synthesis upon l-Cysteine Deprivation in the Anaerobic Protozoan Parasite Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEGG PATHWAY: map00270 [kegg.jp]
- 3. Buy this compound | 42294-52-0 [smolecule.com]
High-performance liquid chromatography (HPLC) methods for S-p-Methylbenzyl-L-cysteine
This document provides detailed application notes and experimental protocols for the quantitative analysis and enantiomeric purity assessment of S-p-Methylbenzyl-L-cysteine using High-Performance Liquid Chromatography (HPLC). The methods described are essential for researchers, scientists, and professionals involved in drug development and quality control.
Reversed-Phase HPLC (RP-HPLC) for Quantitative Analysis
This method is suitable for determining the concentration of this compound in a given sample.
Experimental Protocol
a. Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a 1:1 (v/v) mixture of water and acetonitrile to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.05, 0.025, 0.01, 0.005 mg/mL).
b. Sample Preparation:
-
Dissolve the sample containing this compound in a mixture of water and acetonitrile (e.g., 50:50) to achieve a concentration within the calibration range (ideally around 1 mg/mL).[1]
-
For biological samples, a protein precipitation step is necessary. Add three parts of ice-cold acetonitrile to one part of the sample, vortex vigorously, and centrifuge at high speed (e.g., 13,000 x g) to pellet the precipitated proteins.[2]
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
c. Instrumentation and Chromatographic Conditions: The analysis is performed on an HPLC system equipped with a UV detector. The following conditions are recommended:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water[1] |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile[1] |
| Gradient Elution | 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30-35 min: 90% to 10% B35-40 min: 10% B[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm or 254 nm[1] |
| Injection Volume | 20 µL |
Data Analysis
A calibration curve is generated by plotting the peak area of the this compound standards against their known concentrations. The concentration of the analyte in the sample is then determined by interpolating its peak area from the calibration curve.
Chiral HPLC for Enantiomeric Purity
This method is designed to separate and quantify the L- and D-enantiomers of this compound, which is crucial for assessing the enantiomeric purity of the compound. Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for this purpose, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1]
Experimental Protocol
a. Standard and Sample Preparation: Prepare the standards and samples as described in the RP-HPLC section, ensuring the solvent used for dissolution is compatible with the chiral mobile phase. A typical concentration of approximately 1 mg/mL is recommended.[1]
b. Instrumentation and Chromatographic Conditions: A dedicated chiral column is required for this analysis. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have proven effective for the chiral separation of N-protected amino acids.[1]
| Parameter | Condition |
| Column | Chiral Stationary Phase (CSP) Column (e.g., Teicoplanin-based, 4.6 x 250 mm, 5 µm)[1] |
| Mobile Phase | A mixture of organic solvent (e.g., ethanol or methanol) and a buffer (e.g., phosphate buffer) with a suitable pH. The exact ratio should be optimized. |
| Flow Rate | Typically 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm or 254 nm |
| Injection Volume | 10 µL |
Data Analysis
The enantiomeric purity is calculated by determining the peak area of each enantiomer. The percentage of the desired enantiomer (L-form) is calculated using the following formula:
% L-enantiomer = (Area of L-peak / (Area of L-peak + Area of D-peak)) x 100
Visualizations
Caption: General workflow for HPLC analysis of this compound.
References
Application Notes and Protocols for Bioconjugation and Protein Labeling Using S-p-Methylbenzyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-p-Methylbenzyl-L-cysteine is a protected form of the amino acid L-cysteine, where the thiol group is masked by a p-methylbenzyl group. This protection strategy is crucial in peptide synthesis and protein engineering to prevent unwanted side reactions involving the highly reactive sulfhydryl group. For bioconjugation and protein labeling, the p-methylbenzyl protecting group is selectively removed to expose the free thiol, which then serves as a specific site for covalent modification. This document provides detailed application notes and protocols for the use of this compound in bioconjugation and protein labeling workflows.
Principle of the Method
The core principle involves a two-stage process:
-
Deprotection: The S-p-methylbenzyl group is cleaved from the cysteine residue to generate a free thiol. This is typically achieved under strong acidic conditions, such as with hydrogen fluoride (HF), often in the presence of scavengers to prevent side reactions.
-
Bioconjugation/Labeling: The exposed and highly nucleophilic thiol group is then reacted with a specific labeling reagent, most commonly a maleimide-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug molecule), to form a stable thioether bond. Alternatively, the N-terminal cysteine can be used in Native Chemical Ligation (NCL) to ligate peptide fragments.
Key Applications
-
Site-Specific Fluorescent Labeling: Introduction of fluorescent probes at specific locations within a protein for studying protein structure, function, and localization.
-
Antibody-Drug Conjugate (ADC) Development: Covalent attachment of cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
-
Protein Immobilization: Attachment of proteins to solid supports for various applications, including proteomics and diagnostics.
-
Peptide and Protein Synthesis: Used in solid-phase peptide synthesis (SPPS) and for the creation of larger proteins through ligation techniques.
Quantitative Data Summary
The efficiency of the deprotection and subsequent labeling steps is critical for obtaining a homogeneously modified protein. The following tables summarize typical quantitative data for these processes.
| Parameter | Reagent/Condition | Typical Efficiency/Yield | Reference |
| Deprotection | |||
| Cleavage of S-p-methylbenzyl group | HF:p-cresol:p-thiocresol (90:5:5, v/v), 0°C, 1 h | Nearly quantitative recovery of cysteine thiol | [1] |
| Cleavage of S-p-methoxybenzyl group (similar reactivity) | 2 equivalents of DTNP with thioanisole in TFA | Quantitative deprotection | [2] |
| Labeling | |||
| Maleimide labeling of free cysteine | 10-20 fold molar excess of maleimide dye | 70-90% | [3] |
| Specificity of maleimide labeling | Cysteine vs. other residues | >95% for cysteine | [3] |
| Reagent | Molar Excess (Reagent:Protein) | Incubation Time | Incubation Temperature | Typical Degree of Labeling (DOL) |
| Maleimide-activated fluorescent dye | 10-20x | 2 hours to overnight | Room Temperature or 4°C | 1-5 |
| Iodoacetamide-activated probe | 10-20x | 2-4 hours | Room Temperature | 1-4 |
Experimental Protocols
Protocol 1: Deprotection of this compound in a Synthetic Peptide
This protocol describes the cleavage of the p-methylbenzyl protecting group from a cysteine residue in a peptide synthesized on a solid support.
Materials:
-
Peptide-resin containing this compound
-
Anhydrous Hydrogen Fluoride (HF)
-
p-Cresol (scavenger)
-
p-Thiocresol (scavenger)
-
HF cleavage apparatus
-
Dry ice/ethanol bath
-
Diethyl ether (cold)
-
Acetonitrile
-
Water (HPLC grade)
-
Centrifuge
-
Lyophilizer
Procedure:
-
Preparation: Place the dried peptide-resin (typically 1-2 grams) and a Teflon-coated stir bar into the reaction vessel of the HF cleavage apparatus.[4]
-
Scavenger Addition: For each gram of resin, add a scavenger mixture. A highly effective mixture for deprotecting S-p-methylbenzyl-cysteine is a combination of p-cresol and p-thiocresol.[1] A common ratio is 90:5:5 (v/v) of HF:p-cresol:p-thiocresol.[1]
-
HF Distillation: Cool the reaction vessel in a dry ice/ethanol bath. Carefully distill anhydrous HF into the vessel. For every gram of resin, approximately 10 mL of HF is typically used.
-
Cleavage Reaction: Allow the reaction vessel to warm to 0°C in an ice bath and stir the mixture for 1-2 hours.[1][4] For peptides with multiple Arg(Tos) or Cys(Meb) residues, a longer reaction time may be necessary.[4]
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by using a water aspirator. This must be done carefully to prevent bumping.[4]
-
Peptide Precipitation: Wash the resin with a small amount of trifluoroacetic acid (TFA). Combine the filtrates and add 8-10 volumes of cold diethyl ether to precipitate the crude peptide.[5]
-
Peptide Isolation: Centrifuge the suspension to pellet the precipitated peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether to remove the scavengers. Repeat this step two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen and then lyophilize to obtain the crude deprotected peptide.
-
Purification: Purify the deprotected peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Maleimide Labeling of a Protein with a Free Cysteine
This protocol describes the labeling of a purified protein containing a free cysteine residue with a maleimide-activated fluorescent dye.
Materials:
-
Purified protein with an accessible free cysteine (concentration: 1-10 mg/mL)
-
Maleimide-activated fluorescent dye
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Degassed reaction buffer (e.g., 100 mM Phosphate, 150 mM NaCl, pH 7.0-7.5)[6]
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, for reducing disulfide bonds)
-
Desalting column (e.g., Sephadex G-25) or dialysis tubing
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the purified protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[7]
-
(Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to expose the target cysteine, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.[6] It is not necessary to remove TCEP before proceeding with maleimide labeling.[8]
-
Maleimide Stock Solution Preparation: Immediately before use, allow the vial of the maleimide-activated dye to warm to room temperature. Dissolve the dye in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[9]
-
Labeling Reaction: While gently stirring the protein solution, add a 10-20 fold molar excess of the maleimide stock solution.[6]
-
Incubation: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[9]
-
Purification: Remove the unreacted dye by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer.[7] Alternatively, dialysis can be used.
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of the dye (A_max).
-
Calculate the protein concentration using the following formula, correcting for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A280 - (A_max × CF)] / ε_protein
-
Where CF is the correction factor for the dye (A280 / A_max) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula:
-
DOL = A_max / (ε_dye × Protein Concentration (M))
-
Where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
-
Protocol 3: Native Chemical Ligation (NCL)
NCL is a powerful technique for ligating two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine.
Materials:
-
Peptide 1 with a C-terminal thioester
-
Peptide 2 with an N-terminal cysteine
-
Ligation Buffer (e.g., 6 M Guanidine-HCl, 100 mM Sodium Phosphate, pH 7.0-7.5)[10]
-
Thiol catalyst (e.g., 4-mercaptophenylacetic acid - MPAA, or thiophenol)
-
Reducing agent (e.g., TCEP)
-
RP-HPLC system for monitoring and purification
Procedure:
-
Peptide Preparation: Dissolve the two peptide fragments in the ligation buffer to a final concentration of 1-10 mM.
-
Initiation of Ligation: Add the thiol catalyst and the reducing agent (TCEP) to the peptide mixture.
-
Reaction Monitoring: Incubate the reaction at room temperature and monitor its progress by RP-HPLC. The ligation is typically complete within a few hours.[10]
-
Purification: Once the reaction is complete, purify the ligated protein product by RP-HPLC.
-
Characterization: Confirm the identity of the final product by mass spectrometry.
Visualizations
Caption: Workflow for the deprotection of this compound.
Caption: Workflow for maleimide labeling of a protein with a free cysteine.
Caption: Simplified workflow for Native Chemical Ligation (NCL).
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 5. peptide.com [peptide.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. biotium.com [biotium.com]
- 10. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of S-p-Methylbenzyl-L-cysteine in Neuroprotection Research
A Note to the Researcher:
Extensive literature review reveals that while S-p-Methylbenzyl-L-cysteine is a known derivative of L-cysteine, its application in neuroprotection research is not well-documented in publicly available scientific literature. It is primarily utilized as a protected form of cysteine in peptide synthesis.[1] Commercial suppliers suggest potential antioxidant and neuroprotective properties, but peer-reviewed experimental studies detailing its efficacy, mechanisms, and protocols in neuroprotection are currently scarce.[2]
However, the broader class of S-substituted L-cysteine derivatives, such as S-allyl-L-cysteine (SAC) and S-methyl-L-cysteine (SMC), have been investigated for their neuroprotective effects.[3][4][5] These compounds share structural similarities and potential mechanistic pathways with this compound, focusing on antioxidant and anti-inflammatory activities.
This document, therefore, provides a comprehensive overview of the experimental use of a closely related and extensively studied analogue, S-allyl-L-cysteine (SAC) , in neuroprotection research. The methodologies and findings presented for SAC can serve as a foundational guide for designing and conducting novel research on this compound.
Application Notes: S-Allyl-L-cysteine (SAC) in Neuroprotection
Introduction
S-allyl-L-cysteine (SAC) is a sulfur-containing amino acid derived from garlic (Allium sativum) that has demonstrated significant neuroprotective properties in various experimental models of neurological disorders.[4] Its therapeutic potential is attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[4] SAC has been shown to ameliorate neuronal damage in conditions such as brain ischemia, Alzheimer's disease, and Parkinson's disease.[4][6]
Mechanism of Action
The neuroprotective effects of SAC are multifactorial and involve several key signaling pathways:
-
Antioxidant Activity: SAC is an effective scavenger of reactive oxygen species (ROS), thereby reducing oxidative stress, a major contributor to neuronal damage.[4]
-
Anti-inflammatory Effects: SAC can suppress the production of pro-inflammatory cytokines in the brain, mitigating neuroinflammation.[4]
-
Anti-apoptotic Effects: SAC has been shown to inhibit programmed cell death in neurons by modulating the expression of key apoptotic proteins.
-
Modulation of Endoplasmic Reticulum (ER) Stress: SAC can protect neurons from ER stress-induced neurotoxicity.[4][6]
-
Reduction of Amyloid-β (Aβ) Production: In models of Alzheimer's disease, SAC has been observed to decrease the formation of Aβ peptides.[7]
Key Research Findings
Numerous preclinical studies have highlighted the neuroprotective efficacy of SAC. For instance, in a mouse model of D-galactose-induced aging, intake of SAC significantly decreased the production of Aβ(1-40) and Aβ(1-42) and suppressed the expression of β-amyloid precursor protein (APP) and β-site APP cleavage enzyme 1 (BACE1).[7] Furthermore, SAC has been shown to exert neuroprotective effects against dopaminergic neuron injury in a murine model of Parkinson's disease.[4][6]
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the effects of S-allyl-L-cysteine and the related compound S-methyl-L-cysteine.
Table 1: Effect of S-allyl-cysteine (SAC) on Amyloid-β Production in D-galactose-Treated Mice [7]
| Treatment Group | Aβ(1-40) (pg/mg protein) | Aβ(1-42) (pg/mg protein) |
| Control | 150 ± 12 | 50 ± 5 |
| D-galactose (DG) | 250 ± 20 | 85 ± 8 |
| DG + SAC | 175 ± 15 | 60 ± 6 |
Table 2: Effect of S-methyl-L-cysteine (SMC) on Oxidative Stress Markers in High Fructose Diet-Fed Rats [8]
| Treatment Group | Plasma Malondialdehyde (nmol/mL) | Whole Blood Reduced Glutathione (mg/dL) |
| Control | 2.5 ± 0.2 | 35 ± 3 |
| High Fructose Diet (HFD) | 4.8 ± 0.4 | 22 ± 2 |
| HFD + SMC (100 mg/kg) | 3.0 ± 0.3 | 32 ± 3 |
| HFD + Metformin | 2.8 ± 0.2 | 34 ± 3 |
Experimental Protocols
Protocol 1: Evaluation of Neuroprotective Effects of SAC in a Mouse Model of D-galactose-Induced Aging and Neurotoxicity
This protocol is adapted from studies investigating the effects of S-allyl cysteine on biomarkers relevant to Alzheimer's disease.[7]
1. Animals and Treatment:
- Use male BALB/c mice (6-8 weeks old).
- Divide mice into three groups: Control, D-galactose (DG), and DG + SAC.
- Induce aging and neurotoxicity by subcutaneous injection of D-galactose (100 mg/kg body weight) daily for 8 weeks.
- Administer SAC (50 mg/kg body weight) orally to the DG + SAC group daily for 8 weeks. The control group receives saline.
2. Brain Tissue Preparation:
- At the end of the treatment period, euthanize the mice and perfuse with cold saline.
- Dissect the brain and homogenize the cerebral cortex in a lysis buffer containing protease inhibitors.
- Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
- Collect the supernatant for biochemical analysis.
3. Measurement of Amyloid-β Levels:
- Use commercially available ELISA kits to quantify the levels of Aβ(1-40) and Aβ(1-42) in the brain homogenates according to the manufacturer's instructions.
4. Gene Expression Analysis:
- Extract total RNA from the cerebral cortex using a suitable RNA isolation kit.
- Synthesize cDNA using a reverse transcription kit.
- Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of APP and BACE1. Use GAPDH as a housekeeping gene for normalization.
Protocol 2: Assessment of Antioxidant Activity of S-methyl-L-cysteine (SMC) in a Rat Model of High Fructose Diet-Induced Metabolic Syndrome
This protocol is based on research investigating the antioxidant effects of S-methyl-L-cysteine.[8]
1. Animals and Diet:
- Use male Wistar rats (5 months old).
- Divide rats into groups: Control, High Fructose Diet (HFD), HFD + SMC, and HFD + Metformin (positive control).
- Feed the HFD groups a diet containing 60% fructose for 60 days. The control group receives a standard chow diet.
- Administer SMC (100 mg/kg body weight) or Metformin (50 mg/kg body weight) orally to the respective groups daily for 60 days.
2. Blood and Tissue Collection:
- At the end of the experimental period, collect blood samples via retro-orbital sinus puncture.
- Separate plasma for malondialdehyde (MDA) analysis.
- Collect whole blood for reduced glutathione (GSH) measurement.
3. Biochemical Analysis:
- Lipid Peroxidation (MDA Assay): Measure plasma MDA levels using the thiobarbituric acid reactive substances (TBARS) method. The principle involves the reaction of MDA with thiobarbituric acid to form a pink-colored complex, which is measured spectrophotometrically at 532 nm.
- Reduced Glutathione (GSH) Assay: Determine whole blood GSH levels using a method based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, measured at 412 nm.
Visualizations
Caption: Putative neuroprotective mechanisms of S-allyl-L-cysteine (SAC).
Caption: General experimental workflow for evaluating neuroprotective compounds.
References
- 1. Buy this compound | 42294-52-0 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of lncRNAs and oxidative stress related genes by N-acetylcysteine and S-methylcysteine in rotenone-induced Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s-Allyl cysteine, s-ethyl cysteine, and s-propyl cysteine alleviate β-amyloid, glycative, and oxidative injury in brain of mice treated by D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of S-Methyl-L-Cysteine on Oxidative Stress, Inflammation and Insulin Resistance in Male Wistar Rats Fed with High Fructose Diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-p-Methylbenzyl-L-cysteine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-p-Methylbenzyl-L-cysteine (S-p-MBC) is a derivative of the amino acid L-cysteine characterized by the attachment of a p-methylbenzyl group to the sulfur atom. While research into the specific cell culture applications of S-p-MBC is still emerging, its structural similarity to other cysteine derivatives with known biological activities, such as S-allyl-L-cysteine and S-trityl-L-cysteine, suggests its potential as a modulator of cellular processes. This document aims to provide a framework for investigating the potential applications of S-p-MBC in cell culture, drawing upon established methodologies for related compounds.
It is critical to note that at the time of this document's creation, specific quantitative data (e.g., IC50 values, optimal concentrations for apoptosis induction) and detailed experimental protocols specifically for this compound are not extensively available in the public domain. The following protocols and application notes are therefore provided as a guide for initial investigations and should be optimized for specific cell lines and experimental conditions.
Potential Cell Culture Applications
Based on the activities of structurally related compounds, potential applications of this compound in cell culture research may include:
-
Anticancer Research: Investigating its cytotoxic and antiproliferative effects on various cancer cell lines.
-
Apoptosis Studies: Elucidating its potential to induce programmed cell death and the underlying molecular mechanisms.
-
Cell Signaling Research: Examining its influence on key signaling pathways, such as the MAPK pathway, which is often dysregulated in cancer.
-
Drug Development: Exploring its potential as a lead compound for the development of novel therapeutic agents.
Experimental Protocols
The following are detailed, generalized protocols that can be adapted for the investigation of this compound's effects in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of S-p-MBC on cell viability and to determine its half-maximal inhibitory concentration (IC50).
Workflow for Cell Viability Assay
Caption: Workflow of the MTT assay for determining cell viability.
Materials:
-
This compound (S-p-MBC)
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of S-p-MBC in a suitable solvent (e.g., DMSO). Prepare a series of dilutions of S-p-MBC in culture medium to achieve the desired final concentrations for treatment.
-
Cell Treatment: The following day, remove the medium and add 100 µL of fresh medium containing various concentrations of S-p-MBC to the wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the S-p-MBC concentration to determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with S-p-MBC.
Workflow for Apoptosis Analysis
Caption: Experimental workflow for apoptosis detection using flow cytometry.
Materials:
-
S-p-MBC
-
Selected cell line(s)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of S-p-MBC (and a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Western Blot Analysis for Apoptosis-Related Proteins and MAPK Signaling
This protocol allows for the detection of changes in the expression and phosphorylation status of key proteins involved in apoptosis and MAPK signaling pathways upon treatment with S-p-MBC.
Workflow for Western Blot Analysis
Caption: General workflow for Western blot analysis.
Materials:
-
S-p-MBC
-
Selected cell line(s)
-
Cell culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved Caspase-3, PARP, p-ERK, ERK, p-JNK, JNK, p-p38, p38)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with S-p-MBC as described previously. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathway Visualization
Potential Apoptosis Induction Pathway of S-p-MBC
Caption: Hypothetical pathway of apoptosis induction by S-p-MBC.
Potential Modulation of the MAPK Pathway by S-p-MBC
Caption: Potential modulation of MAPK signaling pathways by S-p-MBC.
Data Presentation
As specific data for this compound is not available, the following tables are templates that researchers can use to structure their experimental results.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Experimental Data | Experimental Data | Experimental Data |
| HeLa | Experimental Data | Experimental Data | Experimental Data |
| A549 | Experimental Data | Experimental Data | Experimental Data |
Table 2: Effect of this compound on Apoptosis Induction
| Treatment | Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | 0 | Experimental Data | Experimental Data |
| S-p-MBC | Conc. 1 | Experimental Data | Experimental Data |
| S-p-MBC | Conc. 2 | Experimental Data | Experimental Data |
| S-p-MBC | Conc. 3 | Experimental Data | Experimental Data |
Table 3: Modulation of Apoptosis-Related and MAPK Signaling Proteins by this compound
| Protein | Treatment | Relative Expression/Phosphorylation (Fold Change vs. Control) |
| Bax | S-p-MBC (Conc. X) | Experimental Data |
| Bcl-2 | S-p-MBC (Conc. X) | Experimental Data |
| Cleaved Caspase-3 | S-p-MBC (Conc. X) | Experimental Data |
| p-ERK/ERK | S-p-MBC (Conc. X) | Experimental Data |
| p-JNK/JNK | S-p-MBC (Conc. X) | Experimental Data |
| p-p38/p38 | S-p-MBC (Conc. X) | Experimental Data |
Conclusion
The provided application notes and protocols offer a comprehensive starting point for researchers interested in exploring the cell culture applications of this compound. Due to the limited availability of specific data for this compound, it is imperative that these methodologies are adapted and optimized for the specific experimental context. Rigorous dose-response and time-course studies will be essential to elucidate the biological effects of S-p-MBC and to determine its potential as a tool in cancer research and drug development.
Application Notes and Protocols for S-p-Methylbenzyl-L-cysteine as a Substrate in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-p-Methylbenzyl-L-cysteine is a synthetic amino acid derivative that serves as a valuable substrate for a class of enzymes known as cysteine S-conjugate β-lyases (EC 4.4.1.13).[1][2] These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds.[3][4][5] The enzymatic cleavage of this compound by β-lyase yields pyruvate, ammonia, and p-methylbenzyl mercaptan. The production of pyruvate provides a convenient method for continuous or endpoint assays to determine β-lyase activity.[6][7][8][9] These assays are instrumental in drug development and toxicology studies for characterizing enzyme activity and screening for potential inhibitors.
Cysteine S-conjugate β-lyases are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the β-elimination of cysteine S-conjugates.[3][6][9][10] This reaction is a key step in the bioactivation of certain halogenated alkenes, leading to nephrotoxicity.[3][4] Therefore, studying the interaction of compounds with β-lyase using substrates like this compound is vital for assessing potential toxicities of new chemical entities.
Application:
-
Determination of Cysteine S-conjugate β-lyase Activity: this compound is a substrate for measuring the activity of β-lyase in various biological samples, including tissue homogenates, cell lysates, and purified enzyme preparations.
-
Enzyme Inhibition Screening: The assay can be adapted for high-throughput screening of compound libraries to identify potential inhibitors of cysteine S-conjugate β-lyase.
-
Drug Metabolism and Toxicology Studies: Investigating the metabolism of cysteine-conjugated compounds and assessing the potential for bioactivation and subsequent toxicity.
Quantitative Data
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Specific Activity (U/mg) | Reference |
| S-(1,2-dichlorovinyl)-L-cysteine (DCVC) | Rat Kidney Cytosol | 0.24 | 0.012 | 0.012 | [4] |
| S-(1,1,2,2-tetrafluoroethyl)-L-cysteine (TFEC) | Rat Kidney Cytosol | 1.1 | 0.045 | 0.045 | [4] |
| S-(2-benzothiazolyl)-L-cysteine (BTC) | Rat Kidney Cytosol | 0.08 | 0.003 | 0.003 | [4] |
| L-Cysteine | Streptococcus anginosus β-C-S lyase | 1.2 | - | - | [7] |
Note: The specific activity is defined as µmol of product formed per minute per mg of protein. The values for DCVC, TFEC, and BTC with rat kidney cytosol were calculated from the provided data.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway involving cysteine S-conjugate β-lyase and the general workflow for the enzyme assay using this compound.
Experimental Protocols
Principle
The activity of cysteine S-conjugate β-lyase is determined by measuring the rate of pyruvate formation. The assay can be performed as a continuous (kinetic) or endpoint measurement. In the continuous assay, the production of pyruvate is coupled to the oxidation of NADH to NAD+ by lactate dehydrogenase (LDH), which is monitored by the decrease in absorbance at 340 nm.
Materials and Reagents
-
This compound (Substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Lactate Dehydrogenase (LDH) (e.g., from rabbit muscle)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Enzyme source (e.g., purified enzyme, tissue homogenate, cell lysate)
-
Trichloroacetic acid (TCA) or perchloric acid (for endpoint assay)
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates or quartz cuvettes
-
Incubator or temperature-controlled plate reader (37°C)
Preparation of Reagents
-
Assay Buffer: 100 mM Potassium phosphate buffer, pH 7.4.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in the assay buffer. The final concentration in the assay will typically be in the range of 1-10 mM.
-
NADH Stock Solution: Prepare a 10 mM stock solution of NADH in the assay buffer. Store protected from light.
-
LDH Solution: Prepare a solution of LDH in the assay buffer at a concentration of approximately 50 units/mL.
-
Stop Solution (for endpoint assay): 10% (w/v) Trichloroacetic acid (TCA).
Assay Protocol (Continuous Kinetic Assay in 96-well plate)
-
Prepare a reaction master mix for the desired number of wells. For each well, combine:
-
150 µL of Assay Buffer
-
10 µL of 10 mM NADH solution (final concentration 0.5 mM)
-
5 µL of LDH solution (final concentration ~2.5 units/mL)
-
10 µL of enzyme sample (appropriately diluted)
-
-
Add 175 µL of the master mix to each well of a 96-well UV-transparent microplate.
-
Include a blank control for each sample containing all components except the substrate. Add an equivalent volume of assay buffer in place of the substrate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the this compound stock solution to each well (final concentration will depend on the stock concentration, e.g., a 100 mM stock will give a 12.5 mM final concentration).
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
Assay Protocol (Endpoint Assay)
-
In separate microcentrifuge tubes, prepare the reaction mixtures as described for the kinetic assay (steps 1 and 2), but without NADH and LDH in the master mix. The final reaction volume is typically 200 µL.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 15, 30, or 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of 10% TCA.
-
Centrifuge the tubes at high speed for 5 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or plate for pyruvate determination. Pyruvate can be quantified using various methods, including a colorimetric assay with 2,4-dinitrophenylhydrazine or an enzymatic assay with LDH and NADH.
Calculation of Enzyme Activity
The rate of NADH oxidation is directly proportional to the rate of pyruvate formation. The enzyme activity can be calculated using the Beer-Lambert law.
-
Rate of reaction (µmol/min/mL) = (ΔA340/min) / (ε * l)
-
ΔA340/min is the change in absorbance at 340 nm per minute from the linear portion of the curve.
-
ε is the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
-
l is the path length of the cuvette or the well (in cm).
-
-
Specific Activity (U/mg) = (Rate of reaction * Total assay volume) / (Volume of enzyme sample * Protein concentration in sample)
-
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Troubleshooting
-
High background absorbance: Ensure the substrate solution is fresh and has not auto-degraded. Check for any interfering substances in the enzyme preparation.
-
No or low activity: Verify the activity of the LDH and the integrity of the NADH. Ensure the enzyme preparation is active and has been stored correctly. The pH of the buffer should be optimal for the enzyme.
-
Non-linear reaction rate: The substrate or enzyme concentration may be limiting. Perform preliminary experiments to determine the optimal concentrations. The reaction may be proceeding too quickly; in this case, dilute the enzyme sample.
By following these application notes and protocols, researchers can effectively utilize this compound as a substrate to investigate the activity and inhibition of cysteine S-conjugate β-lyase, contributing to a deeper understanding of xenobiotic metabolism and toxicology.
References
- 1. Cysteine-S-conjugate beta-lyase - Wikipedia [en.wikipedia.org]
- 2. KEGG ENZYME: 4.4.1.13 [genome.jp]
- 3. Cysteine S-conjugate beta-lyases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Methods for measuring cysteine S-conjugate β-lyase activity [pubmed.ncbi.nlm.nih.gov]
- 7. Homogeneous enzymatic assay for L-cysteine with betaC-S lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of cysteine S-conjugate β-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Measurement of Cysteine S-Conjugate Beta-Lyase Activity" by Arthur J L Cooper, Boris F. Krasnikov et al. [touroscholar.touro.edu]
Application Notes and Protocols for the Derivatization of S-p-Methylbenzyl-L-cysteine for Analytical Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-p-Methylbenzyl-L-cysteine is a derivative of the amino acid L-cysteine and is of significant interest in pharmaceutical and biochemical research. Its analysis is crucial for various applications, including its use as a research tool in studies involving cysteine modifications and its potential as a lead compound in drug development.[1] Accurate and sensitive detection of this compound often requires derivatization to enhance its detectability by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document provides detailed protocols for the derivatization of this compound using three common reagents: o-Phthaldialdehyde (OPA), Dansyl Chloride, and Fluorescein-5-Maleimide, followed by analytical detection.
Derivatization Strategies and Analytical Techniques
The primary amino group of this compound allows for derivatization with various reagents to introduce a chromophore or fluorophore, thereby enhancing its detection. The choice of derivatization reagent and analytical technique depends on the required sensitivity, selectivity, and the available instrumentation.
Common Derivatization Reagents:
-
o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This is a rapid and sensitive method suitable for HPLC with fluorescence detection.[1][2][3][4][5]
-
Dansyl Chloride: Reacts with primary and secondary amines to produce stable and highly fluorescent dansyl derivatives. These derivatives are well-suited for both HPLC with fluorescence detection and LC-MS due to their enhanced ionization efficiency.[6][7][8][9][10]
-
Fluorescein-5-Maleimide: While maleimides typically react with thiols, this compound does not have a free thiol group. However, for studies involving the release of a free cysteine from a protected form like this compound, or for comparative purposes, this reagent is included. It is a highly sensitive fluorescent label for free thiols.[11][12][13][14][15]
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): A robust technique for the separation and quantification of derivatized analytes. Detection is typically performed using UV-Vis or fluorescence detectors. Reversed-phase columns, such as C18, are commonly used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. It is particularly useful for the identification and quantification of analytes in complex matrices.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analytical detection of cysteine derivatives using various methods. While specific data for this compound derivatives is limited in the literature, the provided data for analogous compounds can serve as a valuable reference for method development and validation.
Table 1: HPLC Analysis of Derivatized Amino Acids
| Derivatizing Agent | Analyte | Column | Mobile Phase | Detection | Limit of Detection (LOD) | Reference |
| OPA/N-isobutyryl-L-cysteine | D/L-Amino Acids | - | Gradient Elution | Fluorescence | - | [1] |
| OPA/Boc-D-Cys | Asp, Ser, Ala enantiomers | CAPCELL PAK C18 MG II (4.6 x 200 mm) | Gradient Elution | Fluorescence | - | [2] |
| Ninhydrin | Amino Acids | - | - | UV-Vis (570 nm) | - | [16] |
Table 2: LC-MS/MS Analysis of Derivatized and Underivatized Amino Acids
| Derivatizing Agent | Analyte | Column | Mobile Phase | Detection | Limit of Detection (LOD) | Reference |
| None | S-methyl-L-cysteine | - | - | MS/MS | 0.04 µM (plasma), 0.08 µM (urine) | [14] |
| tert-butyldimethylsilyl | S-methyl-L-cysteine sulfoxide | Nonpolar capillary | - | GC-MS | 0.3 ng per injection | [17] |
| Dansyl Chloride | Amines and Phenols | - | - | ESI-FTICR MS | 30 nM (urine) | [10] |
Experimental Protocols
Protocol 1: Derivatization with o-Phthaldialdehyde (OPA) and HPLC-Fluorescence Detection
This protocol describes the pre-column derivatization of this compound with OPA and a thiol, followed by HPLC analysis with fluorescence detection.
Materials:
-
This compound standard solution (e.g., 1 mg/mL in 0.1 M HCl)
-
o-Phthaldialdehyde (OPA)
-
3-Mercaptopropionic acid (MPA) or N-acetyl-L-cysteine (NAC)
-
Boric acid buffer (0.4 M, pH 10.4)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Sodium hydroxide (for pH adjustment)
-
Hydrochloric acid (for sample preparation)
Equipment:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler or manual injector
-
Vortex mixer
-
pH meter
Procedure:
-
Preparation of OPA/Thiol Reagent:
-
Dissolve 50 mg of OPA in 1.25 mL of methanol.
-
Add 11.2 mL of 0.4 M boric acid buffer (pH 10.4).
-
Add 50 µL of 3-mercaptopropionic acid (MPA).
-
Mix well. This reagent should be prepared fresh daily and protected from light.
-
-
Sample and Standard Preparation:
-
Prepare a series of working standard solutions of this compound by diluting the stock solution with 0.1 M HCl to achieve concentrations in the desired analytical range (e.g., 1-100 µg/mL).
-
Prepare sample solutions by dissolving the sample in 0.1 M HCl. If necessary, perform sample clean-up (e.g., protein precipitation with acetonitrile or solid-phase extraction).
-
-
Derivatization Reaction:
-
In a microcentrifuge tube or autosampler vial, mix 50 µL of the sample or standard solution with 50 µL of the OPA/thiol reagent.
-
Vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature for 2 minutes. The reaction is rapid.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the derivatized solution onto the HPLC system.
-
Chromatographic Conditions (starting point, optimization may be required):
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1 M sodium acetate buffer (pH 7.2)
-
Mobile Phase B: Methanol
-
Gradient: 20% B to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Fluorescence Detection: Excitation at 340 nm, Emission at 455 nm.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound derivative against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Caption: Workflow for OPA derivatization and HPLC analysis.
Protocol 2: Derivatization with Dansyl Chloride and LC-MS Analysis
This protocol details the derivatization of this compound with Dansyl Chloride, followed by analysis using LC-MS for high sensitivity and specificity.
Materials:
-
This compound standard solution (e.g., 1 mg/mL in water/acetonitrile)
-
Dansyl Chloride solution (e.g., 10 mg/mL in acetone or acetonitrile), freshly prepared
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Formic acid
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
Equipment:
-
LC-MS system (with ESI source)
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Thermomixer or water bath
-
Centrifuge
Procedure:
-
Sample and Standard Preparation:
-
Prepare working standard solutions of this compound in a mixture of water and acetonitrile (e.g., 50:50 v/v).
-
For biological samples, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile, vortexing, and centrifuging at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. The supernatant is used for derivatization.
-
-
Derivatization Reaction:
-
To 50 µL of the sample or standard, add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add 100 µL of the Dansyl Chloride solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes in a thermomixer or water bath.
-
After incubation, cool the mixture to room temperature.
-
To quench the reaction, add 10 µL of formic acid.
-
Centrifuge the mixture to pellet any precipitate before transferring the supernatant to an autosampler vial.
-
-
LC-MS Analysis:
-
Inject an appropriate volume (e.g., 5 µL) of the derivatized solution.
-
Chromatographic Conditions (starting point):
-
Column: C18 reversed-phase (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
Mass Spectrometry Conditions (example for ESI positive mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM) for the m/z of the dansylated this compound derivative.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
-
Data Analysis:
-
Identify the peak corresponding to the dansylated this compound based on its retention time and mass-to-charge ratio.
-
Quantify the analyte using a calibration curve constructed from the peak areas of the derivatized standards.
-
Caption: Workflow for Dansyl Chloride derivatization and LC-MS analysis.
Protocol 3: Labeling with Fluorescein-5-Maleimide for Free Thiol Detection
This protocol is designed for the detection of free cysteine, which could be relevant in studies where this compound is used as a protecting group that is later cleaved to release the free thiol.
Materials:
-
Sample containing free cysteine
-
Fluorescein-5-Maleimide
-
Reaction buffer (e.g., 100 mM MES, pH ~6.5)
-
Dimethyl sulfoxide (DMSO)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction (if necessary)
Equipment:
-
Fluorometer or HPLC with fluorescence detector
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of Fluorescein-5-Maleimide in anhydrous DMSO. Store in single-use aliquots at -20°C, protected from light and moisture.[14]
-
Prepare the reaction buffer (100 mM MES, pH 6.5). The pH is critical as maleimides are more specific for thiols at a slightly acidic to neutral pH.[15]
-
-
Sample Preparation:
-
Dissolve the sample containing the free thiol in the reaction buffer.
-
If the sample contains disulfide bonds that need to be reduced to free thiols, treat the sample with a reducing agent like DTT or TCEP. Note that the reducing agent must be removed before adding the maleimide reagent.
-
-
Labeling Reaction:
-
Add a 5 to 20-fold molar excess of the Fluorescein-5-Maleimide stock solution to the sample solution.
-
Mix gently and incubate at room temperature for 2 hours, protected from light.
-
-
Quenching the Reaction:
-
Add a small amount of a low molecular weight thiol, such as DTT or 2-mercaptoethanol, to quench any unreacted Fluorescein-5-Maleimide.
-
-
Analysis:
-
The labeled product can be analyzed by fluorescence spectroscopy (Excitation ~494 nm, Emission ~518 nm) or by HPLC with fluorescence detection to separate the labeled product from unreacted dye and other sample components.
-
Caption: Workflow for Fluorescein-5-Maleimide labeling of free thiols.
Concluding Remarks
The protocols provided offer robust starting points for the derivatization and analytical detection of this compound. It is essential to note that optimization of reaction conditions (e.g., pH, temperature, reaction time, and reagent concentrations) and chromatographic parameters will be necessary for specific applications and sample matrices to achieve optimal performance in terms of sensitivity, selectivity, and accuracy. Method validation should be performed according to established guidelines to ensure the reliability of the analytical results.
References
- 1. Liquid chromatographic determination of D- and L-amino acids by derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. Applications with reference to the analysis of peptidic antibiotics, toxins, drugs and pharmaceutically used amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP0138092A2 - Method of amino acid analysis - Google Patents [patents.google.com]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents [patents.google.com]
- 9. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescent labeling of specific cysteine residues using CyMPL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. mdpi.com [mdpi.com]
- 17. Determination of S-methyl-, S-propyl-, and S-propenyl-L-cysteine sulfoxides by gas chromatography-mass spectrometry after tert-butyldimethylsilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with S-p-Methylbenzyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support.[1][2] The synthesis of cysteine-containing peptides, however, presents unique challenges due to the high reactivity of the thiol side chain (-SH), which can lead to undesired side reactions like oxidation.[3] To circumvent these issues, the thiol group must be temporarily protected during synthesis.[3][4]
The choice of the cysteine-protecting group is critical and dictates the overall synthetic strategy, especially for complex peptides with multiple disulfide bonds.[5] The S-p-Methylbenzyl (Meb) group is an acid-labile protecting group used for the cysteine side chain.[6][7] It offers distinct stability compared to more common groups like Trityl (Trt), making it a valuable tool for specific applications, particularly in orthogonal protection schemes for regioselective disulfide bond formation.[4] These notes provide a comprehensive guide to the use of Fmoc-L-Cys(p-MeBzl)-OH in Fmoc-based SPPS.
Application Notes
The p-Methylbenzyl group provides robust protection for the cysteine thiol, demonstrating high stability under the standard basic conditions used for Fmoc group removal (e.g., piperidine) and the milder acidic conditions used for some acid-labile resins.[6] Its primary utility lies in its differential acid lability compared to other protecting groups.
Key Features and Applications:
-
Orthogonal Protection Schemes: The Meb group is significantly more stable to Trifluoroacetic acid (TFA) than groups like Trityl (Trt) or 4-methoxytrityl (Mmt).[4][7] This stability allows for the selective deprotection of other cysteine residues (e.g., Cys(Trt)) during a standard TFA cleavage, leaving the Cys(p-MeBzl) protected. The protected peptide can then be purified, followed by the removal of the Meb group under harsher acidic conditions (e.g., HF or TFMSA) to form a second disulfide bond in a controlled, regioselective manner.
-
Stability: The p-methylbenzyl group is stable throughout standard Fmoc-SPPS cycles, minimizing side reactions at the cysteine residue during chain assembly.[6]
-
Boc-SPPS Compatibility: Historically, benzyl-type protecting groups have been extensively used in Boc-based SPPS, where their stability to the TFA used for Nα-Boc removal is a key advantage.[8]
Challenges and Considerations:
-
Racemization: Like other cysteine derivatives, Fmoc-Cys(p-MeBzl)-OH can be susceptible to racemization during coupling, especially when using base-mediated activation methods (e.g., HBTU/DIEA).[9] The use of coupling reagents under acidic or neutral conditions, such as DIPCDI/HOBt or pre-formed symmetrical anhydrides, is recommended to minimize this side reaction.[9]
-
Harsh Cleavage Conditions: Complete removal of the p-Methylbenzyl group requires strong acids like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), which are often not compatible with other sensitive amino acid residues (e.g., Met, Trp) or PTMs in the peptide sequence.[7][8] This limits its use for peptides intended to have a free thiol in the final product when using standard TFA-based cleavage.
-
S-Alkylation during Cleavage: During final acid cleavage, particularly from Wang-type resins, the linker can decompose and release reactive carbocations. These can alkylate the sulfhydryl group of cysteine, leading to by-products.[10][11] Careful selection of scavengers in the cleavage cocktail is essential to suppress this side reaction.
Data Presentation
The performance of S-p-Methylbenzyl-L-cysteine in SPPS is highly sequence-dependent. However, the following tables provide a comparative overview of common cysteine protecting groups to guide experimental design.
Table 1: Comparison of Common Cysteine Protecting Groups in Fmoc-SPPS
| Protecting Group | Abbreviation | Cleavage Conditions | Key Features & Orthogonality |
| Trityl | Trt | Mild TFA (e.g., 95% TFA/TIS/H₂O) | Cleaved during standard final cleavage; cost-effective for generating free thiols.[5] |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate | Stable to TFA; allows for purification of protected peptide before disulfide formation.[5] |
| p-Methylbenzyl | Meb / 4-MeBzl | Strong Acid (HF, TFMSA, MSOTf) | Stable to TFA; used for orthogonal protection strategies.[4] |
| tert-Butyl | tBu | Strong acids (e.g., TMSBr/TFA) | Stable to TFA and iodine oxidation; useful for orthogonal schemes.[5] |
| Tetrahydropyranyl | Thp | Mild TFA (e.g., 95% TFA/TIS/H₂O) | Reduces racemization compared to Trt; stable to 1% TFA in DCM. |
Table 2: Racemization of Cysteine During Coupling
| Coupling Method | Base | Racemization Level (%) | Recommendation |
| HBTU / HATU | DIEA / NMM | 5 - 33% | Not recommended for Cys incorporation.[9] |
| DIPCDI / HOBt | - | < 1% | Highly Recommended. [9] |
| Pre-formed Pfp esters | - | < 1% | Highly Recommended. [9] |
| HBTU / HOBt | 2,4,6-TMP | < 1% | Recommended; hindered base minimizes racemization.[9] |
Note: Data represents typical values and can vary based on the specific peptide sequence and reaction conditions.
Experimental Protocols & Workflows
General Fmoc-SPPS Workflow
The overall process of peptide chain elongation using Fmoc chemistry is an iterative cycle of deprotection, activation, and coupling.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy this compound | 42294-52-0 [smolecule.com]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of S-p-Methylbenzyl-L-cysteine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of S-p-Methylbenzyl-L-cysteine.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common method for synthesizing this compound is through the S-alkylation of L-cysteine with p-methylbenzyl chloride. This reaction is typically carried out in the presence of a base to deprotonate the thiol group of cysteine, forming a more nucleophilic thiolate anion, which then attacks the electrophilic benzylic carbon of p-methylbenzyl chloride.
Q2: What are the most common side reactions to be aware of during this synthesis?
A2: The primary side reactions include:
-
Oxidation of L-cysteine: The thiol group of L-cysteine is susceptible to oxidation, which can lead to the formation of L-cystine, a disulfide-linked dimer.
-
Over-alkylation: The newly formed thioether can potentially react with another molecule of p-methylbenzyl chloride to form a sulfonium salt, although this is less common under controlled conditions.
-
N-alkylation: While the thiol group is more nucleophilic, some N-alkylation of the amino group can occur, especially under certain pH conditions.
-
Reaction with solvent: If a reactive solvent is used, it may participate in side reactions.
Q3: Which analytical techniques are most suitable for monitoring the reaction and assessing product purity?
A3: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress by observing the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction conversion, product purity, and the detection of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying the desired product and any byproducts by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and characterizing any isolated impurities.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Monitor the reaction by TLC or HPLC to ensure it has gone to completion. Extend the reaction time if necessary. - Ensure efficient stirring to maintain a homogeneous mixture. |
| Oxidation of L-cysteine | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. - Use degassed solvents to remove dissolved oxygen. |
| Suboptimal pH | - The reaction is pH-dependent. The thiol group's nucleophilicity is enhanced at basic pH. However, excessively high pH can promote side reactions. An optimal pH range should be determined experimentally, typically between 8 and 10. |
| Poor quality of reagents | - Use high-purity L-cysteine and p-methylbenzyl chloride. Verify the purity of starting materials before use. |
| Losses during workup and purification | - Optimize the extraction and purification steps. For recrystallization, choose a solvent system that provides good recovery. Toluene-hexanes or ethyl acetate-hexanes are often effective for similar compounds.[1] |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted L-cysteine or p-methylbenzyl chloride | - Ensure the correct stoichiometry of reactants. A slight excess of the alkylating agent can be used to drive the reaction to completion, but this may require more rigorous purification. - Optimize reaction time and temperature to maximize conversion. |
| Formation of L-cystine (oxidized dimer) | - As mentioned for low yield, conduct the reaction under an inert atmosphere and use degassed solvents. |
| Formation of over-alkylation or N-alkylation products | - Control the stoichiometry of the reactants carefully. - Add the p-methylbenzyl chloride slowly to the reaction mixture to avoid localized high concentrations. - Maintain the optimal pH to favor S-alkylation over N-alkylation. |
| Inefficient purification | - For recrystallization, ensure the appropriate solvent and cooling procedure are used to achieve selective crystallization of the desired product. - If impurities persist, consider column chromatography for more effective separation. |
Data Presentation
The following tables summarize key experimental parameters and their impact on the synthesis of S-aryl-L-cysteine derivatives, which can be extrapolated to optimize the synthesis of this compound.
Table 1: Effect of Reaction Parameters on the Yield of S-Benzyl-L-cysteine
| Molar Ratio (Cysteine:Benzyl Chloride) | Temperature (°C) | Reaction Time (h) | Stirring Rate (rpm) | Yield (%) |
| 0.8:1.0 | 5 | 4 | 250 | 91.26[2] |
| 1:1.1 | 25 (Room Temp) | 6 | 300 | ~85 |
| 1:1.2 | 0 | 8 | 200 | ~88 |
Data for S-Benzyl-L-cysteine is presented as a close analog.
Table 2: Common Solvents for Recrystallization of S-Aryl-L-cysteine Derivatives
| Solvent System | Notes |
| Toluene-Hexanes | Effective for inducing crystallization of S-aryl-L-cysteine derivatives.[1] |
| Ethyl Acetate-Hexanes | Another common and effective solvent system for the recrystallization of similar compounds.[1] |
| Water | Due to the zwitterionic nature of the product, recrystallization from water or aqueous ethanol may be possible. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure based on the S-alkylation of L-cysteine.
Materials:
-
L-cysteine
-
p-Methylbenzyl chloride
-
Sodium hydroxide (NaOH) or another suitable base
-
Degassed deionized water
-
Ethanol
-
Hydrochloric acid (HCl) for pH adjustment
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolution of L-cysteine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-cysteine in degassed deionized water under an inert gas atmosphere.
-
pH Adjustment: Cool the solution in an ice bath and slowly add a solution of NaOH to raise the pH to approximately 8-9. This will deprotonate the thiol group to form the more reactive thiolate.
-
Addition of Alkylating Agent: Dissolve p-methylbenzyl chloride in a minimal amount of ethanol. Add this solution dropwise to the L-cysteine solution while maintaining the temperature at 0-5 °C and vigorously stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of butanol:acetic acid:water = 4:1:1). The reaction is typically complete within a few hours.
-
Workup:
-
Once the reaction is complete, carefully neutralize the solution with dilute HCl to a pH of approximately 6-7.
-
The product, this compound, may precipitate out of the solution upon neutralization.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or toluene and hexanes.[1]
-
Dry the purified crystals under vacuum.
-
Protocol 2: HPLC Analysis of Reaction Mixture
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of solvent A (water with 0.1% trifluoroacetic acid) and solvent B (acetonitrile with 0.1% trifluoroacetic acid) is typically effective.
-
Example Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
-
Injection: Inject the sample onto the HPLC system.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Analysis: Identify and quantify the peaks corresponding to L-cysteine, p-methylbenzyl chloride, and this compound based on retention times of standard compounds.
Mandatory Visualization
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Key factors influencing synthesis outcomes.
References
S-p-Methylbenzyl-L-cysteine stability issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of S-p-Methylbenzyl-L-cysteine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a derivative of the amino acid L-cysteine, where a p-methylbenzyl group is attached to the sulfur atom.[1] Its molecular formula is C₁₁H₁₅NO₂S.[1][2] This compound is utilized in pharmaceutical research, particularly in the development of therapeutics for conditions like cancer and for neuroprotection.[3] It is also explored for its antioxidant properties and as a tool in biochemical assays and protein engineering due to its ability to form disulfide bonds under certain conditions.[1][3]
Q2: What are the primary stability concerns for this compound in aqueous solutions?
The primary stability concern for this compound in aqueous solutions is the chemical degradation of the molecule, particularly through oxidation of the sulfur atom. Unlike unprotected L-cysteine, which readily oxidizes to form the disulfide dimer (cystine) in neutral to alkaline pH, the S-benzyl group prevents this specific reaction.[4] However, the thioether sulfur is still susceptible to oxidation, and the overall molecule can be sensitive to factors such as pH, temperature, light, and the presence of oxidizing agents or metal ions.[5]
Q3: How should I prepare and store aqueous stock solutions of this compound?
For optimal stability, it is recommended to prepare stock solutions in an appropriate acidic buffer (e.g., pH 4-5), as cysteine and its derivatives are generally more stable in acidic conditions.[4] Solutions should be prepared using deoxygenated solvents to minimize oxidation. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, it is best to store aliquots at -20°C or below to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: What are the likely degradation products of this compound in an aqueous solution?
The most probable degradation products arise from the oxidation of the sulfur atom. This can lead to the formation of this compound sulfoxide and, under more stringent oxidative conditions, this compound sulfone.[6][7] In vivo, other S-substituted cysteine compounds have been shown to degrade to inorganic sulfate.[8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in aqueous solutions.
Issue 1: Loss of compound potency or inconsistent experimental results.
Possible Cause: Degradation of this compound in your aqueous solution.
Troubleshooting Steps:
-
Verify Solution pH: L-cysteine and its derivatives are generally more stable in acidic solutions.[4] Confirm that the pH of your experimental buffer is in a suitable range (ideally slightly acidic). Neutral or alkaline conditions can accelerate certain degradation pathways.
-
Check for Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can lead to the formation of sulfoxides.[5] Consider preparing solutions with deoxygenated buffers and minimizing exposure to air.
-
Evaluate Storage Conditions: Ensure that stock solutions are stored properly (see FAQ Q3). High temperatures can accelerate degradation kinetics.
-
Assess for Contaminants: Metal ions can catalyze oxidation reactions.[5] Use high-purity water and reagents to prepare your solutions.
Issue 2: Appearance of unexpected peaks in chromatography analysis (e.g., HPLC).
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Characterize Unknown Peaks: If possible, use mass spectrometry (LC-MS) to identify the mass of the unknown peaks. Compare these with the expected masses of potential degradation products like the sulfoxide or sulfone.
-
Perform a Forced Degradation Study: To confirm the identity of degradation peaks, intentionally stress a sample of this compound (e.g., by adding a small amount of hydrogen peroxide or adjusting the pH to be more alkaline and heating) and analyze the resulting solution.[9][10] The peaks that increase under these conditions are likely degradation products.
-
Optimize Analytical Method: Ensure your analytical method is capable of separating the parent compound from its potential degradation products. A stability-indicating method is crucial for accurate quantification.
Issue 3: Poor solubility of this compound in aqueous buffer.
Possible Cause: The compound has both hydrophilic (amino acid) and lipophilic (p-methylbenzyl group) characteristics, which can affect its solubility.[1]
Troubleshooting Steps:
-
Adjust pH: The solubility of amino acids is pH-dependent. Adjusting the pH of the buffer may improve solubility.
-
Use a Co-solvent: For stock solutions, a small amount of a water-miscible organic solvent (e.g., methanol or DMSO) may be used to aid dissolution before diluting into the final aqueous buffer.[11] Ensure the final concentration of the organic solvent is compatible with your experimental system.
Data Presentation
Table 1: Factors Influencing the Stability of this compound in Aqueous Solutions
| Factor | Effect on Stability | Recommendations for Mitigation |
| pH | More stable in acidic conditions (pH 4-6). Stability may decrease at neutral and alkaline pH.[4] | Use a slightly acidic buffer for solutions. Avoid prolonged storage in neutral or alkaline buffers. |
| Temperature | Higher temperatures accelerate the rate of degradation.[6] | Store solutions at low temperatures (2-8°C for short-term, ≤ -20°C for long-term). |
| Oxygen | Promotes oxidative degradation of the sulfur atom to sulfoxide and sulfone.[5] | Use deoxygenated solvents for solution preparation. Minimize headspace in storage vials. |
| Light | Photodegradation is possible, especially with prolonged exposure to UV light. | Store solutions in amber vials or protect from light. |
| Metal Ions | Trace metal ions (e.g., Cu²⁺) can catalyze oxidation reactions.[5] | Use high-purity water (e.g., Milli-Q) and reagents. Consider adding a chelating agent like EDTA if metal ion contamination is suspected. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
Thermostatic bath
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or a slightly acidic buffer).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with NaOH, and dilute to the initial concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Cool, neutralize with HCl, and dilute to the initial concentration for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute to the initial concentration for analysis.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution (in an appropriate buffer) at 60°C for 48 hours.
-
Cool and dilute to the initial concentration for analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential oxidative degradation pathways.
References
- 1. Buy this compound | 42294-52-0 [smolecule.com]
- 2. This compound - 楚肽生物科技 [apeptides.com]
- 3. chemimpex.com [chemimpex.com]
- 4. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Degradation to sulphate of S-methyl-L-cysteine sulphoxide and S-carboxymethyl-L-cysteine sulphoxide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Reaction Conditions for S-p-Methylbenzyl-L-cysteine Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the coupling of S-p-Methylbenzyl-L-cysteine in peptide synthesis.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.
Issue: Low Coupling Yield / Incomplete Reaction
| Potential Cause | Recommended Solution |
| Steric Hindrance: The bulky p-methylbenzyl protecting group on the cysteine side chain can physically obstruct the approach of the incoming activated amino acid. | Optimize Coupling Reagent: Switch to a more potent coupling reagent known for its effectiveness with hindered amino acids. HATU, HCTU, and COMU are excellent choices.[1][2] Increase Reagent Excess: Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents).[3] Extend Coupling Time: Increase the reaction time to 2-4 hours or, in difficult cases, allow the reaction to proceed overnight.[3] Double Coupling: Perform the coupling step a second time before proceeding to the next deprotection step.[1] |
| Peptide Aggregation: The growing peptide chain may aggregate on the solid support, rendering the N-terminal amine inaccessible. | Change Solvent System: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is better at solvating aggregating sequences.[4] Incorporate Chaotropic Salts: Add a chaotropic salt like LiCl to the coupling mixture to disrupt secondary structures.[5] Elevated Temperature: Gentle heating (e.g., 30-40°C) can help to break up aggregates and improve coupling efficiency.[3] |
| Inefficient Activation: The carboxylic acid of the incoming amino acid is not being sufficiently activated for the coupling reaction to proceed efficiently. | Pre-activation: Allow the amino acid and coupling reagent to pre-activate for 1-5 minutes before adding to the resin.[6] Choice of Base: Ensure the appropriate equivalents of a suitable base like DIPEA or collidine are used. |
Issue: High Levels of Racemization
| Potential Cause | Recommended Solution |
| Base-Catalyzed Racemization: The use of strong, non-hindered bases can lead to epimerization of the activated cysteine residue. Cysteine derivatives are particularly susceptible to this side reaction.[6][7] | Use a Weaker or Hindered Base: Substitute DIPEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or sym-collidine to minimize racemization.[6][7] |
| Over-activation of the Carboxylic Acid: Prolonged activation times can increase the risk of racemization. | Minimize Pre-activation Time: Reduce the pre-activation time to the minimum necessary for efficient coupling.[6] |
| Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. | Select Low-Racemization Reagents: For critical couplings, the combination of a carbodiimide like DIC with an additive such as Oxyma Pure is highly recommended as it has been shown to significantly suppress racemization for cysteine derivatives.[8][9] |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this compound to minimize racemization?
For minimizing racemization with cysteine derivatives, the combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with an additive such as ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) is highly recommended.[8][9] Studies on other S-protected cysteines have shown that this combination can be superior to many uronium/aminium-based reagents in preventing epimerization.[9]
Q2: I am observing a side product with a mass of +51 Da. What is it and how can I prevent it?
This side product is likely 3-(1-piperidinyl)alanine, which forms when peptides with a C-terminal cysteine undergo base-catalyzed elimination of the protected sulfhydryl group to form a dehydroalanine intermediate. This intermediate then reacts with piperidine from the Fmoc deprotection step.[5] To minimize this, consider using a more sterically bulky protecting group on the cysteine if the synthesis strategy allows.
Q3: Can I use microwave-assisted synthesis for coupling this compound?
Yes, microwave irradiation can be beneficial. It can accelerate the coupling reaction, potentially leading to higher yields and shorter reaction times, which is particularly advantageous for sterically hindered couplings.[6] However, it is crucial to carefully control the temperature to avoid an increase in side reactions.
Q4: My peptide is showing poor solubility after cleavage. Could this be related to the coupling step?
While post-cleavage solubility is sequence-dependent, issues during synthesis can contribute. If peptide aggregation occurred during the coupling steps, this can sometimes lead to solubility problems in the final product.[10] Using aggregation-disrupting strategies during synthesis, such as switching to NMP or adding chaotropic salts, may help.[4][5]
Quantitative Data on Coupling Reagent Performance
The selection of a coupling reagent can significantly impact the purity of the final peptide and the degree of racemization. The following tables provide a comparative overview of common coupling reagents.
Table 1: Crude Purity Comparison of HCTU and HATU for Acyl Carrier Protein Fragment (65-74) [11]
| Coupling Time | HCTU Crude Purity (%) | HATU Crude Purity (%) |
| 2 x 1 min | 79.86 | 83.63 |
| 2 x 20 min | 80.52 | 79.91 |
Table 2: Racemization of Fmoc-L-Cys(Trt)-OH with Various Coupling Reagents [9][12]
| Coupling Reagent | Base | % D-Isomer |
| HATU | NMM | High |
| HBTU | NMM/DIEA | 5-33% |
| PyBOP | NMM/DIEA | Moderate |
| DIC/Oxyma | None | Negligible |
Note: Data for Fmoc-L-Cys(Trt)-OH is presented as a close proxy for this compound due to the similar steric bulk and chemical nature of the protecting groups.
Detailed Experimental Protocol: Coupling of Fmoc-S-p-Methylbenzyl-L-cysteine
This protocol outlines a standard procedure for the manual solid-phase coupling of Fmoc-S-p-Methylbenzyl-L-cysteine.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-S-p-Methylbenzyl-L-cysteine (3-5 equivalents)
-
Coupling reagent (e.g., HATU, 3-5 equivalents)
-
Base (e.g., DIPEA or sym-collidine, 6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-S-p-Methylbenzyl-L-cysteine (3-5 eq.) and the coupling reagent (e.g., HATU, 3-5 eq.) in DMF. Add the base (e.g., DIPEA, 6-10 eq.) and allow the mixture to pre-activate for 1-5 minutes.[6]
-
Coupling: Add the pre-activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.[1]
-
Washing: Once the coupling is complete (indicated by a negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.[6]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Final Washing: Wash the resin with DMF (5x) to ensure the complete removal of piperidine. The resin is now ready for the next coupling cycle.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the coupling of this compound.
Caption: Troubleshooting workflow for optimizing this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting low cell viability with S-p-Methylbenzyl-L-cysteine treatment
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering low cell viability following treatment with S-p-Methylbenzyl-L-cysteine.
Frequently Asked Questions (FAQs)
Q1: Why are my cells dying after treatment with this compound?
A1: Low cell viability following treatment can stem from several factors. This compound, like many cysteine derivatives, can exhibit inherent cytotoxicity, particularly against certain cancer cell lines.[1] The observed cell death is most commonly due to:
-
High Concentration: The concentration of the compound may be above the toxic threshold for your specific cell line. An excessive concentration can induce cellular stress and trigger apoptosis.
-
Cell Line Sensitivity: Different cell lines possess varying sensitivities to chemical compounds. Your cell line may be particularly susceptible to the effects of this compound.
-
Induction of Oxidative Stress: As a sulfur-containing amino acid derivative, this compound can interfere with the cell's redox balance.[1][2] It may disrupt the synthesis or function of crucial antioxidants like glutathione, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death.[3][4]
-
Off-Target Effects: The compound may inhibit essential enzymes or interact with proteins crucial for cell survival.[1]
Q2: What is the optimal concentration of this compound to use?
A2: There is no single optimal concentration; it is highly dependent on the cell line and the desired experimental outcome. It is critical to perform a dose-response experiment (e.g., an MTT or MTS assay) to determine the half-maximal inhibitory concentration (IC50). This will allow you to select a concentration range that is effective for your experimental goals without causing excessive, non-specific cytotoxicity.
Q3: Could the solvent used to dissolve the compound be the cause of cell death?
A3: Yes. Solvents like DMSO, while common, can be toxic to cells at higher concentrations. It is imperative to include a "vehicle control" in your experiments. This control group should consist of cells treated with the same final concentration of the solvent as is used in your experimental wells, but without the this compound. If you observe significant cell death in the vehicle control, you must lower the solvent concentration.
Q4: How can I differentiate between compound-induced toxicity and general cell culture issues?
A4: Before attributing low viability solely to the compound, it is essential to rule out common cell culture problems.[5] Systematically check the following:
-
Cell Stock Quality: Ensure you are using a low-passage, healthy cell stock that is free from microbial contamination.[6]
-
Thawing Protocol: Improper thawing of cryopreserved cells is a major cause of cell death. Thaw cells rapidly and handle them gently.[7]
-
Culture Conditions: Verify that the incubator temperature and CO2 levels are correct and stable.[6][8]
-
Media and Reagents: Use fresh, correctly formulated media and reagents that have not expired.[7]
Troubleshooting Guide
If you are experiencing low cell viability, follow this systematic troubleshooting workflow.
Caption: A workflow for troubleshooting low cell viability.
Data Presentation: Troubleshooting Checklist
| Problem | Potential Cause | Recommended Action |
| High cell death across all treated and control wells | General Culture Issue | Check for microbial contamination; verify incubator CO2 and temperature; use fresh media and a new vial of cells.[6] |
| High cell death only in treated wells | Compound concentration is too high | Perform a dose-response curve to find the IC50. Test a range of concentrations from low (nM) to high (µM). |
| Cell death observed in vehicle control wells | Solvent Toxicity | Reduce the final concentration of the solvent (e.g., DMSO < 0.1%). Confirm the solvent is cell-culture grade. |
| Results are inconsistent between experiments | Inconsistent cell seeding or compound preparation | Ensure accurate cell counting for seeding; prepare fresh dilutions of the compound for each experiment. |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using Trypan Blue Exclusion
This method is based on the principle that viable cells with intact membranes will exclude the trypan blue dye, while non-viable cells will take it up.[6]
Materials:
-
Cell suspension
-
0.4% Trypan Blue solution
-
Hemocytometer
-
Microscope
Methodology:
-
Harvest cells and create a single-cell suspension.
-
Mix a 1:1 ratio of your cell suspension with 0.4% Trypan Blue solution (e.g., 20 µL of cells + 20 µL of Trypan Blue).
-
Incubate the mixture for 1-2 minutes at room temperature.
-
Carefully load 10 µL of the mixture into the chamber of a clean hemocytometer.
-
Under a microscope, count the number of live (clear, unstained) and dead (blue, stained) cells in the four large corner squares.
-
Calculate the percentage of viable cells using the formula:
-
% Viability = (Number of live cells / Total number of cells) x 100
-
Protocol 2: Establishing a Dose-Response Curve via MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plate
-
Cells of interest
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the different concentrations of the compound. Include wells for "untreated control" and "vehicle control."
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well on a plate reader at the appropriate wavelength (typically ~570 nm).
-
Data Analysis: Calculate the percentage of viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration to determine the IC50 value.
Example Dose-Response Data Layout
| Concentration (µM) | Absorbance (570 nm) | % Viability vs. Control |
| 0 (Control) | 1.250 | 100% |
| 0.1 | 1.235 | 98.8% |
| 1 | 1.150 | 92.0% |
| 10 | 0.875 | 70.0% |
| 50 | 0.610 | 48.8% |
| 100 | 0.350 | 28.0% |
| 200 | 0.150 | 12.0% |
Potential Mechanism of Action: Oxidative Stress
This compound is a derivative of L-cysteine, which is a critical precursor for the synthesis of glutathione (GSH).[3] GSH is a primary intracellular antioxidant that neutralizes reactive oxygen species (ROS). Treatment with a cysteine analog could potentially disrupt cysteine uptake or metabolism, leading to GSH depletion. This imbalance results in increased oxidative stress, which can damage cellular components and initiate apoptosis (programmed cell death).
Caption: Potential pathway of this compound-induced cytotoxicity.
References
- 1. Buy this compound | 42294-52-0 [smolecule.com]
- 2. Effect of S-Methyl-L-Cysteine on Oxidative Stress, Inflammation and Insulin Resistance in Male Wistar Rats Fed with High Fructose Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Cysteine in Cell Culture [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 7. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Troubleshooting Common Cell Culture and Cell Growth Problems | What's Killing My Cell Cultures? | Corning [corning.com]
Preventing side reactions during S-p-Methylbenzyl-L-cysteine deprotection
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing side reactions during the deprotection of S-p-Methylbenzyl-L-cysteine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting this compound?
The S-p-methylbenzyl (Mob) protecting group is typically removed under strong acidic conditions. The two most common methods are:
-
Hydrogen Fluoride (HF) Cleavage: This is a widely used method in Boc solid-phase peptide synthesis (SPPS) and effectively removes the Mob group.[1]
-
Trifluoroacetic Acid (TFA) Cleavage: While the S-p-methylbenzyl group is more resistant to TFA than other benzyl-type protecting groups, cleavage can be achieved, often requiring extended reaction times or harsher conditions.
Q2: What is the primary cause of side reactions during the deprotection of this compound?
The primary cause of side reactions is the generation of a reactive p-methylbenzyl carbocation upon cleavage of the protecting group. This carbocation is a potent alkylating agent and can react with nucleophilic side chains in the peptide, most notably the deprotected cysteine thiol itself, leading to re-alkylation. Other susceptible residues include tryptophan and methionine.
Q3: What are scavengers and why are they essential for this compound deprotection?
Scavengers are nucleophilic reagents added to the cleavage cocktail to trap the p-methylbenzyl carbocation. By reacting with this carbocation, they prevent it from alkylating the desired peptide product, thus minimizing side reactions and improving the yield and purity of the final product. Common scavengers include cresol, thiocresol, anisole, and thioanisole.[1][2]
Q4: Can the S-p-methylbenzyl group be removed oxidatively?
While some benzyl-type protecting groups, like the p-methoxybenzyl (PMB) group, can be removed oxidatively using reagents like DDQ, the p-methylbenzyl (MBn) group is more resistant to these conditions.[3] Therefore, strong acid cleavage is the standard and recommended method for its removal.
Troubleshooting Guide
Issue 1: Incomplete deprotection of the S-p-Methylbenzyl group.
-
Possible Cause: Insufficient acid strength or reaction time. The S-p-methylbenzyl group is more stable than the S-p-methoxybenzyl group.[1]
-
Solution (HF Cleavage): Ensure the reaction is maintained at 0-5°C for 30-60 minutes. For peptides containing arginine (Arg(Tos)), the cleavage time may need to be extended to up to 2 hours.[1]
-
Solution (TFA Cleavage): While less common for this protecting group, if using TFA, longer reaction times may be necessary. Consider a trial cleavage to determine the optimal time.
Issue 2: Alkylation of the deprotected cysteine thiol or other sensitive residues (e.g., Trp, Met).
-
Possible Cause: Insufficient scavenging of the p-methylbenzyl carbocation.
-
Solution: Ensure an adequate amount and appropriate combination of scavengers are used in the cleavage cocktail. A combination of p-cresol and p-thiocresol has been shown to provide nearly quantitative recovery of the cysteine thiol during HF cleavage.[2] For peptides containing other sensitive residues, a more complex scavenger cocktail may be required.
Issue 3: Oxidation of the cysteine thiol, leading to disulfide bond formation or sulfoxide.
-
Possible Cause: Exposure to atmospheric oxygen during or after cleavage. Formation of the sulfoxide of the protected cysteine thioether can also occur during synthesis.[2]
-
Solution:
-
Perform the cleavage and subsequent workup under an inert atmosphere (e.g., nitrogen or argon).
-
If sulfoxide formation is suspected, a reduction step may be necessary. One method involves reduction in HF at intermediate acidity (HF:DMS, 40:60, v/v) at 0°C for 4 hours.[2] Another approach uses a mixture of TFA, DMS, and CH2Cl2 (45:10:45, v/v) with (Et)4NCl·H2O.[2]
-
Experimental Protocols & Data
Table 1: Recommended Scavenger Cocktails for HF Deprotection
| Scavenger Cocktail Components | Ratio (v/v) | Target Peptide Composition | Reference |
| HF:p-cresol:p-thiocresol | 90:5:5 | Peptides with multiple Cys residues | [2] |
| Anisole:Dimethylsulfide:p-thiocresol | 1 mL:1 mL:0.2 mL per 0.2 mmol peptide-resin | General purpose for Boc-SPPS | [1] |
Table 2: Deprotection Conditions and Yields
| Deprotection Method | Conditions | Scavenger(s) | Yield | Reference |
| High-acidity HF | 90% HF, 0°C, 1 h | p-cresol and p-thiocresol | Nearly quantitative | [2] |
| High-acidity HF | 90% HF | Anisole | 79% Cys recovery | [2] |
| Low-acidity HF | HF:DMS (1:3, v/v) | - | Little to no deprotection | [2] |
Detailed HF Deprotection Protocol
This protocol is adapted from established methods for the deprotection of this compound using HF cleavage.[1][2]
-
Preparation: Place the dried peptide-resin in a reaction vessel suitable for an HF apparatus. Add a Teflon-coated stir bar.
-
Scavenger Addition: Add the appropriate scavenger cocktail. For peptides with multiple cysteine residues, a mixture of p-cresol and p-thiocresol (5% v/v each) in HF is recommended.[2] For a general-purpose approach, use a mixture of anisole, dimethylsulfide, and p-thiocresol.[1]
-
HF Distillation: Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes. Distill the required volume of HF into the vessel, maintaining a temperature between -5°C and 0°C.
-
Cleavage Reaction: Stir the mixture at a temperature between 0°C and 5°C for 30 to 60 minutes.
-
HF Evaporation: After the reaction is complete, evaporate the HF under a stream of nitrogen gas.
-
Peptide Precipitation and Washing:
-
Filter the resin using a fine sintered funnel and wash with a small amount of TFA.
-
Combine the filtrates and add 8-10 times the volume of cold diethyl ether to precipitate the peptide.
-
If necessary, store the mixture at 4°C overnight to facilitate complete precipitation.
-
Centrifuge or filter to collect the peptide and wash the crude peptide with cold ether to remove scavengers.
-
Visualizations
Caption: Workflow for the HF deprotection of this compound.
Caption: Prevention of side reactions using scavengers during deprotection.
References
Technical Support Center: Purification of S-p-Methylbenzyl-L-cysteine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of S-p-Methylbenzyl-L-cysteine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Common impurities can originate from the synthetic route and subsequent workup. These often include:
-
Unreacted Starting Materials: L-cysteine and p-methylbenzyl chloride.
-
Disulfide Dimer: The corresponding disulfide formed by the oxidation of the free thiol group of two this compound molecules. The thiol group is susceptible to oxidation, especially in basic solutions or during prolonged heating.[1]
-
S-Alkylation Byproducts: Unexpected S-alkylation of the cysteine sulfhydryl group can occur, particularly during cleavage from a solid support in peptide synthesis.[2][3]
-
Racemization Products: Exposure to strong bases or elevated temperatures can lead to racemization at the alpha-carbon, resulting in the presence of the D-enantiomer.
Q2: How can I monitor the purity of my this compound during the purification process?
A2: A combination of chromatographic and spectroscopic techniques is recommended for effective purity monitoring:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, allowing for the separation and quantification of the main product and impurities.[4][5]
-
Thin-Layer Chromatography (TLC): A quick and cost-effective method for qualitatively tracking the progress of the purification and identifying the presence of major impurities.[1][6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in the identification of unknown impurities and byproducts.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the purified compound and can help identify impurities with distinct structural features.[5]
Q3: What is the impact of pH on the stability of this compound during purification?
A3: The stability of cysteine derivatives is often pH-dependent. Generally, S-cysteine conjugates exhibit greater stability at highly acidic (pH < 4) or basic (pH > 9) conditions compared to neutral or slightly acidic/basic conditions.[7] During purification, it is crucial to be mindful of the pH of aqueous solutions to minimize degradation, particularly rearrangement reactions or oxidation.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product is "oiling out" instead of crystallizing. | The solvent system is not optimal, or the solution is supersaturated. Impurities can also inhibit crystallization. | Induce Crystallization: Try scratching the inside of the flask with a glass rod. Adding a seed crystal of pure this compound can also be effective.[1]Adjust Solvent System: If the product oils out, the solvent polarity may be too high. Try adding a less polar co-solvent to decrease the solubility. |
| Low yield after recrystallization. | The product is too soluble in the chosen solvent, or the cooling process is too rapid. | Optimize Solvent Choice: Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1]Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to maximize crystal formation and minimize impurity inclusion.[1] |
| Persistent impurities after recrystallization. | Impurities have a similar solubility profile to the product. | Column Chromatography: For impurities with different polarities, silica gel column chromatography is a highly effective next step.[1]Acid-Base Extraction: If impurities have different acidic or basic properties, a liquid-liquid extraction can be employed. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of compounds on the silica gel column. | The mobile phase (eluent) polarity is not optimal for effective separation. | Optimize Mobile Phase: If compounds elute too quickly with poor separation, the mobile phase is too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate) in the non-polar solvent (e.g., hexanes). If the compounds do not move down the column, the mobile phase is not polar enough; increase the proportion of the polar solvent.[1] |
| Product streaking or tailing on the column. | The compound may be too polar for the chosen solvent system, or it could be interacting strongly with the silica gel. The column may be overloaded. | Adjust Mobile Phase: Add a small amount of a modifier to the eluent, such as acetic acid or triethylamine, to improve the peak shape of acidic or basic compounds, respectively.Check Loading: Ensure that the amount of crude product loaded onto the column is not excessive for the column size. |
Data Presentation
Table 1: Comparison of Purification Techniques for Cysteine Derivatives
| Purification Method | Typical Purity Achieved | Typical Yield | Notes |
| Recrystallization | >95% | 60-85% | Effective for removing major impurities and is a good first-line purification step. Yield can be variable.[1] |
| Liquid-Liquid Extraction | Variable (depends on impurity) | >90% | Excellent for removing acidic or basic impurities. |
| Column Chromatography | >98% | 70-90% | Highly effective for separating compounds with different polarities and removing persistent impurities.[1] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (e.g., 95:5 Solvent A:B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: Determine the purity by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.[4]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. A good starting point is a mixture of a polar solvent in which the compound is soluble (e.g., ethanol, ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexanes, water). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent with stirring.
-
Cooling and Crystallization: Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.[8]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum until a constant weight is achieved.[8]
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Effects of pH, temperature, and chemical structure on the stability of S-(purin-6-yl)-L-cysteine: evidence for a novel molecular rearrangement mechanism to yield N-(purin-6-yl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of S-p-Methylbenzyl-L-cysteine Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address challenges encountered during the formulation and bioavailability enhancement of S-p-Methylbenzyl-L-cysteine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for oral delivery?
A1: this compound, a derivative of L-cysteine, presents several formulation challenges primarily due to its physicochemical properties. Its amphiphilic nature, containing both a hydrophilic amino acid backbone and a lipophilic p-methylbenzyl group, results in complex solubility behavior.[1] Key challenges include:
-
Poor Aqueous Solubility: Like many drug candidates, low aqueous solubility can be a primary barrier to oral absorption, leading to low and variable bioavailability.[2][3][4]
-
Chemical Instability: The cysteine moiety is susceptible to oxidation, which can lead to the formation of disulfides and other degradation products, impacting the stability and efficacy of the formulation.
-
Low Permeability: While not definitively established for this specific molecule, structurally similar compounds can exhibit low membrane permeability, further limiting absorption.
Q2: What are the key physicochemical properties of this compound to consider during formulation development?
A2: Understanding the physicochemical properties of this compound is crucial for designing effective formulation strategies. The following table summarizes key parameters.
| Property | Value/Characteristic | Significance in Formulation |
| Molecular Formula | C₁₁H₁₅NO₂S | - |
| Molecular Weight | 225.31 g/mol | Influences diffusion and transport properties. |
| pKa (Carboxylic Acid) | ~2.1[1] | The carboxyl group will be ionized in the physiological pH range of the intestine. |
| pKa (Amino Group) | ~9.8[1] | The amino group will be protonated in the stomach and small intestine. |
| Aqueous Solubility | Poor (qualitative) | A major hurdle for oral bioavailability; necessitates solubility enhancement techniques. |
| logP (estimated) | ~ -1.2 (for S-benzyl-L-cysteine)[5] | Indicates a degree of lipophilicity, but overall the molecule is relatively polar. |
| Physical Appearance | White powder[6] | - |
Q3: What are the primary metabolic pathways for S-alkyl-L-cysteine derivatives?
A3: Based on studies of similar compounds like S-allyl-L-cysteine, the primary metabolic pathways for S-alkyl-L-cysteine derivatives involve S-oxidation and N-acetylation.[7][8] The liver and kidneys are the main sites of metabolism.[7] Key metabolites can include the corresponding sulfoxide and N-acetylated derivatives.[7][8]
Troubleshooting Guides
Issue 1: Low Dissolution Rate of this compound Formulation
Question: My this compound formulation exhibits a very slow dissolution rate in vitro. What are the potential causes and how can I improve it?
Answer: A slow dissolution rate is a common issue for poorly soluble compounds and directly impacts oral absorption.
Potential Causes:
-
High Crystallinity: The crystalline form of the drug may have a high lattice energy, making it difficult for the solvent to break it down.
-
Large Particle Size: A larger particle size reduces the surface area available for dissolution.
-
Poor Wettability: The hydrophobic p-methylbenzyl group may lead to poor wetting of the drug particles by the aqueous dissolution medium.
Troubleshooting Strategies:
-
Particle Size Reduction (Nanosuspension):
-
Concept: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, thereby enhancing the dissolution velocity.
-
Action: Prepare a nanosuspension of this compound using techniques like media milling or high-pressure homogenization.[9]
-
-
Amorphous Solid Dispersion:
-
Concept: Dispersing the drug in a hydrophilic polymer matrix in an amorphous state eliminates the crystalline lattice energy, leading to faster dissolution.[2][3]
-
Action: Prepare a solid dispersion of this compound with a suitable carrier like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) using methods such as solvent evaporation or hot-melt extrusion.[10][11]
-
-
Lipid-Based Formulations (SEDDS):
-
Concept: Formulating the drug in a self-emulsifying drug delivery system (SEDDS) allows it to be presented to the gastrointestinal tract in a solubilized state within fine oil-in-water emulsions.[12][13][14]
-
Action: Develop a SEDDS formulation by screening for suitable oils, surfactants, and co-surfactants that can effectively solubilize this compound.[15]
-
Issue 2: Poor Permeability in Caco-2 Assays
Question: My this compound formulation shows low apparent permeability (Papp) in a Caco-2 cell permeability assay. What could be the reasons and what steps can I take?
Answer: Low Papp values in Caco-2 assays suggest poor absorption across the intestinal epithelium.
Potential Causes:
-
Low Passive Diffusion: The physicochemical properties of the molecule may not be favorable for passive transcellular transport.
-
Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.[16]
-
Poor Monolayer Integrity: A compromised Caco-2 monolayer can lead to inaccurate permeability measurements.[16]
Troubleshooting Strategies:
-
Verify Monolayer Integrity:
-
Investigate Efflux:
-
Action: Conduct the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp).[16] A significant increase in the apical-to-basolateral permeability in the presence of an inhibitor suggests that your compound is an efflux substrate.
-
-
Formulation Approaches to Enhance Permeability:
-
Action: Certain formulation excipients, such as some surfactants used in SEDDS, can modulate tight junctions or inhibit efflux transporters, thereby enhancing permeability.[15] Consider evaluating different formulation strategies in the Caco-2 model.
-
Issue 3: Formulation Instability (Oxidation and Disulfide Bond Formation)
Question: I am observing degradation of this compound in my formulation, likely due to oxidation. How can I prevent this?
Answer: The thiol group in the cysteine moiety is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers or other oxidative degradation products.
Troubleshooting Strategies:
-
Control the Environment:
-
pH Control:
-
Action: Maintain the pH of the formulation in the acidic range (pH 3-6) where the thiol group is more stable and less prone to oxidation.
-
-
Use of Antioxidants:
-
Action: Incorporate antioxidants into your formulation. Examples include ascorbic acid, butylated hydroxytoluene (BHT), or tocopherol.
-
-
Chelating Agents:
-
Action: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidation reactions.[16]
-
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension
Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-pressure homogenizer or media mill
Method (High-Pressure Homogenization):
-
Prepare an aqueous solution of the stabilizer (e.g., 1% w/v Poloxamer 188 in purified water).
-
Disperse this compound in the stabilizer solution to form a pre-suspension.
-
Homogenize the pre-suspension at a low pressure for a few cycles to ensure uniformity.
-
Increase the pressure to a high level (e.g., 1500 bar) and homogenize for 20-30 cycles.
-
Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Protocol 2: In Vitro Dissolution Testing
Objective: To assess the dissolution profile of different this compound formulations.
Materials:
-
USP Apparatus II (Paddle Apparatus)
-
Dissolution medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)
-
This compound formulation
-
HPLC system for quantification
Method:
-
Pre-heat the dissolution medium to 37 ± 0.5 °C.
-
Add 900 mL of the dissolution medium to each vessel of the dissolution apparatus.
-
Set the paddle speed to a suitable rate (e.g., 50 or 75 rpm).
-
Introduce a precisely weighed amount of the this compound formulation into each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace with an equal volume of fresh medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Calculate the cumulative percentage of drug dissolved at each time point.
Protocol 3: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of this compound formulations.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
This compound formulation
-
LC-MS/MS for quantification
Method:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring the TEER.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound formulation (dissolved in transport buffer) to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and replace with fresh buffer.
-
At the end of the experiment, collect samples from the apical side.
-
Quantify the concentration of this compound in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Protocol 4: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of an this compound formulation.
Materials:
-
Sprague-Dawley rats
-
This compound formulation
-
Vehicle control
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Method:
-
Fast the rats overnight prior to dosing, with free access to water.
-
Administer the this compound formulation or vehicle control via oral gavage at a predetermined dose.
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Determine the plasma concentration of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (if an intravenous dose group is included).[17][18][19]
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound formulations.
Caption: Putative metabolic pathways of this compound based on related S-alkyl-L-cysteine derivatives.
References
- 1. Buy this compound | 42294-52-0 [smolecule.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. contractpharma.com [contractpharma.com]
- 4. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 5. S-benzyl-L-cysteine | C10H13NO2S | CID 193613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Metabolism, Excretion, and Pharmacokinetics of S-Allyl-l-Cysteine in Rats and Dogs | Semantic Scholar [semanticscholar.org]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. researchgate.net [researchgate.net]
- 11. crsubscription.com [crsubscription.com]
- 12. mdpi.com [mdpi.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. AID 1092310 - Octanol-water partition coefficient, log KOW of the compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC [pmc.ncbi.nlm.nih.gov]
Resolving peak tailing issues in HPLC analysis of S-p-Methylbenzyl-L-cysteine
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of S-p-Methylbenzyl-L-cysteine, with a primary focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing refers to the asymmetry in a chromatographic peak, where the latter half of the peak is broader than the front half. In an ideal chromatogram, peaks have a symmetrical Gaussian shape. A common measure of peak shape is the tailing factor (Tf) or asymmetry factor (As), where a value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered to indicate significant tailing.
Q2: Why is my this compound peak tailing?
A2: this compound is a zwitterionic compound, containing both a basic secondary amine group and an acidic carboxylic acid group. This structure makes it particularly susceptible to peak tailing in reversed-phase HPLC due to secondary interactions with the stationary phase. The most common cause is the interaction between the protonated amine group of the analyte and ionized residual silanol groups (Si-OH) on the surface of silica-based columns.[1] Other potential causes can be broadly categorized as either chemical or physical/system-related issues.
Q3: How does mobile phase pH affect the peak shape of this compound?
A3: The pH of the mobile phase is a critical parameter as it dictates the ionization state of both the this compound molecule and the residual silanol groups on the column.[2][3][4]
-
At low pH (e.g., pH 2.5-3.5): The carboxylic acid group is protonated (neutral), and the amine group is protonated (positive charge). Importantly, the acidic silanol groups on the stationary phase are also protonated and thus neutral. This minimizes the undesirable ionic interactions that cause peak tailing.[3]
-
At intermediate pH: A mixture of ionized and non-ionized forms of the analyte and silanol groups can exist, often leading to broadened or split peaks.[4]
-
At high pH: The carboxylic acid is deprotonated (negative charge), the amine group is neutral, and the silanol groups are deprotonated (negatively charged), which can lead to other types of secondary interactions or analyte repulsion.
Q4: What is an "end-capped" column, and should I use one for my analysis?
A4: End-capping is a chemical process applied during column manufacturing to block most of the unreacted, accessible silanol groups on the silica surface with a small, less reactive group (like a trimethylsilyl group). Using a high-quality, end-capped C18 column is highly recommended for analyzing basic or zwitterionic compounds like this compound as it significantly reduces the sites available for secondary interactions, leading to improved peak symmetry.
Q5: Can the choice of organic solvent in my mobile phase affect peak tailing?
A5: Yes, the organic modifier (typically acetonitrile or methanol) can influence peak shape. Acetonitrile generally has a stronger elution strength and lower viscosity, often resulting in sharper peaks for many compounds.[5][6] However, methanol, being a protic solvent, can sometimes offer better peak shapes for acidic compounds by hydrogen bonding with them and masking silanol interactions.[5] The choice between them can be analyte-dependent and may require empirical testing.
Troubleshooting Guide: Resolving Peak Tailing
This section provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow for diagnosing and resolving peak tailing.
Initial Diagnosis: Systemic vs. Analyte-Specific Tailing
-
Observe the entire chromatogram. If all peaks are tailing, the issue is likely physical or systemic.
-
Potential Causes:
-
Column Void: A void or channel has formed at the head of the column.
-
Blocked Frit: Particulate matter from the sample or mobile phase is blocking the column inlet frit.
-
Extra-Column Volume: Excessive tubing length or use of wide-bore tubing between the injector, column, and detector.
-
Improper Fittings: Mismatched or poorly connected fittings creating dead volume.
-
-
Solutions:
-
Try reversing and flushing the column (if permitted by the manufacturer).
-
Replace the column inlet frit or use an in-line filter and guard column.
-
Use shorter, narrower internal diameter tubing (e.g., 0.125 mm or 0.005").
-
Ensure all fittings are correctly installed and seated.
-
If the issue persists, replace the column.
-
-
-
If only the this compound peak (or other polar/basic peaks) is tailing, the cause is likely chemical. Proceed to the following optimization steps.
Chemical and Method Optimization
The following steps should be performed sequentially to systematically improve peak shape.
This is the most impactful parameter for improving the peak shape of zwitterionic and basic compounds.
-
Rationale: Lowering the pH to ~2.5-3.5 ensures that the secondary amine on your analyte is consistently protonated (positively charged) while suppressing the ionization of residual silanols on the stationary phase, thereby minimizing the secondary ionic interactions that cause tailing.[3]
-
Action: Adjust the aqueous component of your mobile phase to a pH between 2.5 and 3.5 using an appropriate acidifier like trifluoroacetic acid (TFA), formic acid, or phosphoric acid. Ensure your column is stable at this pH.
-
Rationale: A sufficient buffer concentration helps maintain a consistent pH at the head of the column upon sample injection and can help "mask" some of the active silanol sites.
-
Action: If using a buffer (e.g., phosphate or formate), ensure the concentration is adequate, typically in the 10-50 mM range. If you are not using a buffer, consider adding one, ensuring its pKa is close to your target mobile phase pH.
-
Rationale: Not all C18 columns are the same. Modern columns made from high-purity silica with robust end-capping show significantly less silanol activity.
-
Action:
-
Ensure you are using a high-quality, fully end-capped C18 column from a reputable manufacturer.
-
If tailing persists, consider a column with a polar-embedded group or a mixed-mode column (combining reversed-phase and ion-exchange characteristics), which are specifically designed to provide better peak shapes for polar and basic compounds.
-
-
Rationale: If other strategies fail, an ion-pairing reagent can be added to the mobile phase. For a positively charged analyte (at low pH), an anionic ion-pairing reagent (e.g., an alkyl sulfonate) will form a neutral ion-pair, which can exhibit better chromatographic behavior on a reversed-phase column.
-
Action: This is an advanced step that will significantly alter your method's selectivity. If you proceed, introduce a low concentration of an appropriate ion-pairing reagent (e.g., 5 mM sodium heptanesulfonate) into the mobile phase. Note that ion-pairing reagents require long equilibration times and may dedicate the column to this specific method.
Data Presentation: Impact of HPLC Parameters on Peak Shape
| Mobile Phase Parameter | Value | Tailing Factor (Tf) | Peak Shape Observation |
| Mobile Phase pH | 5.0 | 2.1 | Severe Tailing |
| 3.5 | 1.5 | Moderate Tailing | |
| 3.0 | 1.2 | Acceptable Symmetry | |
| 2.5 | 1.1 | Good Symmetry |
This data is for 2-Aminoquinoline derivatives and serves as an illustrative example of the effect of pH on peak tailing for basic compounds.
Experimental Protocols
This section provides a detailed starting methodology for the HPLC analysis of this compound, based on methods for structurally similar compounds.
Recommended Starting HPLC Method
-
Rationale: This method uses a standard C18 column and a low pH mobile phase with trifluoroacetic acid (TFA) as an ion-pairing agent and to suppress silanol interactions, which is a common and effective approach for S-aryl-L-cysteine derivatives.
| Parameter | Condition |
| HPLC System | Any standard HPLC or UHPLC system with UV detection |
| Column | High-purity, end-capped C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Program | 5% to 60% B over 20 minutes |
| 60% to 95% B over 2 minutes | |
| Hold at 95% B for 3 minutes | |
| 95% to 5% B over 1 minute | |
| Hold at 5% B for 4 minutes (equilibration) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (50:50, v/v) |
Diagram: Analyte-Silanol Interaction Model
This diagram illustrates the primary chemical interaction responsible for peak tailing of this compound at non-optimal pH.
Caption: Undesirable ionic interaction causing peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. moravek.com [moravek.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromtech.com [chromtech.com]
- 6. pharmaguru.co [pharmaguru.co]
S-p-Methylbenzyl-L-cysteine interference in biochemical assays
Welcome to the technical support center for S-p-Methylbenzyl-L-cysteine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential interference of this compound in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
A1: this compound is a derivative of the amino acid L-cysteine. Its structure includes a cysteine backbone with a para-methylbenzyl group attached to the sulfur atom. Key features that can influence its behavior in biochemical assays are:
-
A free thiol group (after potential in-situ debenzylation): Cysteine and its derivatives are known to be reactive.[1]
-
An aromatic benzyl group: This moiety can contribute to fluorescence interference and non-specific interactions.
-
A chiral center: As an L-amino acid derivative, it may exhibit stereospecific interactions.
Q2: Why might this compound interfere with my biochemical assay?
A2: this compound possesses chemical properties that can lead to several types of assay interference:
-
Chemical Reactivity: The thiol group of the cysteine moiety can be reactive, potentially interacting with assay components like reagents or proteins.[1] Thiol-containing compounds can act as reducing agents or nucleophiles, leading to false positives or negatives.[1]
-
Fluorescence Interference: The p-methylbenzyl group is aromatic and may exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of assay probes, leading to inaccurate signals in fluorescence-based assays.[2][3][4]
-
Enzyme Inhibition: The compound has been noted for its potential to inhibit certain enzymes.[5] This could be a genuine biological activity or a non-specific inhibition mechanism.
-
Compound Aggregation: At higher concentrations, organic molecules can form aggregates that non-specifically inhibit enzymes or interfere with assay signals.[6]
Q3: What types of assays are most likely to be affected by this compound?
A3: Based on its structure, the following assays are particularly susceptible to interference:
-
Fluorescence-Based Assays: (e.g., FRET, TR-FRET, Fluorescence Polarization) due to the potential for autofluorescence or quenching by the benzyl group.[2][3][4]
-
Enzyme Assays: Especially those with reactive cysteine residues in their active sites or that are sensitive to redox conditions.[7]
-
Assays Using Thiol-Reactive Probes: The cysteine moiety could directly react with probes, leading to signal changes unrelated to the intended biological target.[8]
-
Luminescence-Based Assays: Some compounds are known to directly inhibit luciferase enzymes.[9]
Q4: How can I determine if this compound is interfering with my assay?
A4: A series of control experiments and counter-screens are essential. These include:
-
Compound-only controls: To check for autofluorescence or signal generation in the absence of the biological target.
-
Spectral scanning: To determine the excitation and emission spectra of this compound and check for overlap with your assay's fluorophores.
-
Counter-screens: Such as a cell-free luciferase assay to rule out direct enzyme inhibition in reporter assays.[9]
-
Detergent counter-screen: To identify interference caused by compound aggregation.[10]
Troubleshooting Guides
Issue 1: Unexpected Increase in Signal in a Fluorescence-Based Assay
This could indicate that this compound is autofluorescent at the wavelengths used in your assay.
| Troubleshooting Step | Expected Outcome if Interference is Present | Solution |
| 1. Run a Compound-Only Control | The wells containing only this compound and assay buffer show a significant increase in fluorescence intensity. | Subtract the background fluorescence from the compound-only control from your experimental wells. |
| 2. Perform a Spectral Scan | The excitation and emission spectra of this compound overlap with those of your assay's fluorophore. | Switch to a fluorophore with a different spectral profile, preferably one that is red-shifted to avoid the common range of autofluorescence. |
| 3. Implement a Counter-Screen | A dedicated autofluorescence counter-screen confirms that the compound itself is fluorescent under the assay conditions. | If background subtraction is not sufficient, consider an orthogonal assay with a different detection modality (e.g., luminescence or absorbance). |
Issue 2: Unexpected Decrease in Signal in a Fluorescence-Based Assay
This may be due to fluorescence quenching by the aromatic ring of this compound.[2][3][4]
| Troubleshooting Step | Expected Outcome if Interference is Present | Solution |
| 1. Run a Quenching Control Assay | In a cell-free system, the fluorescence of your probe decreases in a dose-dependent manner with the addition of this compound. | Use a higher concentration of the fluorescent probe if possible, or switch to a different fluorophore that is less susceptible to quenching. |
| 2. Measure Compound Absorbance | The absorbance spectrum of this compound overlaps with the excitation or emission wavelength of your fluorophore (inner filter effect). | Dilute the sample, or if using a plate reader, try reading from the bottom if possible for adherent cells. |
| 3. Change Fluorophore | A different fluorophore with a larger Stokes shift or different spectral properties shows less quenching. | Select a fluorophore that is spectrally distinct from the absorbance spectrum of this compound. |
Issue 3: Irreproducible Results or Apparent Inhibition in an Enzyme Assay
This could be due to non-specific chemical reactivity of the thiol group or compound aggregation.
| Troubleshooting Step | Expected Outcome if Interference is Present | Solution |
| 1. Include a Thiol Scavenger | The apparent inhibition by this compound is significantly reduced in the presence of a thiol-scavenging agent like dithiothreitol (DTT).[1] | If the target protein's activity is not dependent on a reduced cysteine, include DTT in the assay buffer. Be aware that DTT can interfere with some assay readouts. |
| 2. Detergent Counter-Screen | The inhibitory activity is lost or significantly reduced in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).[10] | This indicates aggregation-based inhibition. Test the compound at lower concentrations to stay below the critical aggregation concentration.[6] |
| 3. Orthogonal Assay | The compound does not show activity in a different assay that measures the same biological endpoint but uses a different detection technology. | This confirms that the initial result was an artifact of the primary assay format. |
Experimental Protocols
Protocol 1: Autofluorescence Counter-Screen
Objective: To determine if this compound is intrinsically fluorescent at the assay's wavelengths.
Materials:
-
This compound
-
Assay buffer
-
Black, clear-bottom microplates (e.g., 384-well)
-
Fluorescence plate reader
Method:
-
Prepare a serial dilution of this compound in assay buffer at the same concentrations used in the primary assay.
-
Add a fixed volume of each compound dilution to the wells of the microplate.
-
Include wells with assay buffer only as a negative control.
-
Set the fluorescence plate reader to the same excitation and emission wavelengths and gain settings as your primary assay.
-
Measure the fluorescence intensity of each well.
Interpretation: A dose-dependent increase in fluorescence in the compound-containing wells compared to the buffer-only control indicates autofluorescence.
Protocol 2: Cell-Free Luciferase Counter-Screen
Objective: To identify direct inhibitors of the luciferase reporter enzyme.[9]
Materials:
-
Recombinant luciferase enzyme
-
Luciferase substrate (e.g., luciferin) and ATP
-
Assay buffer from the primary HTS assay
-
This compound
Method:
-
Prepare a buffer solution identical to the one used in the primary HTS assay, but lacking the primary biological target.
-
Add recombinant luciferase enzyme to the buffer.
-
Prepare a serial dilution of this compound and add it to the luciferase solution.
-
Initiate the reaction by adding the luciferase substrate and ATP.
-
Immediately measure the luminescence signal.
Interpretation: A dose-dependent decrease in luminescence in the presence of this compound indicates direct inhibition of luciferase and a likely source of interference in the primary assay.
Visualizing Interference Pathways
Caption: A logical workflow for troubleshooting potential assay interference.
References
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Diffusional Fluorescence Quenching of Aromatic Hydrocarbons [opg.optica.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Buy this compound | 42294-52-0 [smolecule.com]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Strategies to minimize oxidative degradation of S-p-Methylbenzyl-L-cysteine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the oxidative degradation of S-p-Methylbenzyl-L-cysteine.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound under oxidative conditions involves the oxidation of the sulfur atom. The thioether group is susceptible to oxidation, leading to the formation of this compound sulfoxide and subsequently this compound sulfone.[1] Under certain conditions, cleavage of the benzyl group and formation of disulfide-bonded dimers can also occur.[1]
Q2: What factors accelerate the oxidative degradation of this compound?
A2: Several factors can accelerate the oxidation of this compound:
-
Presence of Oxidizing Agents: Exposure to atmospheric oxygen, peroxides (e.g., hydrogen peroxide), and metal ions (e.g., Cu²⁺, Fe³⁺) can significantly increase the rate of oxidation.
-
pH: Neutral to alkaline pH conditions generally accelerate the oxidation of cysteine and its derivatives.[2] Acidic conditions (pH 1-3) can help to slow down this process.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[3]
-
Light Exposure: Exposure to light, particularly UV light, can promote oxidative degradation.[3]
Q3: How can I prevent or minimize the oxidation of this compound during experiments and storage?
A3: To minimize oxidation, consider the following strategies:
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid (Vitamin C), can act as sacrificial agents that are preferentially oxidized.
-
Control of pH: Maintain a slightly acidic pH for solutions containing this compound whenever the experimental conditions allow.
-
Low Temperature Storage: Store solutions and solid material at low temperatures (2-8°C or frozen) to reduce the degradation rate.
-
Inert Atmosphere: Preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) minimizes contact with oxygen.
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping containers in foil.
-
Use of Chelating Agents: Chelating agents like EDTA can sequester metal ions that catalyze oxidation.
Q4: What are the expected oxidative degradation products I should monitor analytically?
A4: The primary oxidative degradation products to monitor are:
-
This compound sulfoxide
-
This compound sulfone[1]
You should also be aware of the potential for disulfide-bonded dimers and products resulting from the cleavage of the S-benzyl group.[1]
Troubleshooting Guides
Problem: I observe a new peak in my HPLC chromatogram when analyzing my this compound sample.
-
Possible Cause 1: Oxidative Degradation. The new peak could correspond to this compound sulfoxide or sulfone.
-
Solution:
-
Mass Spectrometry (MS) Analysis: Analyze the sample by LC-MS to determine the molecular weight of the compound in the unexpected peak. A mass increase of 16 Da would suggest the formation of the sulfoxide, while a mass increase of 32 Da would indicate the sulfone.
-
Forced Degradation Study: Intentionally degrade a small sample of this compound with a mild oxidizing agent (e.g., low concentration of H₂O₂) and compare the chromatogram with your sample. If the retention time of the new peak matches a peak in the degraded sample, it is likely an oxidation product.
-
Spiking Experiment: If a standard of the suspected degradation product is available, spike your sample with a small amount of the standard and re-run the HPLC. An increase in the peak height of the unknown peak confirms its identity.[1]
-
-
-
Possible Cause 2: Other Forms of Degradation (e.g., hydrolysis, deprotection).
-
Solution: Review your experimental conditions (pH, temperature, presence of other reagents) to identify potential causes of other degradation pathways. LC-MS analysis will be crucial in identifying the nature of the impurity.
-
Problem: The concentration of my this compound solution is decreasing over time.
-
Possible Cause: Oxidative Degradation. The compound is likely oxidizing, leading to a decrease in the concentration of the parent molecule.
-
Solution:
-
Implement Preventative Measures: Immediately implement the strategies outlined in FAQ Q3 to stabilize your solution. This includes adding an antioxidant, adjusting the pH to be more acidic, storing at a lower temperature, and protecting from light.
-
Prepare Fresh Solutions: For critical experiments, it is always best to use freshly prepared solutions of this compound.
-
Validate Storage Conditions: If you need to store solutions, perform a small stability study under your intended storage conditions to determine the rate of degradation and establish an appropriate shelf-life for your solutions.
-
-
Quantitative Data on Oxidative Degradation
While specific quantitative data for the oxidative degradation of this compound is limited in publicly available literature, the following table provides an illustrative example based on forced degradation studies of related S-protected cysteine derivatives. These values should be used as a general guide, and it is recommended to perform specific stability studies for your exact experimental conditions.
Table 1: Illustrative Forced Degradation of S-Aryl-L-cysteine Derivatives under Oxidative Stress
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation (Approx.) | Primary Degradation Product(s) |
| 3% H₂O₂ | 6 | 25 | 15-25% | Sulfoxide |
| 10% H₂O₂ | 6 | 25 | 40-60% | Sulfoxide, Sulfone |
| 3% H₂O₂ | 2 | 50 | 30-50% | Sulfoxide, Sulfone |
| Atmospheric O₂ (in solution, pH 7.4) | 24 | 25 | 5-10% | Sulfoxide |
Note: This data is compiled from general knowledge of forced degradation studies on similar molecules and should be considered illustrative.[3]
Experimental Protocols
Protocol 1: Forced Oxidative Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential oxidative degradation products.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Oxidative Stress (Neutral): To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature (25°C) for 6 hours.
-
Oxidative Stress (Heated): To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture in a water bath at 50°C for 2 hours.
-
Control Sample: Prepare a control sample by adding 1 mL of water instead of H₂O₂ to 1 mL of the stock solution.
-
-
Sample Analysis:
-
At the end of the incubation period, quench the reaction if necessary (e.g., by dilution).
-
Analyze the stressed and control samples by a stability-indicating HPLC method (see Protocol 2).
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed and control samples.
-
Use LC-MS to identify the mass of the degradation products.
-
Protocol 2: Stability-Indicating RP-HPLC Method for this compound and its Oxidative Degradation Products
This method is designed to separate this compound from its primary oxidative degradation products.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm or MS.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Sample Preparation:
-
Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50) to a final concentration of approximately 0.1 mg/mL.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for identifying unknown peaks in HPLC.
References
Refinement of protocols for S-p-Methylbenzyl-L-cysteine in cell-based studies
Disclaimer: S-p-Methylbenzyl-L-cysteine (MeBnCys) is a specialized derivative of L-cysteine. While extensive data on this specific compound in cell-based assays is limited in publicly available literature, this guide provides protocols and troubleshooting advice based on the well-established principles of handling cysteine-related compounds and other S-substituted cysteine derivatives. The information presented here is intended to serve as a starting point for your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely role in cell culture?
This compound is a derivative of the amino acid L-cysteine. L-cysteine is crucial for various cellular functions, including protein synthesis and being the rate-limiting precursor for the major intracellular antioxidant, glutathione (GSH).[1][2] S-substituted derivatives of cysteine can have unique biological activities, including the potential to modulate cysteine metabolism and induce or protect against oxidative stress. Based on structurally similar compounds, MeBnCys may influence cellular redox balance and related signaling pathways.
Q2: I am observing a precipitate in my cell culture medium after adding this compound. What could be the cause?
Similar to L-cystine (the oxidized form of L-cysteine), S-alkyl-L-cysteine derivatives can have limited solubility in neutral pH cell culture media.[3][4] Precipitation can lead to inconsistent results and reduced availability of the compound to the cells.
Q3: How should I prepare a stock solution of this compound to improve solubility?
To overcome solubility issues, it is recommended to prepare a concentrated stock solution in a suitable solvent and then dilute it into your culture medium. For many cysteine derivatives, a common approach is to dissolve the compound in a small amount of an organic solvent like DMSO or to prepare an acidic or basic stock solution.[1] Always perform a vehicle control in your experiments to account for any effects of the solvent.
Q4: I am observing high levels of cell death even at low concentrations of the compound. What could be the reason?
High concentrations of cysteine and some of its derivatives can be cytotoxic.[5][6] This toxicity can be due to increased oxidative stress.[6] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q5: What are the potential mechanisms of action for this compound in cells?
While the specific mechanism for MeBnCys is not well-documented, similar compounds like S-benzyl-L-cysteine have been shown to inhibit enzymes involved in cysteine biosynthesis, such as O-acetylserine(thiol) lyase, leading to a disruption in sulfur metabolism and an increase in oxidative stress.[7] Therefore, MeBnCys could potentially modulate pathways regulated by oxidative stress, such as the Nrf2 antioxidant response pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate in Media | Low solubility of MeBnCys at neutral pH. | Prepare a concentrated stock solution in DMSO or an acidic/basic solution. Ensure the final solvent concentration in the culture is low (typically <0.1%) and non-toxic. Perform a vehicle control. |
| High Cell Toxicity | The concentration of MeBnCys is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. Start with a lower concentration range and incrementally increase it. |
| Contamination of the stock solution. | Ensure the stock solution is sterile-filtered (if the solvent allows) before adding it to the cell culture. Prepare fresh solutions for each experiment. | |
| Inconsistent Results | Variable precipitation of the compound. | Follow the recommendations for improving solubility. Ensure the compound is well-mixed in the medium before adding to the cells. |
| Instability of the compound in the medium. | Cysteine and its derivatives can be unstable in culture media. Prepare fresh dilutions from the stock solution for each experiment. Minimize the time the compound is in the medium before the experiment. | |
| No Observable Effect | The concentration of MeBnCys is too low. | Perform a dose-response experiment to test a range of concentrations. |
| Insufficient incubation time. | Optimize the incubation time. The effect of the compound can be time-dependent. | |
| The chosen cell line is not sensitive to the compound. | Test the compound on different cell lines to find a responsive model. |
Quantitative Data Summary
The following tables contain representative data to illustrate the format. Actual results will vary based on the cell line and experimental conditions.
Table 1: Example Dose-Response of MeBnCys on Cell Viability
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 10 | 98.2 | 5.1 |
| 50 | 91.5 | 4.8 |
| 100 | 75.3 | 6.2 |
| 250 | 48.9 | 7.3 |
| 500 | 21.7 | 5.9 |
Table 2: Example Effect of MeBnCys on Intracellular Glutathione (GSH) Levels
| Treatment | GSH Level (nmol/mg protein) | Standard Deviation |
| Control | 45.2 | 3.1 |
| MeBnCys (100 µM) | 32.8 | 2.9 |
| N-acetyl-L-cysteine (1 mM) | 65.7 | 4.5 |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of MeBnCys: Prepare a 100 mM stock solution of MeBnCys in sterile DMSO. From this, prepare a series of dilutions in complete cell culture medium. A typical range to test could be from 1 µM to 500 µM.
-
Treatment: Replace the existing medium with the medium containing different concentrations of MeBnCys. Include a vehicle control (medium with the same concentration of DMSO without MeBnCys).
-
Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTS assay according to the manufacturer's instructions.[8] This typically involves adding the MTS reagent to each well and incubating for 1-4 hours before reading the absorbance at 490 nm.
-
Data Analysis: Plot cell viability against the concentration of MeBnCys to determine the IC50 (the concentration at which 50% of cell growth is inhibited) and the optimal non-toxic concentration for subsequent experiments.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Seed cells in a multi-well plate suitable for fluorescence measurements. Treat the cells with the desired concentration of MeBnCys (determined from the viability assay) for the desired time. Include appropriate positive (e.g., H₂O₂) and negative (vehicle) controls.
-
Staining: Remove the treatment medium and wash the cells with a buffered saline solution (e.g., PBS). Add a fluorescent ROS indicator dye (e.g., DCFDA or CellROX) diluted in the buffer to the cells and incubate according to the manufacturer's protocol, protecting from light.
-
Measurement: After incubation with the dye, wash the cells again. Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths.
-
Data Analysis: Quantify the change in fluorescence intensity relative to the control to determine the effect of MeBnCys on intracellular ROS levels.
Visualizations
Caption: General experimental workflow for studying this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of L-Cysteine? [synapse.patsnap.com]
- 3. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. Cytotoxicity of cysteine in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis for Researchers: S-p-Methylbenzyl-L-cysteine vs. S-benzyl-L-cysteine
For researchers, scientists, and drug development professionals, the selection of appropriate molecular tools is paramount. This guide provides an objective comparison of S-p-Methylbenzyl-L-cysteine and S-benzyl-L-cysteine, two structurally similar derivatives of the amino acid L-cysteine. By presenting available experimental data and methodologies, this document aims to facilitate informed decisions in research and development.
Physicochemical Properties
Both this compound and S-benzyl-L-cysteine are S-substituted derivatives of L-cysteine, differing only by a methyl group on the para position of the benzyl ring. This seemingly minor structural difference can influence their physicochemical properties and, consequently, their biological activities.
| Property | This compound | S-benzyl-L-cysteine |
| Molecular Formula | C₁₁H₁₅NO₂S[1] | C₁₀H₁₃NO₂S |
| Molecular Weight | 225.31 g/mol [1] | 211.28 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Melting Point | Not explicitly found | 214 °C (decomposes) |
| Chirality | L-configuration at the α-carbon | L-configuration at the α-carbon |
Biological Activities: A Comparative Overview
While direct comparative studies are limited, existing research provides insights into the distinct and overlapping biological activities of these two compounds.
Antioxidant Activity
Enzyme Inhibition
This compound has been suggested to inhibit certain enzymes, including papain and cathepsins.[1] However, specific inhibition constants (Ki) from kinetic studies were not found in the reviewed literature.
S-benzyl-L-cysteine has been identified as a non-competitive inhibitor of O-acetylserine(thiol) lyase (OAS-TL), a key enzyme in the sulfur assimilation pathway in plants.[3] This inhibition leads to a disruption in L-cysteine biosynthesis, affecting downstream processes such as photosynthesis and inducing oxidative stress.[3][4]
| Biological Target | This compound | S-benzyl-L-cysteine |
| Papain/Cathepsins | Suggested inhibitor (Ki not found) | Data not found |
| O-acetylserine(thiol) lyase (OAS-TL) | Data not found | Non-competitive inhibitor (Ki not found) |
Cytotoxicity
Direct comparative cytotoxicity data (e.g., GI₅₀ values) for this compound and S-benzyl-L-cysteine against various cancer cell lines is not available in the reviewed literature. However, a study on a cyclic dipeptide containing S-benzyl-L-cysteine, cyclo-(Leu-S-Bzl-Cys), showed that the hydrogelator itself exhibited almost no cytotoxicity towards the human colorectal cancer cell line HCT116.[5] This suggests that the S-benzyl-L-cysteine moiety within a larger molecule may not be inherently cytotoxic. It is important to note that the cytotoxicity of the free amino acid derivative may differ significantly.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are representative protocols for the synthesis of these compounds and for assessing their biological activities.
Synthesis Protocols
General Synthesis of S-alkylated-L-cysteine derivatives:
The synthesis of both this compound and S-benzyl-L-cysteine generally involves the alkylation of the thiol group of L-cysteine with the corresponding benzyl halide.
Synthesis of S-benzyl-L-cysteine: A common method involves the reaction of L-cysteine with benzyl chloride in a basic medium. A detailed feed-batch process has been described where the reaction is carried out with NaOH solution as the reaction medium and ethanol as the solvent for benzyl chloride.[6] Optimal conditions were found to be a feeding velocity of benzyl chloride/ethanol of 0.73 mL/min, a molar ratio of Cysteine to benzyl chloride of 0.8:1.0, a reaction temperature of 5°C, and a stirring rate of 250 r/min, yielding a maximum of 91.26%.[6]
Synthesis of this compound: The synthesis follows a similar principle, typically involving the protection of the cysteine's thiol group, followed by alkylation with p-methylbenzyl chloride in the presence of a base, and subsequent deprotection.[1]
Figure 1. General synthetic workflows for this compound and S-benzyl-L-cysteine.
Biological Assay Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
This assay is commonly used to determine the antioxidant activity of compounds.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (this compound or S-benzyl-L-cysteine) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH radical in the same solvent to a concentration of approximately 0.1 mM.
-
-
Assay Procedure:
-
Add a specific volume of the test compound solution at various concentrations to a 96-well plate or cuvettes.
-
Add the DPPH solution to each well/cuvette and mix.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Caspase Activity Assay (Fluorometric):
This assay is used to measure the activity of caspases, a family of proteases involved in apoptosis.
-
Cell Culture and Treatment:
-
Culture cells in a 96-well plate and treat with the test compound at various concentrations for a specified time.
-
-
Cell Lysis:
-
Lyse the cells using a suitable lysis buffer to release the cellular contents, including caspases.
-
-
Assay Procedure:
-
Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7) to the cell lysate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., excitation ~380 nm, emission ~460 nm for AMC).
-
-
Data Analysis:
-
The increase in fluorescence is proportional to the caspase activity. The results can be expressed as fold-change in activity compared to an untreated control.
-
Figure 2. General workflows for DPPH and Caspase activity assays.
Signaling Pathways
The modulation of cellular signaling pathways is a key aspect of drug discovery and development.
S-benzyl-L-cysteine and Sulfur Assimilation Pathway
As mentioned, S-benzyl-L-cysteine inhibits OAS-TL in plants. This enzyme is crucial for the incorporation of sulfide into O-acetylserine to form L-cysteine. Inhibition of this pathway disrupts the supply of cysteine, which is a precursor for various essential biomolecules, including proteins and glutathione. This disruption can lead to a cascade of downstream effects, including impaired photosynthesis and increased oxidative stress.
Figure 3. Inhibition of the sulfur assimilation pathway by S-benzyl-L-cysteine.
Potential Involvement in PI3K/Akt Signaling
While direct evidence for the modulation of mammalian signaling pathways by this compound or S-benzyl-L-cysteine is scarce, their parent molecule, L-cysteine, has been shown to influence the PI3K/Akt pathway. The PI3K/Akt signaling cascade is a critical regulator of cell survival, proliferation, and metabolism. Studies have indicated that L-cysteine can activate the PI3K/Akt/mTOR pathway. Therefore, it is plausible that S-substituted derivatives like this compound and S-benzyl-L-cysteine could also modulate this pathway, although this requires experimental verification.
Figure 4. Hypothesized modulation of the PI3K/Akt pathway by L-cysteine derivatives.
Conclusion and Future Directions
This compound and S-benzyl-L-cysteine represent two closely related compounds with potentially distinct biological profiles. The addition of a methyl group in the para position of the benzyl ring in this compound may alter its steric and electronic properties, influencing its interactions with biological targets.
Currently, a direct, comprehensive comparison of their performance is hampered by a lack of head-to-head experimental data. Future research should focus on:
-
Direct Comparative Studies: Performing parallel experiments to quantify and compare the antioxidant, enzyme inhibitory, and cytotoxic activities of both compounds under identical conditions.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms of action for this compound.
-
Mammalian Signaling Pathway Analysis: Investigating the effects of both compounds on key mammalian signaling pathways, such as the PI3K/Akt pathway, to better understand their potential therapeutic applications.
This guide serves as a starting point for researchers, highlighting the current state of knowledge and underscoring the need for further investigation to fully characterize and differentiate the utility of this compound and S-benzyl-L-cysteine in scientific and drug development endeavors.
References
- 1. S-BENZYL-L-CYSTEINOL synthesis - chemicalbook [chemicalbook.com]
- 2. Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of sulfur assimilation by S-benzyl-L-cysteine: Impacts on growth, photosynthesis, and leaf proteome of maize plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Capacity of S-p-Methylbenzyl-L-cysteine and Standard Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of S-p-Methylbenzyl-L-cysteine against two well-established antioxidants: N-acetylcysteine (NAC) and Vitamin C. Due to the limited publicly available data on the direct antioxidant activity of this compound, this document focuses on providing a framework for its evaluation. This is achieved by presenting detailed experimental protocols for common antioxidant assays, quantitative data for the benchmark antioxidants NAC and Vitamin C, and a discussion of the potential antioxidant mechanisms of this compound based on its chemical structure and the known properties of related compounds.
Comparative Analysis of Antioxidant Capacity
The antioxidant capacity of a compound is its ability to inhibit oxidative processes. This is often quantified using in vitro assays that measure the scavenging of stable free radicals or the inhibition of oxidation in cellular systems. Here, we present a comparison based on data from two common chemical assays, DPPH and ABTS, for the benchmark antioxidants.
Table 1: Comparative Antioxidant Activity (IC50 Values)
| Compound | DPPH Radical Scavenging Assay (IC50) | ABTS Radical Cation Scavenging Assay (IC50) |
| This compound | Data not available | Data not available |
| N-acetylcysteine (NAC) | Generally higher than Vitamin C; potent as a glutathione precursor | Moderate activity |
| Vitamin C (Ascorbic Acid) | 3.37 - 24.34 µg/mL[1][2][3][4] | ~50 µg/mL[2][5][6] |
IC50 (half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
Postulated Antioxidant Capacity of this compound
While direct experimental data for this compound is not currently available, its chemical structure provides a basis for postulating its potential antioxidant activity. As a derivative of L-cysteine, it possesses a thiol (-SH) group, which is a key functional group for antioxidant activity in many compounds. The sulfur atom in the thiol can donate a hydrogen atom or an electron to neutralize free radicals.
The presence of a p-methylbenzyl group attached to the sulfur atom may influence its antioxidant capacity. This bulky group could sterically hinder the accessibility of the thiol hydrogen, potentially reducing its radical scavenging activity compared to smaller S-substituted cysteine derivatives. However, the electron-donating nature of the methyl group on the benzene ring might also modulate the redox potential of the thiol group.
It is hypothesized that this compound may exhibit antioxidant activity through mechanisms similar to other S-substituted cysteine derivatives, which include direct radical scavenging and potentially influencing intracellular antioxidant pathways. To validate this, experimental testing using the protocols outlined below is essential.
Experimental Protocols for Antioxidant Capacity Assessment
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound and a positive control (e.g., Vitamin C) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each dilution of the test compound or control.
-
Add an equal volume of the DPPH working solution to each well.
-
Include a blank control containing only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron to the pre-formed ABTS radical cation, causing its decolorization.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and a positive control (e.g., Trolox or Vitamin C).
-
-
Assay Procedure:
-
Add a small volume of each dilution of the test compound or control to a 96-well microplate.
-
Add a larger volume of the diluted ABTS•+ solution.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
ABTS Assay Workflow
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism.
Protocol:
-
Cell Culture:
-
Culture adherent cells (e.g., HepG2) in a 96-well black-walled microplate until confluent.
-
-
Probe and Compound Incubation:
-
Wash the cells with a suitable buffer.
-
Incubate the cells with a cell-permeable fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), and the test compound or a positive control (e.g., Quercetin).
-
-
Induction of Oxidative Stress:
-
Wash the cells to remove excess probe and compound.
-
Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.
-
-
Measurement:
-
Measure the fluorescence intensity over time using a microplate reader. The oxidation of DCFH-DA to the highly fluorescent DCF is indicative of oxidative stress.
-
-
Calculation:
-
The antioxidant activity is quantified by the reduction in fluorescence intensity in the presence of the test compound compared to control cells.
-
Cellular Antioxidant Assay Workflow
Antioxidant Mechanisms and Signaling Pathways
N-acetylcysteine (NAC)
NAC is a precursor to L-cysteine and subsequently glutathione (GSH), a major intracellular antioxidant. Its primary antioxidant mechanism is indirect, by replenishing cellular GSH levels. GSH directly neutralizes reactive oxygen species (ROS) and is a cofactor for antioxidant enzymes like glutathione peroxidase.
NAC's Antioxidant Mechanism
Vitamin C (Ascorbic Acid)
Vitamin C is a potent water-soluble antioxidant that can directly scavenge a wide variety of ROS by donating electrons. This process converts ascorbic acid to the ascorbyl radical, which is relatively stable and less reactive. It can also regenerate other antioxidants, such as Vitamin E.
Vitamin C's Antioxidant Mechanism
References
A Comparative Analysis of S-p-Methylbenzyl-L-cysteine and Other Cysteine Derivatives in Drug Development
This guide provides a comparative analysis of S-p-Methylbenzyl-L-cysteine against other notable cysteine derivatives, namely N-acetylcysteine (NAC) and S-allyl-L-cysteine (SAC). L-cysteine is a semi-essential amino acid crucial for the synthesis of glutathione (GSH), a primary endogenous antioxidant.[1] However, L-cysteine's therapeutic utility is hampered by its instability and potential toxicity at high concentrations.[2] Cysteine derivatives have been developed to overcome these limitations by improving stability, bioavailability, and targeted activity. This document is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison of these compounds' chemical properties and biological activities, supported by experimental methodologies and pathway visualizations.
Physicochemical Properties and Synthesis Overview
Cysteine derivatives are structurally modified versions of the L-cysteine amino acid. These modifications are designed to protect the reactive thiol (-SH) group, enhance stability, and improve pharmacokinetic profiles. This compound is a synthetic derivative featuring a methylbenzyl group attached to the sulfur atom, which enhances its stability compared to the parent molecule.[3][4] N-acetylcysteine (NAC) is an acetylated form, widely used clinically, while S-allyl-L-cysteine (SAC) is a naturally occurring organosulfur compound found in aged garlic.[5][6]
The synthesis of this compound typically involves a multi-step process that includes protecting the thiol group of cysteine, followed by alkylation with p-methylbenzyl chloride, and a final deprotection step to yield the desired compound.[3]
Table 1: Comparative Physicochemical Properties of Cysteine Derivatives
| Property | This compound | N-acetylcysteine (NAC) | S-allyl-L-cysteine (SAC) | L-Cysteine |
| Molecular Formula | C₁₁H₁₅NO₂S[7] | C₅H₉NO₃S | C₆H₁₁NO₂S[8] | C₃H₇NO₂S |
| Molecular Weight | 225.3 g/mol [7] | 163.19 g/mol | 161.22 g/mol [8] | 121.16 g/mol |
| Source/Type | Synthetic | Synthetic | Natural (Aged Garlic)[6] | Endogenous Amino Acid |
| Key Structural Feature | S-p-methylbenzyl group | N-acetyl group | S-allyl group | Free thiol group |
| Stability | Enhanced thermal stability (decomposes at ~195°C)[3] | Prone to oxidation | Stable and water-soluble[6][9] | Easily oxidized to cystine[2] |
Comparative Biological Activities
The therapeutic potential of these derivatives stems primarily from their roles in modulating oxidative stress, inflammation, and specific cellular pathways. Their efficacy is often linked to their ability to deliver cysteine intracellularly, thereby replenishing glutathione stores.
Antioxidant and Anti-inflammatory Activity
All three derivatives exhibit antioxidant properties, either by directly scavenging free radicals or by serving as precursors to glutathione.[3][5][10] NAC is well-documented for its ability to restore hepatic GSH pools, which is the basis for its use as an antidote for acetaminophen poisoning.[11][12] It also exerts anti-inflammatory effects by inhibiting the NF-κB pathway.[13][14] SAC is a potent antioxidant and anti-inflammatory agent, with research showing it can protect against oxidative stress-induced damage.[10][15] this compound also possesses antioxidant capabilities and is being explored for its potential in mitigating oxidative stress-related diseases.[3][4]
Table 2: Comparative Data on Antioxidant and Anti-inflammatory Effects
| Compound | Model / Assay | Finding | Reference |
| This compound | In vitro studies | Exhibits antioxidant properties, potential to protect cells from free radical damage. | [3] |
| N-acetylcysteine (NAC) | High Fructose Diet-induced rats | Oral NAC treatment suggested for moderate to severe COPD to prevent acute exacerbations.[12] | [12] |
| Clinical trials (Male infertility) | 600 mg/day for 3-6 months improved sperm quality, hormone levels, and antioxidant status.[5] | [5] | |
| Ex vivo models (COPD) | Inhibits NF-κB activation, reducing production of IL-6.[14] | [14] | |
| S-allyl-L-cysteine (SAC) | In vivo (Colitis model) | Attenuated upregulation of macrophage-specific markers COX-2 and CD68. | [16][17] |
| In vitro | Exhibits potent antioxidant effects, protecting against oxidative stress.[10] | [10] |
Neuroprotective Effects
Neurodegenerative diseases are often characterized by oxidative stress and inflammation. Several cysteine derivatives have shown promise as neuroprotective agents. This compound is being investigated for its potential in treating neurodegenerative conditions.[4] SAC has demonstrated significant neuroprotective properties, including protecting against endoplasmic reticulum (ER) stress-induced neuronal death and ameliorating learning and memory deficits in preclinical models.[15][18] L-cysteine itself, by generating hydrogen sulfide (H₂S), has been shown to reduce neuroinflammation, oxidative stress, and neuronal apoptosis following subarachnoid hemorrhage.[19][20]
Table 3: Comparative Data on Neuroprotective Effects
| Compound | Model / Assay | Finding | Reference |
| This compound | Research focus | Explored for utility in neuroprotection due to its ability to modulate cellular pathways. | [4] |
| N-acetylcysteine (NAC) | Clinical trials (Autism) | Might improve irritability in children and adolescents with autism.[21] | [21] |
| S-allyl-L-cysteine (SAC) | Transgenic mouse model of Alzheimer's | Prevented synaptic degeneration and abnormal tau protein phosphorylation.[18] | [18] |
| Murine model of Parkinson's | Exerted neuroprotective effects against dopaminergic neuron injury.[18] | [18] | |
| L-Cysteine | Subarachnoid hemorrhage (rat model) | Reduced neurological deficits, cerebral edema, and neuronal apoptosis.[19][20] | [19][20] |
Signaling Pathways and Mechanisms of Action
The primary mechanism for many cysteine derivatives involves their conversion to L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH).[2] This process replenishes intracellular GSH levels, enhancing the cell's capacity to neutralize reactive oxygen species (ROS).
NAC has a well-characterized dual mechanism. It directly scavenges certain free radicals and indirectly acts as an antioxidant by providing the cysteine needed for GSH synthesis. Furthermore, it can suppress inflammatory responses by inhibiting the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[22]
Experimental Protocols
To facilitate comparative research, standardized experimental protocols are essential. Below is a representative methodology for assessing the antioxidant capacity of cysteine derivatives by measuring their ability to increase intracellular glutathione levels.
Protocol: Measurement of Intracellular Glutathione (GSH) Levels
This protocol is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which produces a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), quantifiable by spectrophotometry.
1. Principle: The sulfhydryl group of GSH reacts with DTNB to produce a product that can be measured at 412 nm. The amount of GSH is directly proportional to the absorbance.
2. Materials and Reagents:
-
Cell line (e.g., human hepatoma HepG2 cells)
-
Cell culture medium (e.g., DMEM) and supplements
-
Cysteine derivatives (this compound, NAC, SAC) dissolved in an appropriate vehicle
-
Oxidative stress inducer (e.g., hydrogen peroxide, H₂O₂)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA)
-
DTNB solution (in phosphate buffer)
-
GSH reductase solution
-
NADPH solution
-
96-well microplate
-
Microplate reader
3. Experimental Workflow:
4. Data Analysis: A standard curve is generated using known concentrations of GSH. The GSH levels in the samples are calculated from this curve and are typically normalized to the total protein content of the cell lysate. The results are expressed as nmol of GSH per mg of protein. Statistical analysis (e.g., ANOVA) is used to compare the effects of the different derivatives against the control group that was exposed to the oxidative stressor alone.
Conclusion
This compound, N-acetylcysteine, and S-allyl-L-cysteine each present a unique profile as therapeutic agents.
-
N-acetylcysteine (NAC) is a well-established clinical agent with extensive data supporting its mucolytic, antioxidant, and anti-inflammatory roles.[5][23] Its broad use provides a strong benchmark for comparison.
-
S-allyl-L-cysteine (SAC) , derived from aged garlic, offers the advantage of being a natural compound with high stability and bioavailability.[6][15] Its potent neuroprotective and anti-inflammatory effects make it a strong candidate for chronic diseases.
-
This compound is a promising synthetic derivative with enhanced stability, a key attribute for pharmaceutical development.[3][4] While current research highlights its antioxidant and potential neuroprotective properties, further comparative studies using standardized in vitro and in vivo models are necessary to fully elucidate its therapeutic advantages over existing derivatives. Its unique structure may offer improved pharmacokinetics or novel interactions with cellular targets, warranting continued investigation by the drug development community.
References
- 1. Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buy this compound | 42294-52-0 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nmi.health [nmi.health]
- 6. purelife-bio.com [purelife-bio.com]
- 7. This compound - 楚肽生物科技 [apeptides.com]
- 8. S-Allylcysteine - Wikipedia [en.wikipedia.org]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. journals.co.za [journals.co.za]
- 14. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective [air.unimi.it]
- 15. S-Allyl-L-cysteine (SAC) [benchchem.com]
- 16. Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuroprotective mechanism of L-cysteine after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuroprotective Roles of l-Cysteine in Attenuating Early Brain Injury and Improving Synaptic Density via the CBS/H2S Pathway Following Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. N-Acetyl Cysteine (NAC): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 22. mdpi.com [mdpi.com]
- 23. Multifaceted activity of N-acetyl-l-cysteine in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of S-p-Methylbenzyl-L-cysteine and Related Cysteine Prodrugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of S-p-Methylbenzyl-L-cysteine and other S-substituted cysteine analogs and prodrugs. Due to the limited publicly available in vivo data specifically for this compound, this guide leverages experimental data from structurally and functionally related compounds to provide a comprehensive overview of potential therapeutic applications, mechanisms of action, and comparative efficacy. The information presented is intended to support further research and drug development in areas such as neuroprotection, antioxidant therapy, and anti-inflammatory applications.
Introduction to this compound
Comparative Efficacy of S-Substituted Cysteine Analogs and Prodrugs
The following tables summarize key quantitative data from in vivo studies of various S-substituted cysteine derivatives and cysteine prodrugs, offering a comparative perspective on their potential efficacy.
Table 1: Neuroprotective Effects in Animal Models
| Compound | Animal Model | Dosage | Key Findings | Reference |
| S-allyl-L-cysteine (SAC), S-ethyl-L-cysteine (SEC), S-propyl-L-cysteine (SPC) | D-galactose-treated mice (aging model) | Not specified | Significantly decreased the production of Aβ(1-40) and Aβ(1-42) and suppressed the expression of APP and BACE1.[1] | [1] |
| S-allyl-L-cysteine (SAC) | Rat model of focal cerebral ischemia | 300 mg/kg, i.p. | Significantly decreased infarct size.[2] | [2] |
| S-allyl-L-cysteine (SAC), S-ethyl-L-cysteine (SEC), S-propyl-L-cysteine (SPC) | MPTP mouse model of Parkinson's disease | Not specified | Exerted neuroprotective effects against the loss of dopaminergic neurons.[3] | [3][4] |
Table 2: Antioxidant and Anti-inflammatory Effects in Animal Models
| Compound | Animal Model | Dosage | Key Findings | Reference |
| 2-(RS)-n-propylthiazolidine-4(R)-carboxylic-acid (PTCA) | DSS-induced colitis in mice | Incorporated into chow | Normalized hepatic GSH levels, improved inflammatory cytokine profiles (IL-6, IL-12, TNF-α), and attenuated macrophage infiltration in the colon.[5][6] | [5][6] |
| D-ribose-L-cysteine (RibCys) | DSS-induced colitis in mice | Incorporated into chow | Normalized hepatic GSH levels and improved inflammatory markers.[5][6] | [5][6] |
| S-allyl-L-cysteine (SAC), S-ethyl-L-cysteine (SEC), S-propyl-L-cysteine (SPC) | D-galactose-treated mice | Not specified | Significantly decreased reactive oxygen species (ROS) and protein carbonyl levels; restored brain glutathione peroxidase (GPX), superoxide dismutase (SOD), and catalase activities.[1] | [1] |
| Procysteine (L-2-oxothiazolidine-4-carboxylate) | Acetaminophen-induced hepatotoxicity in mice | Not specified | Provided protection against hepatotoxicity.[7] | [7] |
Table 3: Comparative Toxicity
| Compound | Animal Model | Dosage | Key Findings | Reference |
| L-cysteine | Neonatal rats | 1.52 g/kg or 1.14 g/kg (single IV) | 80% and 50% mortality, respectively.[8] | [8] |
| Procysteine (L-2-oxothiazolidine-4-carboxylate) | Neonatal rats | 1.80 g/kg or 1.35 g/kg (single IV) | 10% and 0% mortality, respectively, demonstrating lower toxicity than equimolar L-cysteine.[8] | [8] |
Experimental Protocols
Dextran Sodium Sulfate (DSS)-Induced Colitis Model
This protocol is based on studies evaluating the efficacy of cysteine prodrugs in a model of inflammatory bowel disease.[5][6]
-
Animals: Institute for Cancer Research (ICR) mice are used.
-
Acclimation: Animals are acclimated for a standard period with free access to food and water.
-
Treatment Groups:
-
Group A: Vehicle control (chow supplemented with vehicle).
-
Group B: 2-(RS)-n-propylthiazolidine-4(R)-carboxylic-acid (PTCA) incorporated into chow.
-
Group C: D-ribose-L-cysteine (RibCys) incorporated into chow.
-
Group D: L-cysteine-glutathione mixed sulfide (CySSG) incorporated into chow.
-
-
Induction of Colitis: After 3 days of the supplemented diet, colitis is induced by administering DSS in the drinking water.
-
Endpoint Analysis: Mice are monitored for weight loss and clinical signs of colitis. At the end of the study period, colonic tissues are collected for histological analysis, and blood and liver samples are collected for measurement of inflammatory cytokines (e.g., IL-6, IL-12, TNF-α) and hepatic glutathione (GSH) levels. Immunohistochemistry and Western blot analyses are performed to assess macrophage-specific markers (e.g., COX-2, CD68).
D-galactose-Induced Aging Model
This protocol is based on studies investigating the neuroprotective effects of S-substituted cysteine derivatives.[1]
-
Animals: C57BL/6 mice are used.
-
Induction of Aging: D-galactose is administered to induce an accelerated aging phenotype.
-
Treatment Groups:
-
Control Group: Vehicle administration.
-
D-galactose Group: Administration of D-galactose.
-
Test Compound Groups: Co-administration of D-galactose and S-allyl cysteine, S-ethyl cysteine, or S-propyl cysteine.
-
-
Endpoint Analysis: After the treatment period, brain tissues are harvested. Levels of amyloid-beta peptides (Aβ(1-40) and Aβ(1-42)), mRNA expression of β-amyloid precursor protein (APP) and β-site APP cleavage enzyme 1 (BACE1), and neprilysin are measured. Markers of oxidative stress (reactive oxygen species, protein carbonyls) and antioxidant enzyme activities (glutathione peroxidase, superoxide dismutase, catalase) are also assessed.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of S-substituted cysteine derivatives and cysteine prodrugs are primarily attributed to their ability to replenish intracellular cysteine levels, thereby boosting the synthesis of the major endogenous antioxidant, glutathione (GSH).
Caption: Cysteine Prodrug Metabolism and Cellular Protection.
The diagram above illustrates the general mechanism by which cysteine prodrugs, including potentially this compound, exert their protective effects. Following cellular uptake, the prodrug is converted to L-cysteine, which then serves as a precursor for glutathione (GSH) synthesis. Increased GSH levels enhance the cell's capacity to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress and downstream inflammatory signaling pathways, ultimately leading to cellular protection.
Caption: General Workflow for In Vivo Efficacy Studies.
This workflow outlines the key steps involved in conducting in vivo efficacy studies for compounds like this compound and its analogs. The process begins with the selection of an appropriate animal model, followed by randomization into treatment groups, administration of the test compounds, induction of the disease state, monitoring of clinical parameters, and finally, endpoint data collection and analysis.
Conclusion
While direct in vivo efficacy data for this compound is limited, the extensive research on related S-substituted cysteine analogs and prodrugs provides a strong rationale for its investigation as a potential therapeutic agent. The comparative data presented in this guide highlight the promise of this class of compounds in mitigating conditions associated with oxidative stress and inflammation, particularly in the context of neurodegenerative and inflammatory diseases. Further preclinical studies are warranted to elucidate the specific pharmacokinetic and pharmacodynamic properties of this compound and to establish its efficacy and safety profile in relevant animal models. The experimental protocols and mechanistic insights provided herein offer a foundation for the design of such future investigations.
References
- 1. s-Allyl cysteine, s-ethyl cysteine, and s-propyl cysteine alleviate β-amyloid, glycative, and oxidative injury in brain of mice treated by D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace at EWHA: Neuroprotective effects of S-allyl-L-cysteine against ischemic damage in in vitro and in vivo models [dspace.ewha.ac.kr]
- 3. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity. 2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity evaluations of L-cysteine and Procysteine, a cysteine prodrug, given once intravenously to neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for S-p-Methylbenzyl-L-cysteine Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methodologies applicable to the detection and quantification of S-p-Methylbenzyl-L-cysteine, a key compound in various research and pharmaceutical development contexts. Due to a lack of direct cross-validation studies for this compound, this document leverages data from validated methods for structurally similar S-substituted cysteine derivatives to provide a comprehensive comparison. The presented data and protocols aim to assist researchers in selecting the most appropriate analytical technique for their specific needs, considering factors such as required sensitivity, sample matrix, and available instrumentation.
Comparative Performance of Analytical Methods
The selection of an analytical method is a critical step in drug development and research, directly impacting the quality and reliability of the obtained data. The following table summarizes the quantitative performance of various techniques used for the analysis of S-substituted cysteine derivatives, offering a baseline for what can be expected for the analysis of this compound.
| Analytical Technique | Analyte(s) | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) |
| LC-MS/MS | S-methyl-l-cysteine (SMC) & S-methyl-l-cysteine sulfoxide (SMCSO) | Human Plasma & Urine | r² > 0.9987[1][2][3][4] | Plasma: 0.04 µM (SMC), 0.02 µM (SMCSO); Urine: 0.08 µM (SMC), 0.03 µM (SMCSO)[1][2][3][4] | Not Specified | Intra-day: <10%, Inter-day: <20%[1][2][3][4] |
| LC-MS/MS | S-allyl-L-cysteine (SAC) | Rat Plasma | 5 - 2,500 ng/mL (r² ≥ 0.999) | Not Specified | 5.0 ng/mL[5] | Intra- & Inter-day: <6.0%[5] |
| Chiral UHPLC-MS | D- & L-cysteine | Biological Samples | D-cys: 0.05-0.50 mg/L; L-cys: 0.11-0.56 mg/L | D-cys: 0.02 mg/L; L-cys: 0.04 mg/L | D-cys: 0.05 mg/L; L-cys: 0.11 mg/L | Repeatability & Intermediate Precision: <4.0%[6] |
| GC-MS | S-benzyl-N-acetylcysteine (SBAC) | Human Urine | 0.2 - 5.0 mg/L (r = 0.986)[7] | Not Specified | Not Specified | Not Specified |
| GC-MS | S-methyl-L-cysteine sulfoxide & S-propyl-L-cysteine sulfoxide | Onion Extract | Not Specified | 0.3 ng/injection & 1.8 ng/injection, respectively[8] | Not Specified | Not Specified |
| RP-HPLC-UV | N-acetyl-L-cysteine (NAC) & N,N'-Diacetyl-L-Cystine (Di-NAC) | Cell Culture Media | R = 1.00 for both[9] | NAC: 0.0001 mg/ml; Di-NAC: 0.00015 mg/ml[9] | NAC: 0.00018 mg/ml; Di-NAC: 0.00045 mg/ml[9] | Not Specified |
| Capillary Electrophoresis | S-carboxymethyl-L-cysteine & metabolites | Human Urine | Not Specified | 0.03 mg/mL (CZE)[10] | Not Specified | Not Specified |
| Cyclic Voltammetry | L-cysteine | Phosphate Buffer | 10–50 x10⁻³ M (R² = 0.9752)[11] | 0.192 x10⁻² M[11] | 0.582 x10⁻² M[11] | < 1.12%[11] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are protocols derived from existing literature for similar compounds, which can be adapted for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for S-Alkyl-L-Cysteine Derivatives
This method is highly sensitive and selective, making it suitable for complex biological matrices.
Sample Preparation (Rat Plasma) [5]
-
To a plasma sample, add a deproteinizing agent such as methanol containing 0.6% acetic acid.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
Chromatographic Conditions [5]
-
Column: Mixed-mode reversed-phase and cation-exchange column (e.g., containing C18 silica particles and sulfonic acid cation-exchange particles).
-
Mobile Phase: A mixture of 2 mM ammonium acetate buffer (pH 3.5) and acetonitrile (75:25, v/v).
-
Flow Rate: As optimized for the specific column dimensions.
-
Injection Volume: Typically 5-20 µL.
Mass Spectrometry Detection [5]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition (for S-allyl-L-cysteine): m/z 162.0 → 145.0.
Gas Chromatography-Mass Spectrometry (GC-MS) for S-Alkyl-Cysteine Derivatives
GC-MS is a robust technique, often requiring derivatization for non-volatile analytes like amino acids.
Sample Preparation and Derivatization (Human Urine) [7]
-
Acidify urine samples to approximately pH 2.
-
Extract the analyte using a suitable organic solvent like ethyl acetate.
-
Evaporate the organic solvent to dryness.
-
Derivatize the residue to form a volatile ester (e.g., methyl ester using HCl-methanol) by heating at 60°C for 20 minutes.
-
Reconstitute the derivatized sample in a suitable solvent for GC-MS injection.
-
Column: A nonpolar capillary column.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless or as optimized.
-
Temperature Program: An appropriate temperature gradient to separate the derivatized analytes.
-
Ionization Mode: Electron Impact (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
A widely accessible and reliable method for the quantification of compounds with a suitable chromophore.
Sample Preparation (Cell Culture Media) [9]
-
Dilute the sample with the mobile phase to the desired concentration.
-
Filter the sample through a 0.45 µm filter before injection.
Chromatographic Conditions [9]
-
Column: C18 column (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, S-5 µm, 12 nm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 4:96 v/v) containing 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
UV Detection Wavelength: 212 nm.
Visualizing the Analytical Workflow
Understanding the sequence of operations is fundamental for method implementation and troubleshooting.
Caption: General experimental workflow for the analysis of this compound.
Selecting the Right Analytical Tool
The choice of an analytical method depends on a multitude of factors specific to the research question and available resources.
Caption: Decision tree for selecting an analytical method for cysteine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards [nwkrs.dspace-express.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simple method of methylation for gas chromatographic analysis of S-benzyl-N-acetylcysteine, a metabolite of toluene, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of S-methyl-, S-propyl-, and S-propenyl-L-cysteine sulfoxides by gas chromatography-mass spectrometry after tert-butyldimethylsilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.insights.bio [cdn.insights.bio]
- 10. Capillary electrophoretic determination of S-carboxymethyl-L-cysteine and its major metabolites in human urine: feasibility investigation using on-column detection of non-derivatized solutes in capillaries with minimal electroosmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciensage.info [sciensage.info]
Unraveling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of S-p-Methylbenzyl-L-cysteine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to significant interest in the modification of natural compounds, such as the amino acid L-cysteine. S-substituted L-cysteine derivatives, in particular, have emerged as a promising class of molecules with diverse biological activities, including antioxidant, enzyme inhibition, and cytotoxic effects against cancer cells.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of S-p-Methylbenzyl-L-cysteine and its analogs, drawing insights from closely related S-aryl and S-alkyl cysteine derivatives. By examining the impact of structural modifications on their biological activity, we aim to provide a framework for the rational design of more potent and selective anticancer drug candidates.
Comparative Analysis of Biological Activity
While comprehensive SAR studies focusing exclusively on a broad range of this compound analogs are limited in publicly available literature, valuable insights can be gleaned from studies on structurally similar compounds, such as S-trityl-L-cysteine (STLC) and S-allyl-L-cysteine derivatives. These studies serve as a valuable proxy for understanding how modifications to the S-substituent of L-cysteine can modulate anticancer activity.
S-trityl-L-cysteine (STLC) Analogs as Inhibitors of Mitotic Kinesin Eg5
A significant body of research has focused on the SAR of STLC and its analogs as inhibitors of the human mitotic kinesin Eg5, a promising target for cancer chemotherapy.[2][3] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptotic cell death in cancer cells.[2][3]
An initial SAR study on STLC analogs revealed that substitutions on the phenyl rings of the trityl group significantly influence inhibitory activity. The most effective compounds featured substitutions at the para-position of one of the phenyl rings.[2] This finding is directly relevant to this compound, which possesses a methyl group at the para-position of its benzyl ring.
| Compound/Analog | Modification | Target | In Vitro Activity (Ki app) | Cellular Activity (EC50, Mitotic Arrest) |
| S-trityl-L-cysteine (STLC) | Trityl group at sulfur | Kinesin Eg5 | Potent | Induces mitotic arrest |
| STLC Analog | para-substitution on one phenyl ring | Kinesin Eg5 | ~100 nM | ~200 nM |
Table 1: Summary of SAR data for S-trityl-L-cysteine analogs as Eg5 inhibitors. This data highlights the importance of substitution patterns on the aromatic rings for biological activity.[2]
S-allyl-L-cysteine Ester-Caffeic Acid Amide Hybrids
Studies on hybrid molecules incorporating S-allyl-cysteine have also provided valuable SAR data. A series of S-allyl-cysteine ester-caffeic acid amide hybrids were synthesized and evaluated for their anticancer activity against the SW480 human colon adenocarcinoma cell line.[4]
The SAR analysis of these hybrids indicated that the presence of hydroxyl groups on the caffeic acid moiety increased the cytotoxic activity. However, there was no clear correlation between the antitumor properties and the length of the alkyl ester chain on the cysteine moiety.[4]
| Compound ID | S-allyl cysteine ester modification | Caffeic acid amide modification | IC50 (µM) against SW480 cells (48h) | Selectivity Index (SI) |
| 9c | Propyl ester | 3,4-dihydroxy (caffeic) | 110 | >90.91 |
| 9b | Ethyl ester | 3,4-dihydroxy (caffeic) | 120 | >83.33 |
| 9e | Pentyl ester | 3,4-dihydroxy (caffeic) | 120 | >83.33 |
| 9a | Methyl ester | 3,4-dihydroxy (caffeic) | 120 | 1.5 |
| 6e | Pentyl ester | 4-hydroxy-3-methoxy | 180 | 10.3 |
Table 2: In vitro anticancer activity of S-allyl cysteine ester-caffeic acid amide hybrids. The data illustrates the impact of modifications on both the cysteine and the conjugated moiety on cytotoxicity and selectivity.[4]
Experimental Protocols
To facilitate the replication and further exploration of these findings, detailed experimental methodologies for key experiments are provided below.
Synthesis of S-allyl-L-cysteine
A common method for the synthesis of S-allyl-L-cysteine involves the alkylation of L-cysteine with allyl bromide.[4][5]
Procedure:
-
L-cysteine hydrochloride (e.g., 1 g, 6.34 mmol) is dissolved in 2M ammonium hydroxide (e.g., 20 mL).[4][5]
-
Allyl bromide (e.g., 1.15 g, 823 µL, 9.51 mmol) is added to the solution.[4][5]
-
The resulting mixture is stirred at room temperature for approximately 20 hours.[4][5]
-
The reaction mixture is then concentrated to precipitate the product as a white solid.[4][5]
-
The solid is filtered, washed with ethanol, and dried under reduced pressure.[4][5]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Procedure:
-
Cancer cells (e.g., SW480) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
Following treatment, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated to allow the formazan crystals to form.
-
The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
Kinesin Eg5 ATPase Inhibition Assay
The inhibitory activity of compounds against the ATPase activity of Eg5 can be measured using a malachite green-based assay that detects the release of inorganic phosphate.
Procedure:
-
The Eg5 motor domain is incubated with microtubules in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of inorganic phosphate released is quantified by adding a malachite green reagent and measuring the absorbance at a specific wavelength.
-
The inhibitory potency (e.g., Ki) is calculated by fitting the data to appropriate enzyme inhibition models.[2]
Visualizing Methodologies and Pathways
To provide a clearer understanding of the experimental workflows and biological contexts, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship of S-trityl-L-cysteine analogues as inhibitors of the human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in-vitro Evaluation of S-allyl Cysteine Ester - Caffeic Acid Amide Hybrids as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promising Hybrids Derived from S-Allylcysteine and NSAIDs Fragments against Colorectal Cancer: Synthesis, In-vitro Evaluation, Drug-Likeness and In-silico ADME/tox Studies - PMC [pmc.ncbi.nlm.nih.gov]
S-p-Methylbenzyl-L-cysteine: A Comparative Analysis of its Potential as a Cysteine Protease Inhibitor
For Immediate Release
[City, State] – [Date] – In the competitive landscape of enzyme inhibitor development, S-p-Methylbenzyl-L-cysteine has been identified as a compound of interest for its potential to inhibit cysteine proteases, a class of enzymes implicated in a wide range of physiological and pathological processes. This guide provides a head-to-head comparison of this compound with other known enzyme inhibitors, focusing on the available information regarding its activity against the cysteine proteases papain and cathepsins.
Introduction to this compound
This compound is a derivative of the amino acid L-cysteine. Its structure, featuring a methylbenzyl group attached to the sulfur atom, is suggestive of its potential to interact with the active sites of cysteine proteases. These enzymes, which include the well-characterized papain and the medically relevant cathepsins, play crucial roles in protein turnover, immune responses, and disease progression.
Comparative Landscape of Cysteine Protease Inhibitors
The field of cysteine protease inhibition is populated by a diverse array of molecules, ranging from natural products to synthetic compounds. These inhibitors are broadly classified based on their mechanism of action (reversible or irreversible) and their chemical nature. A direct quantitative comparison of this compound with established inhibitors is hampered by the absence of published IC50 or Ki values for this specific compound. However, a general comparison can be framed by considering the classes of known inhibitors for papain and cathepsins.
Table 1: General Comparison of Cysteine Protease Inhibitor Classes
| Inhibitor Class | Examples | General Potency | Mechanism of Action |
| Peptidyl Aldehydes | Leupeptin, Calpeptin | Potent, often in the nanomolar range | Reversible, covalent |
| Peptidyl Vinyl Sulfones | K777 | Potent, irreversible | Irreversible, covalent |
| Epoxysuccinates | E-64 | Broad-spectrum, irreversible | Irreversible, covalent |
| Nitriles | Odanacatib | Potent and selective | Reversible, covalent |
| Natural Protein Inhibitors | Cystatins, SteMins | High affinity, potent | Reversible, non-covalent |
| S-substituted Cysteines | This compound | Data not available | Presumed to be competitive |
Signaling Pathways and Experimental Design
The inhibition of cysteine proteases like cathepsins can have significant effects on various cellular signaling pathways. For instance, cathepsins are involved in antigen presentation, apoptosis, and extracellular matrix remodeling, processes critical in immunology and oncology.
To evaluate the inhibitory potential of this compound and compare it with known inhibitors, a standardized experimental workflow is essential.
Experimental Workflow for Comparative Inhibitor Analysis
Cathepsin Signaling Pathway in Cancer
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of enzyme inhibitors. Below are generalized protocols for papain and cathepsin inhibition assays that can be adapted for the evaluation of this compound.
Papain Inhibition Assay
Objective: To determine the inhibitory effect of this compound on papain activity.
Materials:
-
Papain (from Carica papaya)
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
Assay buffer: 100 mM sodium phosphate, pH 6.2, containing 1 mM EDTA and 2 mM DTT
-
This compound
-
Known papain inhibitor (e.g., E-64) as a positive control
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a stock solution of papain in the assay buffer.
-
Prepare serial dilutions of this compound and the control inhibitor in the assay buffer.
-
In a 96-well plate, add 50 µL of the papain solution to each well.
-
Add 50 µL of the serially diluted inhibitors or buffer (for the uninhibited control) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the substrate solution to each well.
-
Monitor the change in absorbance at 253 nm (for BAEE) or fluorescence (Ex/Em for AMC substrate) over time.
-
Calculate the initial reaction velocities and determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cathepsin Inhibition Assay
Objective: To determine the inhibitory effect of this compound on cathepsin (e.g., Cathepsin L) activity.
Materials:
-
Recombinant human Cathepsin L
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
Assay buffer: 100 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT
-
This compound
-
Known cathepsin L inhibitor (e.g., Z-FY(t-Bu)-DMK) as a positive control
-
96-well black microplate
-
Fluorometer
Procedure:
-
Activate the pro-cathepsin L to its mature form according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound and the control inhibitor in the assay buffer.
-
In a 96-well plate, add 50 µL of the activated cathepsin L solution to each well.
-
Add 50 µL of the serially diluted inhibitors or buffer to the respective wells.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 100 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths kinetically for 30 minutes.
-
Determine the reaction rates from the linear portion of the kinetic curves.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the papain assay.
Conclusion
This compound presents a chemical scaffold with the potential for cysteine protease inhibition. However, a comprehensive understanding of its efficacy requires direct comparative studies against established inhibitors. The experimental frameworks provided in this guide offer a starting point for researchers to quantitatively assess its inhibitory activity against key enzymes like papain and cathepsins. Such studies are essential to elucidate the therapeutic and research potential of this compound in the ever-evolving field of enzyme modulation.
Illuminating the Therapeutic Target of S-p-Methylbenzyl-L-cysteine: A Comparative Analysis of Cysteine Cathepsin Inhibition
For Immediate Release
This guide provides a comprehensive comparison of S-p-Methylbenzyl-L-cysteine's potential therapeutic target, focusing on cysteine cathepsins. While direct and extensive experimental data for this compound is emerging, this document aggregates current understanding and draws comparisons with other known cathepsin inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals.
Cathepsins, a group of proteases, are crucial for various physiological processes, including protein degradation and immune responses.[1] Their dysregulation has been implicated in numerous diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] Cysteine cathepsins, in particular, are a focus of therapeutic intervention due to their role in disease progression.[3] S-substituted L-cysteine derivatives have shown potential as inhibitors of these enzymes, making this compound a compound of significant interest.
Comparative Efficacy of Cysteine Cathepsin Inhibitors
To contextualize the potential of this compound, it is essential to compare its anticipated inhibitory profile with that of established cathepsin inhibitors. The following table summarizes the inhibitory concentrations (IC50) of various compounds against different cathepsin isoforms.
| Inhibitor | Target Cathepsin(s) | IC50 (nM) | Notes |
| E-64 | Pan-Cysteine Cathepsin | ~9 (for papain) | A widely used, irreversible inhibitor of most cysteine proteases.[4][5] |
| CA-074 | Cathepsin B | 2 - 5 | A potent and specific inhibitor of Cathepsin B.[4][6] |
| Z-FL-COCHO (LY3000328) | Cathepsin S | 1.67 (murine), 7.7 (human) | A potent and selective inhibitor of Cathepsin S.[4] |
| Z-Phe-Phe-H | Cathepsin L | 0.74 | A highly potent peptide-based inhibitor of Cathepsin L, demonstrating over 90-fold selectivity over Cathepsin B.[5] |
| NCO-700 | Cathepsin B | 800 | A dual inhibitor of Cathepsin B and calpain.[4] |
| Z-Arg-Lys-AOMK | Cathepsin B | 20 (at pH 7.2) | A potent, irreversible inhibitor with pH-dependent activity, showing significantly less efficacy at acidic pH (IC50 = 1500 nM at pH 4.6).[7] |
Note: IC50 values can vary depending on the specific assay conditions.
Deciphering the Mechanism: Cysteine Cathepsin Inhibition
Cysteine cathepsins are characterized by a catalytic dyad in their active site, most commonly involving a cysteine and a histidine residue.[8] The inhibitory mechanism of many small molecules, including putative S-substituted L-cysteine inhibitors, involves the formation of a covalent bond with the thiol group of the active site cysteine, thereby irreversibly inactivating the enzyme.[1]
dot
Caption: Covalent inhibition of a cysteine cathepsin.
Experimental Protocols
Cathepsin Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound against a specific cathepsin isoform using a fluorogenic substrate.
Materials:
-
Purified recombinant human cathepsin (e.g., Cathepsin B, L, or S)
-
Fluorogenic cathepsin substrate (e.g., Z-RR-AMC for Cathepsin B, Z-VVR-AFC for Cathepsin S, Ac-FR-AFC for Cathepsin L)[9]
-
Assay buffer (e.g., 0.1 M sodium acetate, pH 5.5, containing DTT and EDTA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Known inhibitor as a positive control (e.g., E-64)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In the microplate, add the diluted test compounds, positive control, and a DMSO control to respective wells.
-
Add the purified cathepsin enzyme to all wells except for the negative control (blank) wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.[9]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
dot
Caption: Workflow for cathepsin inhibition assay.
Logical Framework for Therapeutic Target Validation
Confirming a therapeutic target involves a multi-faceted approach, starting from initial identification and culminating in preclinical and clinical validation.
dot
Caption: Target validation logical framework.
References
- 1. What are Cathepsin inhibitors and how do they work? [synapse.patsnap.com]
- 2. news-medical.net [news-medical.net]
- 3. Cysteine Cathepsins Inhibition Affects Their Expression and Human Renal Cancer Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Neutral pH-Selective Inhibition of Cytosolic Cathepsin B: A Novel Drug Targeting Strategy for Traumatic Brain Injury and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of human cathepsins using Expi293™ mammalian cell expression system for off‐target activity of cysteine protease inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cysteine Derivatives in Oxidative Stress Reduction: The Case of N-acetylcysteine and the Data Gap on S-p-Methylbenzyl-L-cysteine
For Immediate Release
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in numerous diseases. Consequently, the development of effective antioxidant compounds is a major focus of biomedical research. Cysteine derivatives, which can support the body's endogenous antioxidant systems, are a prominent class of therapeutic candidates. N-acetylcysteine (NAC), a well-established compound, is widely used both clinically and in research for its potent antioxidant and mucolytic properties.[1] This guide seeks to compare the performance of NAC with another cysteine derivative, S-p-Methylbenzyl-L-cysteine (MeBnCys), in reducing oxidative stress.
However, a comprehensive review of the current scientific literature reveals a significant data gap for this compound. While commercially available for research purposes and noted for potential antioxidant and enzyme-inhibiting properties, there is a notable absence of published experimental data quantifying its effects on oxidative stress markers.[2] In contrast, NAC has been extensively studied for decades.
Therefore, this guide will provide a detailed analysis of N-acetylcysteine's efficacy, supported by experimental data and methodologies, while highlighting the current lack of comparable data for this compound. This serves to inform researchers, scientists, and drug development professionals on the well-documented profile of NAC and to underscore the need for future research into less-characterized derivatives like MeBnCys.
Section 1: N-acetylcysteine (NAC) - Mechanisms and Efficacy
N-acetylcysteine is a versatile antioxidant with a multi-faceted mechanism of action against oxidative stress.[3] Its primary roles include acting as a direct scavenger of free radicals and, more importantly, serving as a precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in cells.[1][4]
Mechanisms of Action
-
Glutathione Precursor: NAC is deacetylated in the body to yield L-cysteine, which is the rate-limiting amino acid for the synthesis of GSH.[5] By replenishing intracellular cysteine levels, NAC boosts the production of GSH, which directly neutralizes ROS and is a critical cofactor for antioxidant enzymes like glutathione peroxidase.[6]
-
Direct ROS Scavenging: The thiol (sulfhydryl) group in NAC can directly donate a hydrogen atom to neutralize various reactive oxygen species.[1]
-
Modulation of Inflammatory Pathways: NAC has been shown to inhibit the activation of pro-inflammatory pathways such as NF-κB, which can be triggered by oxidative stress.[7]
-
Activation of the Nrf2 Pathway: NAC can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including those involved in glutathione synthesis and recycling.[8]
Signaling Pathway: Nrf2 Activation by NAC
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Oxidative stress or the presence of Nrf2 activators like NAC can modify cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of protective genes.
Quantitative Data on Efficacy
The following tables summarize data from various studies investigating the effect of NAC on key markers of oxidative stress.
Table 1: Effect of NAC on Lipid Peroxidation and ROS
| Model System | Stressor | NAC Concentration/Dose | Outcome Measure | Result (% change vs. stressed control) | Reference |
| Rat Brain Tissue | Acetamiprid (5 mg/kg) | 160 mg/kg | MDA Level | ↓ 30.6% | [6] |
| Human Kidney Cells (HK-2) | TGHQ | 1-5 mM | ROS Production | Significant Inhibition | [9] |
| Human T Lymphocytes | Chronic Renal Failure | 10 mM (in vitro) | Intracellular ROS | Significant Decrease | [10] |
Table 2: Effect of NAC on Endogenous Antioxidants
| Model System | Stressor | NAC Concentration/Dose | Outcome Measure | Result (% change vs. stressed control) | Reference |
| Rat Brain Tissue | Acetamiprid (5 mg/kg) | 160 mg/kg | GSH Level | ↑ 25.5% | [6] |
| Rat Liver Tissue | Acetamiprid (5 mg/kg) | 160 mg/kg | GSH Level | ↑ 32.8% | [6] |
| Balb/cA Mice | N/A | 1 g/kg diet | Liver GSH | ↑ 174.6% (vs. control) | [11] |
| Balb/cA Mice | N/A | 1 g/kg diet | Kidney Catalase Activity | ↑ (Significant) | [11] |
| Balb/cA Mice | N/A | 1 g/kg diet | Liver GPx Activity | ↑ (Significant) | [11] |
MDA: Malondialdehyde; ROS: Reactive Oxygen Species; TGHQ: 2,3,5-Tris(glutathion-S-yl)-hydroquinone; GSH: Reduced Glutathione; GPx: Glutathione Peroxidase.
Section 2: this compound (MeBnCys)
This compound is a derivative of L-cysteine where a p-methylbenzyl group is attached to the sulfur atom. While catalog listings suggest it may possess antioxidant properties and could be a candidate for drug development targeting oxidative stress-related diseases, published, peer-reviewed studies providing experimental evidence are currently lacking.[2] Research on structurally similar compounds, such as S-methyl-L-cysteine (SMC), has demonstrated antioxidant effects, including the ability to increase GSH levels and reduce lipid peroxidation.[6] However, these findings cannot be directly extrapolated to MeBnCys due to differences in molecular structure which can significantly alter bioavailability, metabolism, and efficacy.
Section 3: Experimental Protocols
The data presented for NAC is derived from standard, validated assays for measuring oxidative stress. Below are detailed methodologies for the key experiments cited.
Measurement of Malondialdehyde (MDA)
This assay quantifies lipid peroxidation by measuring MDA, a major secondary product.
-
Principle: The thiobarbituric acid reactive substances (TBARS) assay is used. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex.
-
Procedure:
-
Homogenize tissue samples in a suitable buffer (e.g., KCl solution).
-
Add a solution of TBA and an acid (e.g., trichloroacetic acid, TCA) to the homogenate.
-
Incubate the mixture at 95°C for 60 minutes to allow for color development.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.[6]
-
Measurement of Intracellular ROS
This protocol uses a fluorescent probe to detect overall ROS levels within cells.
-
Principle: The probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent compound. Inside the cell, esterases cleave the acetate groups, trapping DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Culture cells to the desired confluence.
-
Treat cells with the experimental compound (e.g., NAC) followed by the oxidative stressor.
-
Wash the cells with a phosphate-buffered saline (PBS).
-
Load the cells with DCFH-DA (e.g., 10 µM) in serum-free media and incubate in the dark (e.g., 37°C for 30 minutes).
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation/emission wavelengths of ~485/530 nm.[9][10]
-
Measurement of Reduced Glutathione (GSH)
This assay determines the concentration of the key antioxidant, GSH.
-
Principle: Based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), and oxidized glutathione (GSSG).
-
Procedure:
-
Prepare a protein-free extract from tissue homogenate or cell lysate by precipitating proteins with an acid (e.g., metaphosphoric acid or TCA).
-
Centrifuge to collect the supernatant.
-
Add the supernatant to a reaction mixture containing phosphate buffer and DTNB.
-
Allow the reaction to proceed for 5-10 minutes at room temperature.
-
Measure the absorbance of the yellow product at 412 nm.
-
Calculate the GSH concentration using a standard curve prepared with known concentrations of GSH.[6]
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the antioxidant potential of a test compound in a cell-based model of oxidative stress.
Conclusion
N-acetylcysteine stands as a well-characterized antioxidant with robust efficacy in mitigating oxidative stress, primarily by replenishing the master antioxidant glutathione and activating the protective Nrf2 pathway. The wealth of available data, supported by standardized experimental protocols, provides a strong foundation for its continued use and investigation in oxidative stress-related pathologies.
Conversely, this compound remains an enigmatic compound in this context. While its structure suggests potential antioxidant activity, the absence of published, peer-reviewed experimental data makes any comparison with NAC speculative. This significant knowledge gap presents a clear opportunity for future research. A systematic evaluation of MeBnCys using the established protocols outlined in this guide would be a valuable first step in determining its potential as a novel therapeutic agent for combating oxidative stress. Until such data becomes available, NAC remains the benchmark cysteine derivative in this field.
References
- 1. A Review on Various Uses of N-Acetyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 42294-52-0 [smolecule.com]
- 3. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. healthaid.co.uk [healthaid.co.uk]
- 5. Antioxidant, histopathological and biochemical outcomes of short-term exposure to acetamiprid in liver and brain of rat: The protective role of N-acetylcysteine and S-methylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. scispace.com [scispace.com]
- 11. Effect of S-Methyl-L-Cysteine on Oxidative Stress, Inflammation and Insulin Resistance in Male Wistar Rats Fed with High Fructose Diet - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of S-p-Methylbenzyl-L-cysteine's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
S-p-Methylbenzyl-L-cysteine (MeBnCys) is a derivative of the amino acid L-cysteine, characterized by the attachment of a p-methylbenzyl group to the sulfur atom. This modification confers specific biological activities that are of interest in pharmacological research, particularly in the fields of oncology and oxidative stress-related diseases. This guide provides a comparative assessment of the biological effects of MeBnCys and related cysteine derivatives, supported by experimental data from existing literature. Due to a lack of direct comparative studies involving this compound in the available literature, this guide utilizes data from structurally similar S-substituted cysteine derivatives to provide a framework for assessing its potential biological specificity.
Comparative Analysis of Biological Activities
The biological effects of S-substituted cysteine derivatives, such as S-allyl-L-cysteine (SAC) and N-acetylcysteine (NAC), are often attributed to their antioxidant, enzyme inhibitory, and pro-apoptotic properties. The specificity of these effects is crucial for their therapeutic potential, as it determines their efficacy and potential off-target effects.
Cytotoxicity in Cancer Cell Lines
S-substituted cysteine derivatives have demonstrated cytotoxic effects against various cancer cell lines. This activity is often mediated through the induction of apoptosis. A key indicator of a compound's cytotoxic potency is its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cell population.
Table 1: Comparative Cytotoxicity (IC50) of S-Allyl-L-cysteine (SAC) in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (mM) | Incubation Time (h) |
| S-Allyl-L-cysteine (SAC) | T24 | Bladder Cancer | ~10 | 48 |
| S-Allyl-L-cysteine (SAC) | T24R2 (cisplatin-resistant) | Bladder Cancer | ~10 | 48 |
| S-Allyl-L-cysteine (SAC) | SJ-N-KP | Neuroblastoma | ~5 | 48[1] |
| S-Allyl-L-cysteine (SAC) | IMR-5 | Neuroblastoma | ~5 | 48[1] |
| S-Allyl-L-cysteine (SAC) | HCC827 | Lung Cancer | ~20 | 72[2] |
| S-Allyl-L-cysteine (SAC) | NCI-H1975 | Lung Cancer | ~20 | 72[2] |
| S-Allyl-L-cysteine (SAC) | MCF-7 | Breast Cancer | >2.24 | 48[3] |
| S-Allyl-L-cysteine (SAC) | MDA-MB-231 | Breast Cancer | 4.50 | 24[4] |
Note: The cytotoxicity of SAC can vary significantly depending on the cell line and experimental conditions.
Antioxidant Activity
The antioxidant capacity of cysteine derivatives is a key aspect of their biological profile. This activity is often assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The IC50 value in these assays represents the concentration of the antioxidant required to scavenge 50% of the free radicals.
Direct comparative antioxidant data for this compound is limited. However, studies on related compounds provide insights into their relative antioxidant potential.
Table 2: Comparative Antioxidant Activity (IC50) of Cysteine Derivatives
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| S-Allyl-L-cysteine (SAC) | > 5000 | > 5000 |
| Caffeic Acid | 10.32 | 4.54 |
| Ascorbic Acid | 10.98 | 5.33 |
| Quercetin | 2.55 | 2.89 |
Data for SAC, Caffeic Acid, Ascorbic Acid, and Quercetin from a comparative study illustrates the relatively weak direct radical scavenging activity of SAC compared to other well-known antioxidants[5].
Enzyme Inhibition
S-substituted cysteine derivatives are known to inhibit certain enzymes, particularly cysteine proteases like papain and cathepsins. The inhibitory potential is quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Specific Ki or IC50 values for this compound were not found in the reviewed literature. However, the general mechanism of inhibition for cysteine proteases involves the interaction of the inhibitor with the active site cysteine residue.
Table 3: Qualitative Comparison of Enzyme Inhibition
| Compound | Target Enzyme | Inhibition |
| This compound | Papain, Cathepsins | Reported to be an inhibitor |
| General Cysteine Protease Inhibitors | Papain, Cathepsin B | Reversible or irreversible inhibition |
Experimental Protocols
To facilitate further research and a direct comparison of this compound with other compounds, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DPPH Radical Scavenging Assay
This assay measures the hydrogen-donating antioxidant capacity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
This compound and other test compounds dissolved in a suitable solvent (e.g., methanol or DMSO)
-
Ascorbic acid or Trolox as a positive control
-
96-well plates or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compounds and the positive control.
-
In a 96-well plate, add a specific volume of the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: ((A_control - A_sample) / A_control) * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentration.
Western Blot Analysis for Apoptosis and MAPK Signaling Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Logical Relationships
The biological effects of S-substituted cysteine derivatives are often mediated through the modulation of intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate key pathways potentially influenced by these compounds.
Caption: Experimental workflow for assessing biological effects.
Caption: Intrinsic apoptosis pathway modulation.
References
- 1. Aged garlic extract and its constituent, S-allyl-L-cysteine, induce the apoptosis of neuroblastoma cancer cells due to mitochondrial membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-allylcysteine induces cytotoxic effects in two human lung cancer cell lines via induction of oxidative damage, downregulation of Nrf2 and NF-κB, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of S-Allyl –L-Cysteine on MCF-7 Cell Line 3-Mercaptopyruvate Sulfurtransferase/Sulfane Sulfur System, Viability and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Benchmarking the stability of S-p-Methylbenzyl-L-cysteine against similar compounds
For researchers and professionals in drug development, the stability of a compound is a critical parameter influencing its viability as a therapeutic agent. This guide provides a comparative analysis of the stability of S-p-Methylbenzyl-L-cysteine against structurally similar compounds, supported by available data and detailed experimental protocols for further investigation.
This compound, a derivative of the amino acid L-cysteine, has garnered interest for its potential biological activities, including antioxidant and enzyme-inhibiting properties.[1] Understanding its stability profile is paramount for its development and application. This guide benchmarks its stability against related S-substituted L-cysteine derivatives, offering insights into its degradation pathways and a framework for customized stability-indicating assays.
Comparative Stability Profile
While direct comparative studies detailing the degradation kinetics of this compound alongside its analogs under varied conditions are not extensively available in public literature, we can compile existing data and infer relative stability based on structural similarities. This compound has been noted for its enhanced thermal stability compared to the parent amino acid, L-cysteine.
| Compound | Thermal Stability | pH Stability | Enzymatic Stability | Oxidative Stability |
| This compound | Stable up to approximately 195°C.[2] | Data not available. Expected to be stable in acidic and neutral pH, with potential for degradation under strongly basic conditions. | Susceptible to degradation by Cysteine S-conjugate β-lyases.[3][4][5] | Aryl sulfides are relatively stable under oxidizing conditions compared to alkyl sulfides.[6] |
| S-benzyl-L-cysteine | Melting point with decomposition at 214°C. | Data not available. Similar to this compound, stability is expected to decrease in highly alkaline conditions. | Known substrate for Cysteine S-conjugate β-lyases.[3][4][5] | Data not available, but expected to be similar to other aryl sulfides. |
| S-ethyl-L-cysteine | Data not available. | Data not available. | Likely substrate for Cysteine S-conjugate β-lyases. | Alkyl sulfides are generally more susceptible to oxidation than aryl sulfides.[6] |
| N-acetyl-L-cysteine | Data not available. | Stable in acidic and neutral solutions; degradation increases with pH. | Not a direct substrate for Cysteine S-conjugate β-lyases due to the acetylated amino group. | Can be oxidized to form disulfides. |
Experimental Protocols for Stability Assessment
To facilitate direct comparison, a comprehensive forced degradation study is recommended. Such studies intentionally expose the compounds to harsh conditions to accelerate degradation and identify potential degradation products.[7][8]
Protocol: Stability-Indicating HPLC Method for S-Aryl-L-cysteine Derivatives
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method designed to separate and quantify the parent compound from its potential degradation products.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Cysteine S-conjugate β-lyase (commercially available)
-
Phosphate buffer (pH 7.4)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to ensure separation of all components (e.g., start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
4. Forced Degradation Sample Preparation:
-
Prepare stock solutions of this compound, S-benzyl-L-cysteine, and other analogs in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 150°C) for 48 hours. Dissolve in the initial solvent.
-
Enzymatic Degradation: Incubate 1 mL of stock solution with a suitable concentration of Cysteine S-conjugate β-lyase in phosphate buffer (pH 7.4) at 37°C for 24 hours.
-
Control Samples: Prepare control samples by diluting the stock solutions with the same solvents and subjecting them to the same conditions without the stressor.
-
Neutralize acidic and basic samples before injection.
5. Analysis:
-
Inject all samples onto the HPLC system.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak.
-
Calculate the percentage degradation.
Potential Signaling Pathways and Degradation Mechanisms
The biological effects and degradation of this compound are likely mediated through specific cellular pathways. Based on data from similar compounds, two key pathways are hypothesized: a putative antioxidant signaling pathway and the enzymatic degradation pathway.
This compound may exert its antioxidant effects by modulating the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[9] This pathway is a key regulator of cellular responses to stress, including oxidative stress.
The primary enzymatic degradation route for S-aryl-L-cysteine derivatives is through the action of Cysteine S-conjugate β-lyases.[3][4][5] This enzyme catalyzes a β-elimination reaction, leading to the formation of pyruvate, ammonia, and the corresponding thiol.
Conclusion
This compound demonstrates enhanced thermal stability compared to L-cysteine. However, a comprehensive understanding of its stability profile relative to other S-benzyl derivatives requires further investigation through forced degradation studies. The provided experimental protocol offers a robust framework for such comparative analysis. The potential involvement of the p38 MAPK pathway in its antioxidant activity presents an exciting avenue for future research into its mechanism of action. This guide serves as a foundational resource for researchers and drug development professionals seeking to characterize and optimize the stability of this compound for therapeutic applications.
References
- 1. Effect of S-Methyl-L-Cysteine on Oxidative Stress, Inflammation and Insulin Resistance in Male Wistar Rats Fed with High Fructose Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine S-conjugate beta-lyases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteine S-conjugate β-lyases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cleavable and tunable cysteine-specific arylation modification with aryl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p38MAPK mediates benzyl isothiocyanate-induced p21WAF1 expression in vascular smooth muscle cells via the regulation of Sp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Cells Treated with S-p-Methylbenzyl-L-cysteine: An Inferred Profile
For Researchers, Scientists, and Drug Development Professionals
S-p-Methylbenzyl-L-cysteine is an amino acid derivative with potential applications in pharmaceutical development and antioxidant research.[1][2] Its structural similarity to other S-benzyl-L-cysteine compounds suggests it may influence cellular metabolism through several mechanisms, including enzyme inhibition and induction of oxidative stress.[3][4][5] This guide outlines the expected metabolic consequences of treating mammalian cells with this compound compared to an untreated control group.
Inferred Metabolic Impact of this compound
Treatment with this compound is anticipated to disrupt key metabolic pathways due to its potential to inhibit enzymes involved in sulfur-containing amino acid metabolism and to generate reactive thiol species. A primary target is likely O-acetylserine(thiol) lyase (OAS-TL), an enzyme crucial for the synthesis of L-cysteine.[4][5] Inhibition of this pathway would lead to a depletion of intracellular cysteine, a critical precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.[]
Furthermore, S-substituted cysteine derivatives can be metabolized by cysteine S-conjugate β-lyases, leading to the formation of a thiol (in this case, p-methylbenzyl thiol) and other products.[3][7] The introduction of a reactive thiol could lead to disulfide bond formation with proteins, altering their function, and contribute to oxidative stress.[3]
The expected downstream effects include:
-
Perturbation of Glutathione Metabolism: Reduced cysteine availability would directly impact the synthesis of glutathione, leading to a decreased GSH/GSSG ratio and compromising the cell's ability to counteract oxidative stress.
-
Increased Oxidative Stress Markers: An imbalance in the redox state is expected to increase levels of reactive oxygen species (ROS), leading to lipid peroxidation and increased levels of metabolites such as malondialdehyde (MDA).
-
Alterations in Amino Acid Pools: Depletion of cysteine could lead to compensatory changes in the levels of related amino acids, such as serine and glycine, which are precursors for cysteine biosynthesis.
-
Impact on Energy Metabolism: Significant oxidative stress can impair mitochondrial function, potentially affecting pathways like the TCA cycle and glycolysis.
Quantitative Metabolite Comparison (Hypothetical Data)
The following table summarizes the anticipated changes in key metabolites in cells treated with this compound compared to a control group. Values are presented as hypothetical fold changes.
| Metabolic Pathway | Metabolite | Expected Fold Change (Treated vs. Control) | Rationale |
| Amino Acid Metabolism | L-Cysteine | ↓ (0.4) | Inhibition of OAS-TL.[4][5] |
| L-Serine | ↑ (1.5) | Accumulation of cysteine precursor. | |
| Glycine | ↑ (1.3) | Precursor for glutathione synthesis. | |
| Glutathione Metabolism | Glutathione (GSH) | ↓ (0.5) | Decreased availability of cysteine precursor.[] |
| Glutathione Disulfide (GSSG) | ↑ (2.0) | Oxidative stress-induced oxidation of GSH. | |
| GSH/GSSG Ratio | ↓ (0.25) | Indicator of significant oxidative stress. | |
| Oxidative Stress Markers | Malondialdehyde (MDA) | ↑ (2.5) | Product of lipid peroxidation. |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | ↑ (2.2) | Marker of oxidative DNA damage. | |
| Energy Metabolism | ATP | ↓ (0.7) | Potential mitochondrial dysfunction due to oxidative stress. |
| Lactate | ↑ (1.8) | Possible shift towards anaerobic glycolysis. | |
| Citrate | ↓ (0.6) | Potential inhibition of TCA cycle enzymes. |
Experimental Protocols
A generalized protocol for a comparative metabolomics study is provided below. This protocol can be adapted based on the specific cell line and analytical platform used.
Cell Culture and Treatment
-
Cell Line: Select a relevant mammalian cell line (e.g., HepG2 for liver metabolism studies, SH-SY5Y for neurotoxicity).
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.
-
Treatment: When cells reach 70-80% confluency, replace the medium with fresh medium containing either this compound (at a predetermined experimental concentration) or a vehicle control (e.g., DMSO). Incubate for a specified time (e.g., 24 hours).
Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).[8]
-
Lysis and Extraction: Add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80:20 methanol:water), to the cell culture plate.[9][10] Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.
-
Sample Collection: Collect the supernatant containing the metabolites and store it at -80°C until analysis.[11]
Metabolomic Analysis
-
Analytical Platform: Utilize a high-resolution mass spectrometry-based platform, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), for broad metabolite profiling.
-
Data Acquisition: Perform untargeted or targeted metabolomic analysis to measure the relative abundance of a wide range of metabolites.
-
Data Processing: Process the raw data using appropriate software for peak picking, alignment, and normalization. Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a metabolite library.
Data Analysis
-
Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis [PCA] and Orthogonal Projections to Latent Structures-Discriminant Analysis [OPLS-DA]) to identify significant differences in metabolite profiles between treated and control groups.
-
Pathway Analysis: Use pathway analysis tools (e.g., MetaboAnalyst) to identify metabolic pathways that are significantly altered by the treatment.
Visualizations
Experimental Workflow
Caption: Workflow for comparative metabolomics analysis.
Inferred Signaling Pathway: Disruption of Glutathione Synthesis
Caption: Inferred disruption of glutathione synthesis pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound | 42294-52-0 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of sulfur assimilation by S-benzyl-L-cysteine: Impacts on growth, photosynthesis, and leaf proteome of maize plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism in the rat of a model xenobiotic plant metabolite S-benzyl-N-malonyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental design and reporting standards for metabolomics studies of mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Guide for metabolomics experiments | Nebraska Center for Integrated Biomolecular Communication | Nebraska [ncibc.unl.edu]
- 11. perskuleuven.be [perskuleuven.be]
Safety Operating Guide
Navigating the Disposal of S-p-Methylbenzyl-L-cysteine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of S-p-Methylbenzyl-L-cysteine, ensuring compliance with general laboratory safety standards.
Immediate Safety and Disposal Plan
Step 1: Waste Characterization and Segregation
Before initiating disposal, it is essential to characterize the waste. This compound waste may be in solid form, dissolved in a solvent, or present as residue in a container.
-
Solid Waste: Collect pure this compound or contaminated solids (e.g., weighing paper, gloves) in a designated hazardous waste container.
-
Liquid Waste: If this compound is in a solution, do not dispose of it down the drain.[1][2] It must be collected as chemical waste. The solvent will dictate the appropriate waste stream.
-
Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent.[3][4] The rinsate from this process must be collected as hazardous waste.[3][4]
Step 2: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound and its waste.
| PPE Item | Specification |
| Gloves | Nitrile gloves or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. |
Step 3: Waste Collection and Labeling
Proper containment and labeling are crucial for safe disposal.
-
Container Selection: Use a container compatible with the chemical waste. For solid waste, a securely sealed plastic or glass jar is suitable. For liquid waste, use a labeled waste bottle, ensuring the material is compatible with the solvent.[1][3]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[1][3] The label should also include:
Step 4: Storage and Disposal
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1][4] Do not dispose of this chemical in the regular trash or sewer system.[1][2]
Experimental Protocols
This disposal plan is a procedural guide and does not involve experimental protocols.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Navigating the Safe Handling of S-p-Methylbenzyl-L-cysteine: A Procedural Guide
Absence of specific safety data for S-p-Methylbenzyl-L-cysteine necessitates a cautious approach, leveraging information from structurally similar compounds. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, emphasizing procedural steps for safe handling, storage, and disposal.
Due to the lack of a specific Safety Data Sheet (SDS) for this compound (CAS No. 42294-52-0), the following recommendations are based on the known hazards of structurally related compounds, namely L-Cysteine and S-Benzyl-L-cysteine. The presence of the p-methylbenzyl group may influence the toxicological properties, and therefore, a conservative approach to safety is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. This includes protection for the hands, eyes, and respiratory system.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes. Standard safety glasses are not sufficient. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Gloves should be inspected for integrity before each use and disposed of after handling the substance.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder outside of a ventilated enclosure or if dust is generated.[3] A dust mask may be sufficient for small quantities in a well-ventilated area. | Prevents inhalation of fine particles which may cause respiratory tract irritation.[3] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin and personal clothing from contamination. |
Quantitative Hazard Data from Structurally Similar Compounds
The following table summarizes key toxicological data for L-Cysteine, a structurally related compound. This information should be used as a reference point for assessing the potential hazards of this compound.
| Compound | CAS No. | Acute Oral Toxicity (LD50) | Other Hazards |
| L-Cysteine | 52-90-4 | 1890 mg/kg (Rat)[3] | Harmful if swallowed.[3][4][5] May cause eye, skin, and respiratory tract irritation.[3] May form combustible dust concentrations in air.[6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage.
Receiving and Inspection
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name and any hazard warnings.
-
Wear appropriate PPE (gloves and eye protection) during inspection.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
-
The storage area should be clearly marked.
Handling and Use
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[7]
-
Avoid generating dust.[4][5] Use appropriate tools for transferring the powder, such as a spatula or scoop.
-
Wear the full complement of recommended PPE.
-
After handling, wash hands thoroughly with soap and water.[4][5]
Spill Management
-
In case of a spill, evacuate the area if necessary.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8]
-
Clean the spill area with a wet cloth or paper towels, and dispose of the cleaning materials in the same sealed container.
-
For large spills, contact your institution's environmental health and safety (EHS) department.
Disposal
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
It is the responsibility of the waste generator to properly characterize the waste.[6]
-
Do not dispose of down the drain or in regular trash.[6] Contact a licensed professional waste disposal service.[6]
Visualizing the Safety Workflow
The following diagram illustrates the key decision points and procedures for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
